molecular formula C45H65ClN2O10 B1193357 N-(m-PEG4)-N'-(PEG4-acid)-Cy5

N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Cat. No.: B1193357
M. Wt: 829.5 g/mol
InChI Key: VGWYWHBAFATVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is a near infrared (NIR) fluorescent Cy 5 labeled PEG derivative containing free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media. Cy5 labeled PEG derivative can be easily traced from its blue color and strong fluorescence.

Properties

Molecular Formula

C45H65ClN2O10

Molecular Weight

829.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride

InChI

InChI=1S/C45H64N2O10.ClH/c1-44(2)37-13-9-11-15-39(37)46(20-23-52-28-31-56-34-33-54-26-25-50-5)41(44)17-7-6-8-18-42-45(3,4)38-14-10-12-16-40(38)47(42)21-24-53-29-32-57-36-35-55-30-27-51-22-19-43(48)49;/h6-18H,19-36H2,1-5H3;1H

InChI Key

VGWYWHBAFATVCR-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-PEG4-acid-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-PEG4-acid-Cy5, a bifunctional fluorescent labeling reagent. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental workflows. This guide covers the core properties of the molecule, detailed experimental protocols for its application, and visual representations of key processes.

Core Concepts: Understanding m-PEG4-PEG4-acid-Cy5

m-PEG4-PEG4-acid-Cy5 is a specialized chemical compound that integrates a near-infrared cyanine (B1664457) dye (Cy5) with a flexible polyethylene (B3416737) glycol (PEG) linker. This structure imparts unique properties that are highly valuable in biological research. The molecule consists of three key components:

  • m-PEG4 (Methoxy-Polyethylene Glycol): A methoxy-capped four-unit PEG chain that enhances the overall water solubility and biocompatibility of the molecule. This moiety helps to prevent aggregation and reduces non-specific binding in biological systems.

  • PEG4-acid (Polyethylene Glycol-Carboxylic Acid): A four-unit PEG chain terminating in a carboxylic acid group (-COOH). This functional group is the primary site for covalent conjugation to primary amine groups (-NH2) present on biomolecules such as proteins, antibodies, and peptides.

  • Cy5 (Cyanine 5): A fluorescent dye that exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This property is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.

The hydrophilic PEG spacer not only improves solubility but also provides a flexible linker arm that can reduce steric hindrance during conjugation and subsequent biological interactions.

Data Presentation: Quantitative Properties

The key quantitative properties of m-PEG4-PEG4-acid-Cy5 are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄₅H₆₅ClN₂O₁₀[1]
Molecular Weight 829.5 g/mol [1]
CAS Number 2107273-32-3[1]
Purity ≥98%[1]
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.2 (typical for Cy5 dyes)
Solubility Water, DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated, protected from light[1]

Experimental Protocols

This section provides detailed methodologies for the use of m-PEG4-PEG4-acid-Cy5 in common laboratory applications.

General Handling and Storage
  • Storage: Upon receipt, store m-PEG4-PEG4-acid-Cy5 at -20°C, protected from light and moisture.

  • Stock Solution Preparation: To facilitate accurate dispensing, it is recommended to prepare a stock solution. Dissolve the desired amount of m-PEG4-PEG4-acid-Cy5 in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of, for example, 10 mg/mL. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Protocol for Labeling Primary Amines (e.g., Proteins, Antibodies)

This protocol describes the covalent conjugation of the carboxylic acid group of m-PEG4-PEG4-acid-Cy5 to primary amines on a target molecule using EDC-NHS chemistry.

Materials:

  • m-PEG4-PEG4-acid-Cy5

  • Target molecule with primary amines (e.g., protein, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Target Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the conjugation reaction. If necessary, perform a buffer exchange into PBS.

  • Activation of m-PEG4-PEG4-acid-Cy5:

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • In a separate microcentrifuge tube, dissolve the required amount of m-PEG4-PEG4-acid-Cy5 in a small volume of anhydrous DMSO or DMF.

    • Add the m-PEG4-PEG4-acid-Cy5 solution to the Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the amount of m-PEG4-PEG4-acid-Cy5.

    • Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light. This step forms a semi-stable NHS ester.

  • Conjugation to the Target Molecule:

    • Add the activated m-PEG4-PEG4-acid-Cy5 solution to the prepared target molecule solution. A 1.5- to 10-fold molar excess of the activated linker to the target molecule is a common starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted m-PEG4-PEG4-acid-Cy5 and reaction byproducts using a suitable purification method.

    • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The labeled protein will elute in the void volume.

    • Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes to remove small molecule impurities.

  • Characterization (Optional but Recommended):

    • Confirm the successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to m-PEG4-PEG4-acid-Cy5.

Caption: Molecular components of m-PEG4-PEG4-acid-Cy5.

G cluster_workflow EDC-NHS Coupling Reaction Pathway A m-PEG4-PEG4-acid-Cy5 (-COOH) C O-acylisourea Intermediate (Highly Reactive) A->C + B Amine-containing Molecule (-NH₂) E Stable Amide Bond (-CONH-) B->E D NHS Ester (Semi-stable) C->D + D->E + EDC EDC EDC->C NHS NHS NHS->D

Caption: Amine conjugation via EDC-NHS chemistry.

G cluster_workflow Experimental Workflow for Protein Labeling prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) conjugation 4. Conjugation Reaction (Mix activated dye with protein) prep_protein->conjugation prep_dye 2. Prepare Dye Stock (m-PEG4-PEG4-acid-Cy5 in DMSO) activation 3. Activate Dye (Add EDC and NHS in MES buffer, pH 5.5-6.0) prep_dye->activation activation->conjugation quenching 5. Quench Reaction (Add Tris or Glycine) conjugation->quenching purification 6. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quenching->purification analysis 7. Analysis (UV-Vis Spectroscopy for DOL) purification->analysis

Caption: Step-by-step protein labeling workflow.

G cluster_workflow Logical Workflow for Cell-Based Imaging conjugate_prep 1. Prepare Labeled Probe (e.g., Antibody-Cy5 conjugate) incubation 3. Incubate Cells with Labeled Probe conjugate_prep->incubation cell_culture 2. Culture and Prepare Cells cell_culture->incubation washing 4. Wash to Remove Unbound Probe incubation->washing imaging 5. Fluorescence Microscopy (Ex: ~649 nm, Em: ~670 nm) washing->imaging analysis 6. Image Analysis and Interpretation imaging->analysis

Caption: Workflow for cellular imaging applications.

References

N-(m-PEG4)-N'-(PEG4-acid)-Cy5 spectral properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectral Properties of N-(m-PEG4)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent dye featuring a Cyanine (B1664457) 5 (Cy5) core functionalized with two polyethylene (B3416737) glycol (PEG) chains.[1][2] One chain is terminated with a methoxy (B1213986) group, while the other ends with a carboxylic acid, providing a reactive handle for bioconjugation.[1][] The Cy5 core provides strong fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules.[4][5] The hydrophilic PEG linkers enhance the dye's solubility in aqueous media, improve its biocompatibility, and reduce non-specific binding and aggregation, which can be a common issue with cyanine dyes.[][4][6]

This guide provides a comprehensive overview of the core spectral properties of this compound, detailed experimental protocols for their characterization, and a visualization of a common application workflow.

Core Spectral Properties

The photophysical characteristics of this compound are primarily defined by the Cy5 fluorophore. The quantitative spectral data are summarized below for easy reference.

PropertyValue
Excitation Maximum (λex) 649 nm[1][]
Emission Maximum (λem) 667 nm[1][]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[1][4]
Quantum Yield (Φ) ~0.2 (Typical for Cy5 dyes)[4][5][6]
Recommended Laser Line 633 nm or 647 nm[7]
Solubility Water, DMSO, DMF, DCM[1][]

Note: The quantum yield is a typical value for Cy5 dyes and may vary based on environmental factors such as solvent, pH, and temperature.[4][8]

Experimental Protocols

Accurate determination of spectral properties is critical for quantitative fluorescence applications. The following are generalized protocols for key measurements.

Determination of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra to determine the excitation and emission maxima (λex and λem).

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., Phosphate-Buffered Saline (PBS), DMSO)[4]

  • Spectrofluorometer[4]

  • Quartz cuvettes[4]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the dye in a suitable solvent like DMSO.[4]

    • Dilute the stock solution in the desired measurement buffer (e.g., PBS) to a final concentration in the nanomolar range.[4]

    • The final absorbance of the solution at the excitation maximum should be below 0.1 to prevent inner-filter effects.[4][9]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to emission scan mode.[10]

    • Set the excitation wavelength to the expected maximum (e.g., 649 nm).[4]

    • Scan a range of emission wavelengths (e.g., 655 nm to 800 nm).[7]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to excitation scan mode.[11]

    • Set the emission wavelength to the maximum determined from the emission scan (e.g., 667 nm).[12]

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus wavelength for both scans.[4]

    • The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[4]

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a specific wavelength and is determined using the Beer-Lambert law (A = εcl).[6][13]

Materials:

  • This compound

  • Spectroscopy-grade solvent

  • UV-Vis Spectrophotometer[13]

  • Analytical balance[14]

  • Volumetric flasks and pipettes[6]

  • 1 cm path length quartz cuvettes[6][14]

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a precise volume of solvent to create a stock solution of known concentration (c).[14]

  • Prepare Dilutions: Perform a series of accurate serial dilutions of the stock solution to create several samples of varying concentrations.[14][15]

  • Measure Absorbance:

    • Set the spectrophotometer to the dye's maximum absorption wavelength (λmax), which is the same as λex (649 nm).[13]

    • Use the pure solvent as a blank to zero the spectrophotometer.[7]

    • Measure the absorbance (A) of each diluted sample.[13]

  • Data Analysis:

    • Plot absorbance (A) on the y-axis versus concentration (c) on the x-axis.[16]

    • The data should form a straight line that passes through the origin.

    • Perform a linear regression on the data.[16]

    • According to the Beer-Lambert law, the slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[16]

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically determined using the comparative method, which involves a reference standard with a known quantum yield.[9]

Materials:

  • This compound (Sample)

  • A suitable quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 0.96)

  • Spectroscopy-grade solvent (the same for both sample and standard)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Solution Preparation:

    • Prepare a series of at least four dilute solutions for both the sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept low (between 0.02 and 0.1) to avoid inner-filter effects.[17]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • In the spectrofluorometer, set the excitation wavelength. Ensure the excitation and emission slit widths are identical for all measurements.

    • Measure the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Measure a solvent blank and subtract it from each spectrum.

  • Data Analysis:

    • For each corrected spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Perform a linear regression for both data sets. The slope of each line is the gradient (Grad).[17]

    • Calculate the quantum yield of the sample (Φx) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φₛₜ is the quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients from the plots for the sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard (if different, otherwise the term is 1).

Application Workflow: Bioconjugation

The terminal carboxylic acid on this compound allows for its covalent attachment to primary amines on biomolecules like proteins.[1][] This is typically achieved by first activating the carboxylic acid with carbodiimide (B86325) chemistry (e.g., using EDC and NHS) to form a reactive NHS ester, which then readily reacts with the amine.

Bioconjugation_Workflow Workflow for Protein Labeling with this compound start Start reagents Prepare Reagents (Dye, Protein, Buffers, EDC/NHS) start->reagents activation Activate Dye (Carboxylic Acid -> NHS Ester) reagents->activation conjugation Conjugation Reaction (NHS Ester + Protein Amine) activation->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization (Absorbance, Fluorescence) purification->characterization product Labeled Protein characterization->product

Caption: Generalized workflow for the covalent labeling of proteins.

Conclusion

This compound is a versatile far-red fluorescent probe designed for robust performance in biological applications. Its excellent spectral properties, enhanced aqueous solubility, and reactive handle for bioconjugation make it a valuable tool for researchers in molecular imaging, flow cytometry, FRET, and other fluorescence-based assays.[2][5] Adherence to rigorous experimental protocols for its characterization and use will ensure high-quality, reproducible data in demanding research and development settings.

References

A Technical Guide to the Spectroscopic Properties of PEGylated Cy5 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of PEGylated Cy5 (Cyanine5) acid. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for imaging, quantification, and other analytical applications. This document details the core spectroscopic properties, outlines experimental protocols for their measurement, and discusses factors that can influence the fluorescence of this versatile dye.

Introduction to PEGylated Cy5 Acid

Cyanine5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, known for its high molar extinction coefficient and good quantum yield in the far-red region of the electromagnetic spectrum.[1] This spectral characteristic is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous molecules in cells and tissues, leading to a superior signal-to-noise ratio.[2]

The "acid" functionality, typically a carboxylic acid group (-COOH), allows for the covalent conjugation of the dye to primary amines on biomolecules like proteins, peptides, and modified oligonucleotides through the formation of an amide bond, often facilitated by carbodiimide (B86325) chemistry.

PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common modification to Cy5. This process enhances the hydrophilicity of the dye, which can improve its solubility in aqueous buffers and reduce non-specific binding to biological surfaces.[3] For most applications, the core photophysical properties of the Cy5 fluorophore remain largely unchanged by the addition of PEG linkers.[3]

Core Spectroscopic Properties

The photophysical characteristics of PEGylated Cy5 acid are primarily dictated by the Cy5 core. The following table summarizes the key quantitative spectral data for PEGylated Cy5 acid and the parent Cy5 dye for comparison. It is important to note that these values can exhibit slight variations depending on the specific experimental conditions, such as the solvent, pH, and conjugation state.[1]

PropertyPEGylated Cy5 AcidStandard Cy5Unit
Excitation Maximum (λex) ~650 nm[4][5][6]~649 - 651 nm[1][3]nm
Emission Maximum (λem) ~670 nm[4][5][6][7]~666 - 670 nm[1][3]nm
Molar Extinction Coeff. (ε) Not consistently specified for PEGylated variant~250,000[1][3]M⁻¹cm⁻¹
Quantum Yield (Φ) Not consistently specified for PEGylated variant~0.2 - 0.27[1][3]unitless
Recommended Laser Lines 633 nm or 647 nm[3]633 nm or 647 nm[1][3]nm
Common Emission Filter 660/20 or similar long-pass660/20 or similar long-pass[1]nm
Solubility Enhanced in aqueous solutions[5][6]Soluble in organic solvents (DMSO, DMF)[3]-

Principle of Fluorescence: The Jablonski Diagram

The phenomenon of fluorescence is best described by a Jablonski diagram.[8][9] When a fluorophore like Cy5 absorbs a photon of light, an electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂).[8] The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.[10] The fluorescence emission occurs when the electron returns to the ground state (S₀) from the S₁ state, releasing a photon.[11] Because some energy is lost during the relaxation process, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon.[8] This energy difference is known as the Stokes Shift.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) S0_0 S0_1 S0_2 S1_0 S1_1 S1_2 start->excited Absorption (Excitation) excited->relaxed Vibrational Relaxation relaxed->emitted Fluorescence Emission

A simplified Jablonski diagram illustrating fluorescence.

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following is a generalized protocol for determining the excitation and emission spectra of PEGylated Cy5 acid. This should be adapted based on the specific instrumentation and experimental context.

Materials and Equipment
  • PEGylated Cy5 Acid

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Fluorometer or spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and precision pipettes

Experimental Workflow

Experimental_Workflow prep 1. Sample Preparation Prepare a dilute working solution of PEG-Cy5-Acid in the chosen solvent. abs_check 2. Absorbance Check Measure absorbance on a UV-Vis spectrophotometer. Adjust concentration for Abs < 0.1 at λex. prep->abs_check fluor_setup 3. Fluorometer Setup Set instrument parameters (slits, PMT voltage). Acquire a solvent blank spectrum. abs_check->fluor_setup ex_scan 4. Excitation Scan Set emission wavelength to the expected maximum (~670 nm). Scan a range of excitation wavelengths (e.g., 550-660 nm). fluor_setup->ex_scan em_scan 5. Emission Scan Set excitation wavelength to the determined maximum (~650 nm). Scan a range of emission wavelengths (e.g., 660-750 nm). ex_scan->em_scan analysis 6. Data Analysis Identify λex(max) and λem(max). Correct for blank and instrument response if necessary. em_scan->analysis

Workflow for determining fluorescence excitation and emission spectra.
Detailed Procedure

  • Sample Preparation : Prepare a stock solution of PEGylated Cy5 acid in a suitable solvent (e.g., DMSO). From this stock, prepare a dilute working solution in the final spectroscopic solvent (e.g., PBS pH 7.4).

  • Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of the working solution. Adjust the concentration until the absorbance at the expected excitation maximum (~650 nm) is below 0.1 to avoid inner filter effects.[1]

  • Emission Spectrum Measurement :

    • Transfer the diluted sample to a quartz cuvette and place it in the spectrofluorometer.

    • Set the excitation wavelength to the absorbance maximum determined in the previous step (or ~650 nm).

    • Scan the emission monochromator over a wavelength range that brackets the expected emission, for instance, from 660 nm to 750 nm.[12]

    • The wavelength corresponding to the peak intensity is the emission maximum (λem).

  • Excitation Spectrum Measurement :

    • Set the emission monochromator to the emission maximum (λem) determined above (~670 nm).

    • Scan the excitation monochromator over a range of wavelengths, for example, from 550 nm to 660 nm.

    • The resulting spectrum should resemble the absorbance spectrum, and the peak wavelength is the excitation maximum (λex).

  • Data Analysis : Identify the peak wavelengths for both the excitation and emission spectra. If performing quantitative measurements, such as determining quantum yield, it is crucial to subtract the spectrum of a solvent blank and correct for the instrument's spectral response.[13]

Factors Influencing Spectroscopic Properties

The fluorescence of Cy5 and its derivatives can be influenced by several environmental factors. Understanding these is critical for obtaining reproducible and accurate results.

Factors_Influencing_Spectra center PEG-Cy5-Acid Fluorescence Properties pH pH center->pH solvent Solvent Polarity center->solvent conjugation Bioconjugation (DOL) center->conjugation temp Temperature center->temp quenching Quenching Agents center->quenching

Key factors affecting the fluorescence of PEG-Cy5-Acid.
  • pH : Cy5 dyes are generally stable and maintain their fluorescence over a broad pH range, typically from pH 4 to 10.[14] However, extreme pH values can lead to dye degradation.

  • Solvent Polarity : The choice of solvent can subtly influence the exact positions of the excitation and emission maxima. It is essential to perform characterizations in the same solvent system that will be used for the final application.[14]

  • Bioconjugation : Covalent attachment to a biomolecule can alter the local microenvironment of the dye, potentially causing small spectral shifts. The Degree of Labeling (DOL)—the number of dye molecules per biomolecule—can also impact fluorescence. High DOL can lead to self-quenching, reducing the overall fluorescence intensity.[14]

  • Photobleaching : Like all fluorophores, Cy5 is susceptible to photobleaching, an irreversible photochemical destruction of the dye upon prolonged exposure to excitation light.[15] This can lead to a reduction in fluorescence signal over time.

Conclusion

PEGylated Cy5 acid is a powerful fluorescent probe for biological research and development, offering bright, far-red fluorescence with improved aqueous solubility. Its core spectroscopic properties, centered around an excitation maximum of ~650 nm and an emission maximum of ~670 nm, make it compatible with common laser lines and filter sets. For optimal performance, researchers must consider the influence of the experimental environment and employ standardized protocols for spectral characterization. This guide provides the foundational knowledge required for the effective and accurate use of PEGylated Cy5 acid in demanding scientific applications.

References

In-Depth Technical Guide: Solubility of N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in Phosphate-Buffered Saline (PBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in phosphate-buffered saline (PBS). Due to the limited availability of explicit quantitative solubility data for this specific molecule in public literature, this guide synthesizes information from manufacturer datasheets for the compound and related molecules, and presents a detailed experimental protocol for its empirical determination.

Core Properties and Qualitative Solubility

This compound is a near-infrared (NIR) fluorescent probe widely utilized in bioconjugation and cellular imaging applications.[1] Its structure incorporates a Cy5 core, which provides the fluorescent properties, and two polyethylene (B3416737) glycol (PEG) chains. These hydrophilic PEG spacers are crucial as they significantly increase the molecule's solubility in aqueous media.[2][][4]

Product data sheets consistently list the compound as being soluble in water, as well as in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] This inherent water solubility suggests good solubility in aqueous buffers like PBS.

Factors Influencing Solubility in PBS

The solubility of this compound in PBS can be influenced by several factors:

  • pH: The terminal carboxylic acid group has a pKa that will affect its charge state depending on the pH of the PBS solution. Standard PBS has a pH of approximately 7.4, at which the carboxylic acid will be deprotonated, enhancing its solubility.

  • Temperature: While specific data is unavailable, the solubility of most compounds, including this dye, is generally expected to increase with temperature.

  • Ionic Strength: The salt concentration of the PBS can impact the solubility of the dye.

  • Purity of the Compound: Impurities can affect the observed solubility. The compound is typically available with a purity of 98%.[2]

Quantitative Data Summary

As of the latest literature review, specific quantitative solubility limits (e.g., mg/mL or molarity) for this compound in PBS have not been published. The available data on its physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC45H65ClN2O10[2]
Molecular Weight829.5 g/mol [2]
Purity>98%[2]
Excitation Maximum (λex)649 nm[2]
Emission Maximum (λem)667 nm[2]
Molar Extinction Coeff. (ε)~170,000 cm⁻¹M⁻¹[5]
Qualitative SolubilityWater, DMSO, DMF, DCM[2]

Experimental Protocol for Quantitative Solubility Determination in PBS

To empirically determine the solubility of this compound in PBS, the following protocol, adapted from generalized methods for fluorescent dyes, is recommended. This method is based on measuring the absorbance of saturated solutions.

Materials and Equipment
  • This compound solid

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Benchtop centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh out an excess amount of the solid dye (e.g., 1-2 mg) into several microcentrifuge tubes.

    • Add a defined volume of PBS (e.g., 500 µL) to each tube.

    • Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.

    • Incubate the tubes at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid dye.

  • Preparation of Dilutions for Spectrophotometry:

    • Carefully collect a known volume of the clear supernatant from each tube, avoiding disturbance of the pellet. This is the saturated solution.

    • Perform a series of accurate serial dilutions of the supernatant in fresh PBS. The dilution factor should be sufficient to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Absorbance Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Use PBS to blank the instrument at the maximum absorbance wavelength (λmax) of the dye, which is 649 nm.[2]

    • Measure the absorbance of each diluted sample at 649 nm.

  • Calculation of Solubility:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of the diluted sample:

      • A = Absorbance

      • ε = Molar extinction coefficient (~170,000 M⁻¹cm⁻¹)[5]

      • c = Concentration (in M)

      • l = Path length of the cuvette (typically 1 cm)

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

    • Convert the molar concentration to mg/mL by multiplying by the molecular weight (829.5 g/mol ) and dividing by 1000.

Visualization of Experimental Workflows

Workflow for Solubility Determination

The logical flow for the experimental determination of solubility is outlined below.

G cluster_prep Preparation cluster_sep Separation cluster_measure Measurement cluster_calc Calculation A Weigh excess dye B Add PBS A->B C Vortex & Incubate (24h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Prepare serial dilutions E->F G Measure absorbance at 649 nm F->G H Calculate concentration (Beer-Lambert Law) G->H I Determine solubility limit H->I

Caption: Workflow for determining the solubility of the dye in PBS.

General Workflow for Dye Solution Preparation for Bioconjugation

The following diagram illustrates a typical workflow for preparing a solution of this compound in PBS for a subsequent bioconjugation reaction, such as labeling a protein.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_app Application A Weigh this compound B Dissolve in minimal DMSO or DMF A->B C Determine concentration via absorbance B->C D Calculate required volume of stock C->D E Add stock solution to PBS buffer D->E F Vortex to mix E->F G Proceed with bioconjugation reaction F->G

Caption: Workflow for preparing a dye solution in PBS for bioconjugation.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional fluorescent linker, N-(m-PEG4)-N'-(PEG4-acid)-Cy5. This molecule is a valuable tool in various research and development applications, particularly in bioconjugation for labeling and tracking biomolecules. Its structure combines a near-infrared (NIR) Cyanine5 (Cy5) fluorophore with two polyethylene (B3416737) glycol (PEG4) chains, enhancing solubility and providing a reactive terminal carboxylic acid for covalent attachment.

Core Molecular Data

The key quantitative properties of this compound are summarized below. This data is essential for experimental design, including calculating molar quantities and setting up detection instrumentation.

PropertyValueReference
Molecular Weight (MW) 829.5 g/mol [1][]
Molecular Formula C₄₅H₆₅ClN₂O₁₀[1][][3]
CAS Number 2107273-32-3[1][]
Excitation Maximum (λex) 649 nm[1]
Emission Maximum (λem) 667 nm[1]
Purity ≥98%[1]
Solubility Water, DMSO, DMF, DCM[1]

Technical Overview and Applications

This compound is a specialized chemical reagent designed for covalently labeling biomolecules. Its unique structure offers several advantages for researchers:

  • Fluorescent Labeling : The integrated Cy5 dye is a bright, far-red fluorophore. Its fluorescence in the near-infrared spectrum is ideal for biological applications due to minimal autofluorescence from cells and tissues, allowing for sensitive detection.[3][4] This makes it suitable for a range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[3]

  • Bioconjugation : The molecule features a terminal carboxylic acid (-COOH) group.[1][] This functional group allows for the covalent attachment of the dye to primary amine groups (-NH₂) present on biomolecules such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][5]

  • PEG Linker : The dual PEG4 spacers are hydrophilic, which significantly increases the water solubility of the entire molecule and the resulting conjugate.[1][5] In drug development and in vivo studies, PEGylation is a well-established technique to improve the pharmacokinetic properties of molecules and reduce their immunogenicity.[3]

This combination of features makes this compound a powerful linker for creating fluorescently-tagged biomolecules to study cellular processes, protein interactions, and drug delivery mechanisms.[3] It is also used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) as a fluorescent PEG linker.[6]

Experimental Protocol: Amine Labeling

The following is a generalized protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues) using carbodiimide (B86325) chemistry.

Objective: To covalently label a target protein with the Cy5 fluorophore for detection.

Materials:

  • This compound

  • Target protein with accessible primary amines (e.g., Antibody in PBS)

  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Reaction Buffer: Amine-free buffer, such as MES buffer or PBS (pH 7.2-7.5)

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis system

  • Anhydrous DMSO or DMF

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC and NHS in reaction buffer or water immediately before use.

    • Ensure the target protein is in an amine-free buffer. If not, perform a buffer exchange.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS in reaction buffer.

    • A typical molar ratio is 1:2:4 (Dye:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a more stable NHS ester.

  • Conjugation to Protein:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application but can range from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add quenching buffer (e.g., Tris-HCl) to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts.

    • For proteins, size-exclusion chromatography is highly effective. The first colored fraction to elute will be the Cy5-labeled protein.

    • Alternatively, use dialysis against a suitable buffer (e.g., PBS) with several buffer changes.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

Visualized Workflow and Pathways

The logical flow of the experimental protocol for labeling a biomolecule can be visualized to clarify the sequence of steps from reagent preparation to the final purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Dissolve Dye in DMSO activation Activate Dye with EDC and NHS prep_dye->activation prep_protein Prepare Protein in Amine-Free Buffer conjugation Add Activated Dye to Protein prep_protein->conjugation prep_activators Prepare EDC/NHS Solutions prep_activators->activation activation->conjugation quench Quench Reaction with Tris Buffer conjugation->quench purify Purify via Size-Exclusion Chromatography quench->purify analyze Characterize Conjugate (DOL Measurement) purify->analyze

Caption: Workflow for protein conjugation with this compound.

References

The Core of Bioconjugation: An In-depth Technical Guide to Bifunctional Fluorescent PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional fluorescent Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in modern biotechnology and medicine, acting as molecular bridges that connect a biomolecule to a fluorescent dye with a flexible, biocompatible spacer. Their unique tripartite structure allows for the precise labeling and tracking of proteins, antibodies, and other biologics, providing critical insights into drug delivery mechanisms, cellular uptake, and biomolecular interactions. This guide delves into the core principles of these linkers, offering a comprehensive overview of their components, applications, and the experimental protocols necessary for their successful implementation.

Anatomy of a Bifunctional Fluorescent PEG Linker

At its core, a bifunctional fluorescent PEG linker consists of three key components: a fluorescent probe for detection, a PEG spacer to enhance solubility and reduce steric hindrance, and two reactive functional groups for conjugation to target molecules.

  • The Fluorescent Probe: This component allows for the visualization and quantification of the labeled molecule. The choice of fluorophore is dictated by the specific experimental requirements, such as the desired wavelength of excitation and emission, brightness, and photostability.

  • The PEG Spacer: The polyethylene glycol chain is a hydrophilic and non-immunogenic polymer that imparts several advantageous properties to the conjugate. It increases the hydrodynamic radius of the molecule, which can prolong its circulation half-life in vivo.[1] Furthermore, the PEG spacer enhances water solubility, prevents aggregation, and provides a flexible connection that minimizes interference with the biological activity of the labeled molecule.[2] These linkers are available in a variety of molecular weights, typically ranging from a few hundred to several thousand Daltons, allowing for precise control over the spacer length.[2]

  • Bifunctional Reactive Groups: These groups enable the covalent attachment of the linker to two different molecules. Heterobifunctional linkers, which possess two different reactive groups, are particularly valuable for connecting distinct molecular entities, such as an antibody and a drug payload in an antibody-drug conjugate (ADC).[1] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues) and maleimides for targeting thiols (e.g., cysteine residues).[3][4]

G cluster_0 Bifunctional Fluorescent PEG Linker Structure Functional_Group_A Functional Group A (e.g., NHS Ester) PEG_Spacer Polyethylene Glycol (PEG) Spacer Functional_Group_A->PEG_Spacer Fluorophore Fluorescent Probe (e.g., FITC, Cy5) PEG_Spacer->Fluorophore Functional_Group_B Functional Group B (e.g., Maleimide) Fluorophore->Functional_Group_B

Core components of a bifunctional fluorescent PEG linker.

Quantitative Properties of Common Fluorophores

The selection of a fluorescent dye is a critical step in designing a bifunctional linker. The following tables summarize the key quantitative properties of commonly used fluorophores to aid in this selection process. Brightness is a product of the molar extinction coefficient and the quantum yield.[5]

Table 1: Properties of Fluorescein and Rhodamine Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
FITC (Fluorescein)49452073,000[6]0.92[6]
Rhodamine B543565106,000[7]~0.70[7]
Rhodamine 6G530550116,000[8]0.95[8]
TRITC~550~575~85,000~0.20

Table 2: Properties of Cyanine (Cy) Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3550570150,000~0.15
Cy5650670250,000~0.20
Cy7750773250,000[]~0.12

Note: Molar extinction coefficients and quantum yields for Cyanine dyes are approximate and can vary based on conjugation and environment.

Key Applications in Research and Drug Development

Bifunctional fluorescent PEG linkers are instrumental in a wide array of applications, from fundamental biological research to the development of novel therapeutics.

  • Antibody-Drug Conjugates (ADCs): In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[10] The fluorescent component allows for the tracking of the ADC, providing insights into its distribution, internalization, and payload release.[10]

  • In Vivo Imaging: The PEG component enhances the pharmacokinetic properties of the fluorescent probe, leading to longer circulation times and improved tumor accumulation, which is crucial for in vivo imaging applications.

  • Cellular Tracking and Uptake Studies: By labeling proteins or nanoparticles, researchers can visualize their journey into cells, elucidating pathways such as receptor-mediated endocytosis.[]

  • Biomolecular Interaction Studies: These linkers can be used to label interacting partners, enabling the study of protein-protein or protein-drug interactions through techniques like Förster Resonance Energy Transfer (FRET).

Experimental Protocols

The successful use of bifunctional fluorescent PEG linkers hinges on robust and well-defined experimental protocols. Below are detailed methodologies for common applications.

General Protocol for Protein Labeling

This protocol describes the conjugation of a fluorescent PEG linker to a protein using either NHS ester or maleimide (B117702) chemistry.

Materials:

  • Protein of interest in an appropriate buffer (e.g., PBS)

  • Bifunctional fluorescent PEG linker (e.g., FITC-PEG-NHS or Cy5-PEG-Maleimide)

  • Amine-free buffer (for NHS ester reactions, e.g., PBS, pH 7.2-8.0)[12]

  • Thiol-free buffer (for maleimide reactions, e.g., PBS, pH 6.5-7.5)[12]

  • Anhydrous DMSO or DMF to dissolve the linker

  • Reducing agent (for maleimide reactions, e.g., TCEP)

  • Quenching reagent (e.g., Tris or glycine (B1666218) for NHS esters; cysteine or β-mercaptoethanol for maleimides)

  • Purification column (e.g., size-exclusion chromatography)

G cluster_0 Protein Labeling Workflow Start Start: Protein Solution Prepare_Linker Prepare Linker Solution (Dissolve in DMSO/DMF) Start->Prepare_Linker Reaction Conjugation Reaction (pH specific) Prepare_Linker->Reaction Quench Quench Reaction Reaction->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, Spectroscopy) Purify->Characterize End End: Labeled Protein Characterize->End

A generalized workflow for protein labeling.

Methodology for NHS Ester Chemistry:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. The pH should be between 7.2 and 8.0 for optimal reaction with NHS esters.[12]

  • Linker Preparation: Immediately before use, dissolve the fluorescent PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation: Add a 5- to 20-fold molar excess of the linker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.[12]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Methodology for Maleimide Chemistry:

  • Protein Reduction (if necessary): If targeting existing disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Protein Preparation: Ensure the protein is in a thiol-free buffer at a concentration of 1-10 mg/mL. The pH should be between 6.5 and 7.5 for optimal reaction with maleimides.[4]

  • Linker Preparation: Dissolve the fluorescent PEG-maleimide in anhydrous DMSO or DMF.

  • Conjugation: Add a 10- to 20-fold molar excess of the linker to the protein solution. Incubate for 1-2 hours at room temperature.

  • Quenching: Add a quenching reagent like cysteine or β-mercaptoethanol to quench unreacted maleimide groups.

  • Purification: Purify the conjugate using SEC or dialysis.

Characterization of the Fluorescent Conjugate

SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to confirm the increase in molecular weight of the protein after PEGylation. However, PEGylated proteins often migrate slower than expected, and bands may appear smeared due to the interaction between PEG and SDS.[13][14] Native PAGE can be an alternative to avoid this issue.[13][14]

UV-Vis Spectroscopy: This technique is used to determine the concentration of the protein and the degree of labeling (DOL). The absorbance of the conjugate is measured at 280 nm (for the protein) and the excitation maximum of the fluorophore. The DOL can be calculated using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.[]

Workflow for Antibody-Drug Conjugate (ADC) Development

The creation of an ADC is a multi-step process that leverages bifunctional linkers to connect a cytotoxic drug to an antibody.

G cluster_0 Antibody-Drug Conjugate (ADC) Development Workflow Antibody Monoclonal Antibody Activation Antibody Activation (e.g., Reduction) Antibody->Activation Conjugation Conjugation Reaction Activation->Conjugation Linker_Drug Linker-Drug Conjugate Linker_Drug->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADC Final ADC Product Characterization->ADC

Key stages in the development of an ADC.

Protocol for Determining Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC.[15] It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[16]

  • HIC Method:

    • HIC separates ADC species based on the number of conjugated drug molecules, as the payload often increases hydrophobicity.[16]

    • A salt gradient is used to elute the different species from the column.

    • The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[16]

  • Mass Spectrometry Method:

    • LC-MS provides a direct measurement of the molecular weight of the intact or reduced ADC.[17]

    • The mass difference between the unconjugated antibody and the various drug-loaded species allows for the precise determination of the number of conjugated drugs.[17]

    • The average DAR is calculated from the relative abundance of each species.[17]

Visualizing Cellular Uptake: Receptor-Mediated Endocytosis

Fluorescently labeled biomolecules or nanoparticles are powerful tools for studying cellular uptake mechanisms. Receptor-mediated endocytosis is a common pathway for the internalization of targeted therapies.

G cluster_0 Receptor-Mediated Endocytosis Pathway Ligand Fluorescently-Labeled Ligand (e.g., PEGylated Nanoparticle) Receptor Cell Surface Receptor Ligand->Receptor 1. Binding Clathrin_Pit Clathrin-Coated Pit Formation Receptor->Clathrin_Pit 2. Internalization Binding Binding Endosome Early Endosome Clathrin_Pit->Endosome 3. Vesicle Trafficking Lysosome Late Endosome / Lysosome Endosome->Lysosome 4. Maturation Release Drug Release Lysosome->Release 5. Payload Release

Pathway of cellular uptake for targeted therapies.

This process involves the binding of the fluorescently labeled ligand to specific receptors on the cell surface, followed by internalization into the cell through vesicles. The fluorescent signal allows for the real-time tracking of this process, providing valuable data on the efficiency of targeting and the intracellular fate of the therapeutic agent.

References

The Strategic Advantage of PEGylation for Cy5 Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the benefits, experimental considerations, and applications of polyethylene (B3416737) glycol (PEG) conjugation—or PEGylation—to Cyanine 5 (Cy5) and its derivatives. Cy5 dyes are invaluable tools in biomedical research due to their far-red fluorescence, which minimizes background autofluorescence from biological tissues. However, their inherent hydrophobicity can lead to challenges in aqueous environments. PEGylation is a powerful strategy to overcome these limitations, enhancing the performance and versatility of Cy5-based probes, diagnostics, and therapeutics.

Core Benefits of PEGylating Cy5 Dyes

The covalent attachment of PEG chains to Cy5 dyes imparts a range of favorable physicochemical and biological properties. These advantages are critical for applications ranging from in vitro assays to in vivo imaging and drug delivery.

1. Enhanced Aqueous Solubility and Stability: Cyanine dyes, including Cy5, are prone to aggregation in aqueous buffers, which can lead to fluorescence quenching and precipitation. PEGylation dramatically increases the hydrophilicity of the dye, ensuring its solubility and stability in physiological solutions.[1] This prevents the formation of non-fluorescent aggregates, leading to more reliable and reproducible results.[2]

2. Reduced Non-Specific Binding and Improved Biocompatibility: The neutral, hydrophilic PEG chains form a hydration shell around the Cy5 molecule. This "stealth" effect sterically hinders non-specific hydrophobic and electrostatic interactions with proteins and cell membranes.[3] The result is a significant reduction in background signal in imaging applications and immunoassays, leading to a higher signal-to-noise ratio.[4][5] Studies have shown that PEG-modified surfaces can reduce non-specific protein binding by a factor of 10.[4]

3. Favorable Pharmacokinetics and Biodistribution: For in vivo applications, PEGylation is a cornerstone of modern drug delivery. By increasing the hydrodynamic radius of the Cy5 conjugate, PEGylation slows renal clearance, leading to a significantly longer circulation half-life.[6] This extended residence time in the bloodstream is crucial for targeted drug delivery and imaging applications, allowing more time for the probe to reach its intended target. Furthermore, PEGylation can alter the biodistribution profile, often reducing uptake by the reticuloendothelial system (RES), such as the liver and spleen.[7][8]

Quantitative Data Summary: PEGylated vs. Non-PEGylated Cy5

The following table summarizes key quantitative parameters that are affected by the PEGylation of Cy5. It is important to note that these values are compiled from various sources and the experimental conditions (e.g., PEG chain length, conjugation chemistry, solvent) can significantly influence the results. This table should be used as a comparative guide rather than a source of absolute values.

ParameterNon-PEGylated Cy5PEGylated Cy5Key Benefit of PEGylationSource(s)
Molar Extinction Coefficient (ε) in aq. buffer ~250,000 M⁻¹cm⁻¹~107,000 M⁻¹cm⁻¹May decrease due to structural changes[2][9]
Fluorescence Quantum Yield (Φ) in aq. buffer ~0.20 - 0.28~0.07 (for a specific derivative)Can decrease, but prevents aggregation-induced quenching[2][10]
Aqueous Solubility Limited, prone to aggregationSignificantly IncreasedImproved performance in biological media[1][2]
Non-Specific Protein Binding HighReduced up to 10-foldHigher signal-to-noise ratio[4]
Circulation Half-life (in vivo) Rapid clearance (minutes)Significantly prolonged (hours)Enhanced bioavailability for targeting[6][11]
Uptake by Macrophages HighSignificantly ReducedEvasion of the immune system[3][12]
Liver/Spleen Accumulation HighReducedImproved targeting to other tissues[7][8]

Logical Flow of PEGylation Benefits

The following diagram illustrates the cause-and-effect relationships of PEGylating a Cy5 dye for biomedical applications.

PEGylation_Benefits cluster_core Core Chemical Modification cluster_physico Physicochemical Properties cluster_bio Biological Outcomes cluster_app Application Advantages Cy5_Dye Hydrophobic Cy5 Core PEGylation Covalent Conjugation (PEGylation) Cy5_Dye->PEGylation PEG_Chain Hydrophilic PEG Chain PEG_Chain->PEGylation Solubility Increased Aqueous Solubility PEGylation->Solubility Size Increased Hydrodynamic Radius PEGylation->Size Stealth Creation of Hydration Shell ('Stealth') PEGylation->Stealth Aggregation Reduced Aggregation & Quenching Solubility->Aggregation Clearance Decreased Renal Clearance Size->Clearance Binding Reduced Non-Specific Protein/Cell Binding Stealth->Binding SNR Improved Signal-to-Noise Ratio (Imaging/Assays) Aggregation->SNR RES Reduced RES (Liver/Spleen) Uptake Binding->RES Binding->SNR PK Prolonged Circulation Half-Life (Pharmacokinetics) Clearance->PK RES->PK Targeting Enhanced Tumor/Target Accumulation (EPR Effect) PK->Targeting

Caption: Logical benefits stemming from the PEGylation of Cy5 dyes.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated Cy5 conjugates. Below are representative protocols for common procedures.

Protocol 1: Amine-Reactive PEGylation of Cy5-NHS Ester

This protocol describes the conjugation of an amine-terminated PEG (PEG-NH2) to a Cy5 dye activated with an N-hydroxysuccinimide (NHS) ester.

NHS_Ester_PEGylation_Workflow prep_cy5 1. Prepare Cy5-NHS Solution - Dissolve Cy5-NHS ester in anhydrous  DMSO or DMF to 10 mg/mL. reaction 3. Conjugation Reaction - Add Cy5-NHS solution to PEG-NH2 solution  (e.g., 2-fold molar excess of Cy5). - Stir for 18 hours at room temperature, protected from light. prep_cy5->reaction prep_peg 2. Prepare PEG-NH2 Solution - Dissolve MeO-PEG-NH2 in reaction buffer  (e.g., 0.1 M sodium bicarbonate, pH 8.3). prep_peg->reaction purification 4. Purification - Purify the conjugate using size-exclusion  chromatography (e.g., Sephadex G-15/G-25)  or dialysis to remove unreacted dye. reaction->purification lyophilize 5. Lyophilization - Combine fractions containing the blue  conjugate and lyophilize to obtain a dry powder. purification->lyophilize characterize 6. Characterization - Confirm purity and identity using  HPLC-MS and UV-Vis spectroscopy. lyophilize->characterize

Caption: Experimental workflow for NHS-ester mediated PEGylation of Cy5.

Methodology Details:

  • Reagent Preparation:

    • Equilibrate Cy5-NHS ester and MeO-PEG-NH2 (e.g., MW 5000) to room temperature.

    • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. Avoid buffers containing primary amines like Tris.[13]

  • Reaction:

    • Dissolve MeO-PEG-NH2 (e.g., 6 µmol) in 1 mL of the reaction buffer.

    • Dissolve Cy5-NHS (e.g., 12 µmol, 2 eq) in a minimal amount of anhydrous DMSO.

    • Add the Cy5-NHS solution dropwise to the stirring PEG solution.

    • Protect the reaction from light and stir at room temperature for at least 4 hours, or overnight.[13]

  • Purification:

    • The reaction mixture can be purified by size-exclusion chromatography (e.g., Sephadex G-25) to separate the larger Cy5-PEG conjugate from smaller, unreacted Cy5-NHS and hydrolysis byproducts.

    • Alternatively, dialysis using an appropriate molecular weight cutoff (MWCO) membrane can be used.

  • Analysis:

    • Collect the colored fractions corresponding to the Cy5-PEG conjugate.

    • Confirm the successful conjugation and purity using UV-Vis spectroscopy (to determine dye concentration) and HPLC-MS (to confirm mass).

    • Lyophilize the purified fractions to obtain the final product as a blue solid.[13]

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of PEGylated Cy5 conjugates or nanoparticles, providing a quantitative measure of the size increase due to the PEG shell.

DLS_Characterization_Workflow sample_prep 1. Sample Preparation - Prepare nanoparticle suspension in a  high-purity solvent (e.g., 10 mM NaCl or PBS). - Filter solvent through a 0.2 µm filter. dilution 2. Dilution - Gently vortex and dilute the stock solution  to an optimal concentration (count rate  100-500 kcps). sample_prep->dilution filtration 3. Final Filtration - Filter the diluted sample through a  0.22 µm syringe filter directly into a  clean, dust-free cuvette. dilution->filtration measurement 4. DLS Measurement - Place cuvette in the instrument and allow  temperature to equilibrate (e.g., 25°C). - Perform at least three consecutive measurements  for reproducibility. filtration->measurement analysis 5. Data Analysis - Report the Z-average diameter as the mean  hydrodynamic diameter. - Report the Polydispersity Index (PDI)  to indicate size distribution width. measurement->analysis

Caption: Workflow for DLS analysis of PEGylated nanoparticles.

Methodology Details:

  • Sample Preparation:

    • Disperse the PEGylated Cy5 conjugate or nanoparticle in a suitable, filtered buffer (e.g., PBS, 10 mM NaCl).

    • The concentration should be optimized to achieve a desirable count rate on the DLS instrument (typically 100-500 kcps). A dilution series is often necessary to determine this.

  • Measurement:

    • Filter the final diluted sample through a 0.22 µm syringe filter to remove dust and large aggregates.

    • Transfer the sample to a clean, dust-free DLS cuvette.

    • Allow the sample to thermally equilibrate inside the instrument for several minutes before measurement.

    • Perform multiple (at least 3) replicate measurements to ensure the results are stable and reproducible.

  • Data Analysis:

    • The primary reported value is the Z-average diameter , which represents the intensity-weighted mean hydrodynamic size.

    • The Polydispersity Index (PDI) is also reported, which is a measure of the broadness of the size distribution. A PDI value below 0.25 is generally considered acceptable for most applications.

Protocol 3: In Vitro Cellular Uptake Assay

This workflow outlines the steps to quantitatively compare the cellular uptake of PEGylated versus non-PEGylated Cy5 probes using flow cytometry.

Cell_Uptake_Workflow cell_culture 1. Cell Seeding - Seed cells (e.g., macrophages like RAW 264.7)  in a multi-well plate and culture for 24 hours. incubation 2. Incubation with Probes - Treat cells with equimolar concentrations of  Cy5 and Cy5-PEG probes. - Include an untreated control group. - Incubate for a defined period (e.g., 4 hours). cell_culture->incubation wash 3. Washing - Aspirate the media and wash the cells  three times with cold PBS to remove  non-internalized probes. incubation->wash harvest 4. Cell Harvesting - Detach cells using a non-enzymatic  cell dissociation solution or trypsin. wash->harvest flow_cytometry 5. Flow Cytometry Analysis - Analyze the cell suspension on a flow cytometer. - Quantify the mean fluorescence intensity (MFI)  in the Cy5 channel for each treatment group. harvest->flow_cytometry data_analysis 6. Data Interpretation - Compare the MFI of cells treated with Cy5-PEG  to those treated with non-PEGylated Cy5  to quantify the reduction in uptake. flow_cytometry->data_analysis

Caption: Workflow for in vitro cellular uptake analysis.

Methodology Details:

  • Cell Culture: Seed cells of interest (e.g., cancer cells or macrophages) into plates and allow them to adhere overnight.

  • Treatment: Prepare solutions of non-PEGylated Cy5 and PEGylated Cy5 at the same molar concentration in cell culture medium. Replace the old medium with the probe-containing medium and incubate for a set time (e.g., 1-24 hours).

  • Washing and Harvesting: After incubation, wash the cells thoroughly with cold PBS to remove any probes that have not been internalized. Detach the cells from the plate.

  • Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser appropriate for Cy5 excitation (e.g., 633 nm). The mean fluorescence intensity (MFI) of the cell population is a quantitative measure of probe uptake. Compare the MFI of cells treated with the PEGylated probe to the non-PEGylated control to determine the reduction in non-specific uptake.[14]

Protocol 4: In Vivo Biodistribution Study

This protocol describes a typical workflow for assessing the biodistribution of a Cy5-labeled probe in a mouse model using optical imaging.

Biodistribution_Workflow animal_model 1. Animal Model Preparation - Use appropriate mouse model (e.g., tumor-bearing). - Anesthetize the animal prior to injection and imaging. injection 2. Intravenous Injection - Administer Cy5-PEG probe via tail vein injection. animal_model->injection live_imaging 3. In Vivo Imaging - Acquire whole-body fluorescence images at  multiple time points (e.g., 1h, 4h, 24h, 48h)  using an in vivo imaging system (IVIS). injection->live_imaging euthanasia 4. Euthanasia and Organ Harvest - At the final time point, euthanize the animal. - Carefully excise major organs (liver, spleen, kidneys,  lungs, heart, tumor). live_imaging->euthanasia ex_vivo_imaging 5. Ex Vivo Imaging - Arrange the excised organs in the imaging system  and acquire a final fluorescence image. euthanasia->ex_vivo_imaging quantification 6. Data Quantification - Draw regions of interest (ROI) around each organ  in the ex vivo image. - Quantify the total radiant efficiency in each ROI  to determine the biodistribution profile. ex_vivo_imaging->quantification

Caption: Workflow for an in vivo biodistribution study.

Methodology Details:

  • Administration: Intravenously inject the Cy5-PEG conjugate into an appropriate animal model (e.g., a mouse bearing a subcutaneous tumor).

  • Live Animal Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal and acquire whole-body fluorescence images using an in vivo imaging system (IVIS) with the appropriate filters for Cy5.

  • Ex Vivo Analysis: At the end of the study, euthanize the animal and dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

  • Quantification: Arrange the organs and acquire a final ex vivo fluorescence image. Use the system's software to draw regions of interest (ROIs) around each organ and quantify the fluorescence signal (e.g., total radiant efficiency). This allows for a quantitative comparison of probe accumulation in different tissues.[11][15]

Conclusion

PEGylation is a robust and versatile chemical modification that significantly enhances the utility of Cy5 dyes for a wide array of biomedical applications. By improving aqueous solubility, reducing non-specific interactions, and optimizing in vivo pharmacokinetics, PEGylation transforms Cy5 from a simple fluorescent label into a high-performance component of sophisticated probes and drug delivery systems. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of PEGylated Cy5 in their work.

References

A Technical Guide to N-(m-PEG4)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG4-acid)-Cy5, a near-infrared (NIR) fluorescent probe designed for the stable labeling of biomolecules. This document details its chemical properties, identifies commercial suppliers and pricing, outlines experimental protocols for its use in bioconjugation and various imaging applications, and presents visual workflows to guide experimental design.

Core Compound Characteristics

This compound is a specialized fluorescent dye featuring a Cy5 core, a NIR fluorophore, flanked by two polyethylene (B3416737) glycol (PEG) linkers. One terminus is capped with a methyl ether group (m-PEG4), while the other presents a terminal carboxylic acid (PEG4-acid). This bifunctional design offers several advantages in biological research. The hydrophilic PEG spacers enhance the solubility of the dye in aqueous buffers, mitigating aggregation and improving the biocompatibility of the labeled molecule.[1][2] The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amine groups present on biomolecules such as proteins, antibodies, and peptides.[1][2][3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, employing activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or other coupling agents like HATU to form a stable amide bond.[1][2]

The Cy5 fluorophore exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum, a property that is highly advantageous for biological imaging.[4] This spectral window (the "NIR window") is characterized by minimal autofluorescence from endogenous biomolecules, leading to a high signal-to-noise ratio and deeper tissue penetration for in vivo imaging applications.[4][5]

Commercial Availability and Technical Specifications

Several suppliers offer this compound, with variations in purity and pricing. The following table summarizes the available quantitative data from various vendors to facilitate comparison.

SupplierCatalog NumberMolecular Weight ( g/mol )PurityExcitation Max (nm)Emission Max (nm)Price (USD)Unit Size
BroadPharmBP-23018829.5>98%649667$2252 mg
$4505 mg
$68010 mg
MySkinRecipes106355829.46>97%Not SpecifiedNot Specified~$900 (฿31,500.00)100 mg
BOC SciencesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInquireNot Specified
AxisPharmNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInquireNot Specified

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins and its application in fluorescence microscopy and in vivo imaging.

Protein Labeling via Amide Bond Formation

This protocol describes the covalent attachment of the carboxylic acid group of the dye to primary amines (e.g., lysine (B10760008) residues) on a target protein using EDC and Sulfo-NHS.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer).

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[6]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[7] If necessary, dialyze the protein against the Reaction Buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS in Activation Buffer. The molar ratio of dye:EDC:Sulfo-NHS can be optimized, but a starting point of 1:10:25 is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, with a starting range of 5:1 to 20:1.

    • Incubate the reaction for 2 hours to overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted dye.

  • Purification of the Labeled Protein:

    • Separate the Cy5-labeled protein from unreacted dye and byproducts using a pre-equilibrated Sephadex G-25 gel filtration column.[1]

    • Elute with PBS (pH 7.4). The first colored fraction to elute will be the labeled protein.[1]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength (~650 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max (~250,000 cm⁻¹M⁻¹ for Cy5).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).[1]

  • Storage:

    • Store the purified Cy5-labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store in aliquots at -20°C or -80°C.

Fluorescence Microscopy of Labeled Cells

This protocol provides a general workflow for imaging cells stained with a Cy5-conjugated antibody.

Materials:

  • Cy5-labeled antibody

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).

Procedure:

  • Cell Preparation:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes (if targeting intracellular antigens).

    • Wash cells three times with PBS.

  • Immunolabeling:

    • Block non-specific antibody binding by incubating cells in blocking buffer for 1 hour at room temperature.

    • Dilute the Cy5-labeled antibody to the desired concentration in blocking buffer.

    • Incubate cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash cells three times with PBS.

  • Counterstaining and Mounting:

    • If desired, incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash cells twice with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.

    • Acquire images with optimal exposure times to maximize signal and minimize photobleaching.

In Vivo Fluorescence Imaging

This protocol outlines a general procedure for non-invasive imaging of a Cy5-labeled probe (e.g., an antibody) in a small animal model.

Materials:

  • Cy5-labeled probe

  • Tumor-bearing or healthy mice

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Acquire a baseline image before injection to assess autofluorescence.

  • Probe Administration:

    • Dilute the Cy5-labeled probe to the desired concentration in a sterile vehicle.

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

  • Image Acquisition:

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window and track the biodistribution of the probe.[8]

    • Use appropriate filter sets for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[8]

  • Ex Vivo Organ Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to quantify probe accumulation in specific tissues.

  • Data Quantification:

    • Draw Regions of Interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI to quantify the signal.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in experimental design and comprehension, the following diagrams, generated using the DOT language, illustrate key processes and relationships.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Dye-COOH This compound EDC_NHS EDC / Sulfo-NHS Dye-COOH->EDC_NHS Activation Buffer Activated_Dye Activated Dye-NHS Ester EDC_NHS->Activated_Dye Protein Protein-NH2 Activated_Dye->Protein Reaction Buffer Conjugate Cy5-Labeled Protein Protein->Conjugate Purification Gel Filtration Conjugate->Purification Analysis Determine DOL Purification->Analysis

Caption: Workflow for the bioconjugation of this compound to a protein.

G Start Anesthetize Animal & Acquire Baseline Image Inject Inject Cy5-Labeled Probe (i.v.) Start->Inject Image In Vivo Imaging at Multiple Time Points Inject->Image Euthanize Euthanize Animal at Final Time Point Image->Euthanize Analyze Data Analysis (ROI) Image->Analyze Dissect Dissect Organs and Tumor Euthanize->Dissect ExVivoImage Ex Vivo Organ Imaging Dissect->ExVivoImage ExVivoImage->Analyze

Caption: General workflow for in vivo fluorescence imaging with a Cy5-labeled probe.

G Ligand Cy5-Labeled Antibody Receptor Cell Surface Receptor Ligand->Receptor Binding Binding Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Signal Fluorescence Signal (Detected by Microscopy) Endosome->Signal Lysosome->Signal

Caption: Simplified signaling pathway of antibody internalization and detection.

References

Safeguarding Your Signal: A Technical Guide to Storing Cy5-PEG4-Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of fluorescently labeled compounds is paramount to generating reliable and reproducible data. This in-depth technical guide provides core storage and handling protocols for Cy5-PEG4-acid to ensure its stability and optimal performance in your experimental workflows.

The stability of Cy5-PEG4-acid, a molecule combining a fluorescent cyanine (B1664457) dye (Cy5) with a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a reactive carboxylic acid group, is influenced by several environmental factors. Improper storage can lead to degradation of either the Cy5 dye or the PEG chain, compromising the compound's fluorescent properties and reactivity. Adherence to the storage conditions outlined below is critical for maximizing the shelf life and efficacy of this valuable reagent.

Recommended Storage Conditions

To prevent degradation, Cy5-PEG4-acid should be stored with careful consideration of temperature, light exposure, and moisture. The following table summarizes the recommended storage conditions for both short-term and long-term preservation.

Storage DurationTemperatureLight ExposureAtmosphereForm
Short-Term (days to weeks) 0 - 4 °C[1]In the dark[1][2][3]StandardDry/Solid
Long-Term (months to years) -20 °C[1][4][5][6][7] or ≤ -15°C[3]In the dark[1][2][3]Inert Gas (Argon or Nitrogen)[3]Dry/Solid
Stock Solutions -20 °C[8][9] or -80°C[2][10]In the dark[2]Sealed containerIn anhydrous solvent (e.g., DMSO, DMF)[9]

Key Factors Influencing Stability

Several factors can impact the chemical integrity of Cy5-PEG4-acid. Understanding these factors is crucial for implementing appropriate handling and storage protocols.

cluster_compound Cy5-PEG4-acid cluster_factors Degradation Factors cluster_effects Degradation Effects Compound Cy5-PEG4-acid Light Light Exposure Temperature Elevated Temperature Oxygen Oxygen (Oxidation) Moisture Moisture (Hydrolysis) Photobleaching Photobleaching of Cy5 Light->Photobleaching causes PEG_Degradation PEG Chain Degradation Temperature->PEG_Degradation accelerates Oxygen->PEG_Degradation causes Loss_Of_Reactivity Loss of Carboxylic Acid Reactivity Moisture->Loss_Of_Reactivity can cause

Factors contributing to the degradation of Cy5-PEG4-acid.

Light Sensitivity

The Cy5 dye component is highly susceptible to photobleaching, an irreversible process that leads to a loss of fluorescence upon exposure to light.[2] Therefore, it is imperative to store Cy5-PEG4-acid in the dark. Using amber vials or wrapping storage containers in aluminum foil is a recommended practice.[2]

Temperature

Elevated temperatures can accelerate the degradation of both the Cy5 dye and the PEG linker.[11] For short-term storage, refrigeration at 0-4°C is sufficient.[1] However, for long-term preservation, freezing at -20°C is strongly advised to maintain the compound's stability.[1][4][5][6][7] Some suppliers even recommend temperatures as low as -80°C for stock solutions to prevent inactivation from repeated freeze-thaw cycles.[10]

Oxidation

Polyethylene glycol (PEG) chains are susceptible to oxidative degradation.[12][13] To mitigate this, long-term storage under an inert atmosphere, such as dry argon or nitrogen, is recommended.[3] This is particularly important for the dry, solid form of the compound.

Moisture

The carboxylic acid group of the Cy5-PEG4-acid is a reactive functional group. While stable in its dry form, the presence of moisture can potentially lead to hydrolysis or other unwanted reactions, which could reduce its reactivity for subsequent conjugation reactions. Therefore, it is crucial to keep the compound in a dry environment.[1] Using a desiccant in the storage container can help maintain a low-moisture environment.[3]

Experimental Protocols: Handling and Preparation of Stock Solutions

Proper handling techniques are as important as storage conditions to ensure the integrity of Cy5-PEG4-acid.

Protocol for Handling Solid Compound:

  • Equilibration: Before opening, allow the vial to slowly warm to room temperature. This prevents condensation of moisture inside the vial.[3]

  • Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen and moisture.[3]

  • Dispensing: Weigh the desired amount of the compound quickly and accurately. For compounds that are difficult to weigh, preparing a stock solution is recommended.[9]

  • Resealing: After dispensing, purge the vial with an inert gas before tightly sealing the cap for storage.

Protocol for Preparation and Storage of Stock Solutions:

  • Solvent Selection: Dissolve the Cy5-PEG4-acid in a suitable anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9] The hydrophilic PEG spacer increases solubility in aqueous media as well.[1][4]

  • Concentration: Prepare a stock solution at a convenient concentration. Note that for protein labeling, a final protein concentration of at least 2 mg/mL is recommended for efficient labeling.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

  • Storage of Aliquots: Store the aliquots in tightly sealed vials at -20°C or -80°C in the dark.[2][8][10]

By adhering to these detailed storage and handling protocols, researchers can ensure the long-term stability and performance of their Cy5-PEG4-acid compounds, leading to more consistent and reliable experimental outcomes.

References

In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling protocols for the fluorescent dye and linker, N-(m-PEG4)-N'-(PEG4-acid)-Cy5. The information is intended to ensure safe laboratory practices and proper application of this compound in research and development.

Section 1: Chemical and Physical Properties

This compound is a near-infrared fluorescent probe that incorporates a Cy5 dye and a PEGylated linker with a terminal carboxylic acid. This structure allows for its use in bioconjugation, labeling of biomolecules, and various imaging applications.[1] The polyethylene (B3416737) glycol (PEG) chains enhance its solubility in aqueous media and reduce potential immunogenicity, making it suitable for in vivo studies.[1]

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 2107273-32-3
Molecular Formula C₄₅H₆₅ClN₂O₁₀
Molecular Weight 829.46 g/mol
Appearance Solid
Solubility Soluble in water, DMSO, and DMF

Section 2: Safety and Hazard Information

While a specific, comprehensive safety data sheet for this compound is not publicly available, general safety precautions for similar chemical compounds should be strictly followed. The following recommendations are based on safety data sheets for other PEGylated and cyanine (B1664457) dye compounds.

Table 2: Hazard Identification and Precautionary Statements

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Not ClassifiedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation Not ClassifiedP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Irritation Not ClassifiedP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory/Skin Sensitization Not ClassifiedP261: Avoid breathing dust/fume/gas/mist/vapours/spray.

Section 3: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Table 3: Handling and Storage Guidelines

ConditionRecommendation
Handling Use in a well-ventilated area. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or aerosols.
Storage Store in a tightly sealed container in a dry and cool place. Recommended storage temperature is 2-8°C.[1]

Section 4: Experimental Protocols

The terminal carboxylic acid group on the PEG linker allows for the covalent attachment of this fluorescent probe to primary amines on target molecules, such as proteins, through the formation of a stable amide bond. This reaction is typically facilitated by the use of coupling agents.

Protein Labeling Workflow

Below is a generalized workflow for labeling a protein with this compound.

ProteinLabeling cluster_prep Preparation cluster_activation Activation & Conjugation cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in Reaction Buffer (e.g., PBS) E Add Activated Cy5-PEG-NHS to Protein Solution A->E B Dissolve Cy5-PEG-Acid in Anhydrous DMSO C Add EDC/NHS to Cy5-PEG-Acid Solution B->C D Incubate to Form NHS-activated Ester C->D Activation D->E F Incubate to Form Protein-Cy5 Conjugate E->F Conjugation G Purify Conjugate via Size-Exclusion Chromatography F->G H Collect Fractions Containing Labeled Protein G->H I Characterize Conjugate (e.g., UV-Vis Spectroscopy) H->I

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with the fluorescent dye N-(m-PEG4)-N'-(PEG4-acid)-Cy5. This near-infrared (NIR) dye is equipped with a terminal carboxylic acid, which, after activation, can be conjugated to primary amines (e.g., lysine (B10760008) residues) on the antibody. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate and can reduce non-specific binding. This two-step conjugation protocol, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), is designed to yield a stable and highly fluorescent antibody-dye conjugate suitable for a variety of research and diagnostic applications, including flow cytometry, fluorescence microscopy, and in vivo imaging.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundBroadPharmBP-23018
Monoclonal Antibody (user-supplied)--
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher22980
N-hydroxysuccinimide (NHS)Thermo Fisher24500
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)--
Coupling Buffer (1X PBS, pH 7.2-7.5)--
Quenching Buffer (1 M Tris-HCl, pH 8.5)--
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)Cytiva17003401
Spin Desalting ColumnsThermo Fisher89891
Spectrophotometer--
Quartz Cuvettes--

Experimental Protocols

Part 1: Antibody Preparation

It is crucial to ensure the antibody is in an amine-free buffer before starting the conjugation reaction. Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the activated dye.

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into Coupling Buffer (1X PBS, pH 7.2-7.5) using a spin desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in Coupling Buffer. Higher concentrations generally lead to better labeling efficiency.

Part 2: Two-Step Antibody Labeling

This protocol involves the activation of the carboxyl group on the this compound with EDC and NHS, followed by conjugation to the antibody.

Step 1: Activation of this compound

  • Prepare Reagents:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). A common starting concentration is 10 mg/mL for each.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add the EDC and NHS solutions to the dye solution. A recommended molar ratio is a 2 to 5-fold molar excess of NHS over EDC, and a 10 to 20-fold molar excess of EDC over the dye.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

Step 2: Conjugation to Antibody

  • pH Adjustment (Optional but Recommended): For optimal coupling, the pH of the activated dye solution can be raised to 7.2-7.5 by adding a small amount of concentrated, amine-free buffer like phosphate (B84403) buffer.

  • Conjugation Reaction:

    • Add the prepared antibody solution (from Part 1) to the activated dye solution. A starting point for the molar ratio of dye to antibody is 10:1 to 20:1. This ratio may require optimization depending on the antibody and desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated dye.

    • Incubate for 15-30 minutes at room temperature.

Part 3: Purification of the Antibody-Dye Conjugate

Purification is essential to remove unconjugated dye and reaction byproducts. Size-exclusion chromatography is a common and effective method.[1][2]

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Coupling Buffer (1X PBS, pH 7.2-7.5).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the conjugate with Coupling Buffer. The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and moves through the column faster than the smaller, unconjugated dye molecules.

  • Fraction Collection: Collect the fractions containing the purified conjugate.

Part 4: Characterization of the Labeled Antibody

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. It is a critical parameter for ensuring the quality and reproducibility of your experiments.[3][4] An optimal DOL for Cy5 is typically between 2 and 8.[5]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, which is approximately 650 nm (A₆₅₀). Use the elution buffer as a blank.

    • If the absorbance readings are too high (e.g., > 2.0), dilute the sample with a known volume of buffer and remember to account for the dilution factor in the calculations.

  • DOL Calculation: The DOL is calculated using the following formulas:

    • Concentration of Dye (M): [Dye] = A₆₅₀ / (ε_dye * path length)

      • A₆₅₀: Absorbance of the conjugate at 650 nm.

      • ε_dye: Molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).[3]

      • path length: The path length of the cuvette in cm (usually 1 cm).

    • Corrected Absorbance at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A₆₅₀ * CF)

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • CF: Correction factor for the absorbance of Cy5 at 280 nm (typically ~0.04).[3]

    • Concentration of Antibody (M): [Antibody] = A₂₈₀_corrected / (ε_antibody * path length)

      • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

Example Calculation:

  • A₆₅₀ = 0.8

  • A₂₈₀ = 1.5

  • ε_dye = 250,000 M⁻¹cm⁻¹

  • ε_antibody = 210,000 M⁻¹cm⁻¹

  • CF = 0.04

  • Path length = 1 cm

  • [Dye] = 0.8 / 250,000 = 3.2 x 10⁻⁶ M

  • A₂₈₀_corrected = 1.5 - (0.8 * 0.04) = 1.468

  • [Antibody] = 1.468 / 210,000 = 6.99 x 10⁻⁶ M

  • DOL = (3.2 x 10⁻⁶) / (6.99 x 10⁻⁶) ≈ 4.6

The DOL for this conjugate is approximately 4.6.

Quantitative Data Summary

ParameterRecommended Value/Range
Antibody Preparation
Antibody Concentration2 - 5 mg/mL
BufferAmine-free (e.g., 1X PBS, pH 7.2-7.5)
Activation Step
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0
Molar Ratio (NHS:EDC)2:1 to 5:1
Molar Ratio (EDC:Dye)10:1 to 20:1
Reaction Time15 - 30 minutes at room temperature
Conjugation Step
Coupling Buffer1X PBS, pH 7.2-7.5
Molar Ratio (Dye:Antibody)10:1 to 20:1 (to be optimized)
Reaction Time2 hours at room temperature or overnight at 4°C
Characterization
Optimal Degree of Labeling (DOL) for Cy52 - 8
Cy5 Molar Extinction Coefficient (ε_dye)~250,000 M⁻¹cm⁻¹ at ~650 nm
Cy5 Correction Factor (CF) at 280 nm~0.04
IgG Molar Extinction Coefficient (ε_antibody)~210,000 M⁻¹cm⁻¹ at 280 nm

Visualizations

Antibody_Labeling_Workflow A Antibody Preparation (Buffer Exchange & Concentration) C Conjugation Reaction (pH 7.2-7.5) A->C B Activation of This compound (EDC/NHS, pH 6.0) B->C D Quenching (Tris Buffer) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (DOL Calculation) E->F G Labeled Antibody Conjugate F->G

Caption: Experimental workflow for antibody labeling.

Two_Step_Conjugation_Pathway cluster_activation Step 1: Activation (pH 6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-7.5) A Carboxyl Group (on Cy5-PEG) C O-acylisourea Intermediate (unstable) A->C + B EDC B->C + E NHS-ester (amine-reactive, more stable) C->E + D NHS D->E + G Stable Amide Bond (Antibody-Dye Conjugate) E->G + F Primary Amine (on Antibody) F->G +

References

Application Notes and Protocols for Cy5-PEG4-Acid Conjugation via EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of Cy5-PEG4-acid to amine-containing molecules, such as proteins, peptides, and antibodies, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation, enabling the fluorescent labeling of biomolecules for a wide array of applications in research and drug development, including in-vivo imaging, flow cytometry, and fluorescence microscopy.[1][2]

The Cy5 dye is a bright, far-red fluorescent probe with an excitation maximum around 650 nm and an emission maximum around 670 nm, making it ideal for biological applications due to reduced autofluorescence from cells and tissues.[3][4] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the conjugate while minimizing steric hindrance. The terminal carboxylic acid on the Cy5-PEG4-acid molecule is the target for activation by EDC and NHS to facilitate the formation of a stable amide bond with a primary amine on the target molecule.[5]

Chemical Reaction Mechanism

The EDC/NHS chemistry proceeds in a two-step reaction. First, EDC activates the carboxyl group of Cy5-PEG4-acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[6][7]

G EDC/NHS Reaction Mechanism for Cy5-PEG4-Acid Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step Cy5_PEG4_Acid Cy5-PEG4-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Cy5_PEG4_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Cy5_PEG4_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Cy5-PEG4-Target Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Target_Molecule Target Molecule (with Primary Amine, R-NH2)

Caption: EDC/NHS reaction mechanism.

Quantitative Data Summary

Successful conjugation depends on several factors, including the molar ratios of the reactants, pH, and reaction time. The following table provides a summary of recommended starting conditions and other quantitative data for the conjugation of Cy5-PEG4-acid.

ParameterRecommended Value/RangeNotes
Molar Ratios
Cy5-PEG4-acid : EDC : NHS1 : 2-10 : 2-5A molar excess of EDC and NHS is recommended to drive the activation reaction efficiently.[6][8]
Activated Cy5-PEG4-acid : Target Molecule1.5 - 10 fold molar excessThe optimal ratio depends on the number of available primary amines on the target and the desired degree of labeling.[9]
Reaction Conditions
Activation Buffer pH4.5 - 6.0MES buffer is ideal as it does not contain amines or carboxylates.[6][10]
Conjugation Buffer pH7.2 - 8.5PBS or borate (B1201080) buffer is recommended to facilitate the reaction with the primary amine.[6][10]
Activation Time15 - 30 minutesAt room temperature.
Conjugation Time2 hours at room temperature or overnight at 4°CLonger incubation at a lower temperature can be beneficial for sensitive proteins.
Characterization
Degree of Labeling (DOL)2 - 4 for antibodiesThis range typically provides optimal fluorescence without significant self-quenching.[1]
Storage
EDC and NHS-20°C, desiccatedReagents are moisture-sensitive. Allow to warm to room temperature before opening.[6]
Cy5-PEG4-acid-20°C, desiccated, protected from light
Final Conjugate4°C for short-term, -20°C or -80°C for long-term (with cryoprotectant)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[11]

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of Cy5-PEG4-acid to a generic amine-containing protein.

Materials and Reagents
  • Cy5-PEG4-acid

  • Amine-containing protein (e.g., antibody, peptide)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for increased water solubility)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Conjugation Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Experimental Workflow

G Experimental Workflow for Cy5-PEG4-Acid Conjugation Reagent_Prep 1. Reagent Preparation - Prepare buffers - Dissolve Cy5-PEG4-acid, EDC, and NHS - Prepare protein solution Activation 2. Activation of Cy5-PEG4-Acid - Mix Cy5-PEG4-acid, EDC, and NHS in Activation Buffer - Incubate for 15-30 min at RT Reagent_Prep->Activation Conjugation 3. Conjugation to Protein - Add activated Cy5-PEG4-acid to protein solution in Conjugation Buffer - Incubate for 2h at RT or overnight at 4°C Activation->Conjugation Quenching 4. Quenching - Add quenching solution (e.g., Tris-HCl) - Incubate for 15-30 min at RT Conjugation->Quenching Purification 5. Purification - Remove unreacted dye and reagents using a desalting column Quenching->Purification Characterization 6. Characterization - Measure absorbance at 280 nm and 650 nm - Calculate Degree of Labeling (DOL) Purification->Characterization Storage 7. Storage - Store the purified conjugate at 4°C or -20°C, protected from light Characterization->Storage

Caption: Experimental workflow.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare Activation Buffer (0.1 M MES, pH 5.5-6.0) and Conjugation Buffer (100 mM PBS, pH 7.2-7.4).

  • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Prepare a stock solution of Cy5-PEG4-acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Prepare a solution of the amine-containing protein in Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with the Conjugation Buffer via dialysis or a desalting column.

2. Activation of Cy5-PEG4-Acid:

  • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • In a microcentrifuge tube, add the desired amount of Cy5-PEG4-acid stock solution.

  • Add a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS relative to the Cy5-PEG4-acid.[6][8]

  • Vortex briefly to mix and incubate for 15-30 minutes at room temperature, protected from light.

3. Conjugation to the Amine-Containing Protein:

  • Add the activated Cy5-PEG4-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized based on the desired DOL.[9]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light.

4. Quenching the Reaction:

  • Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[7]

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).[3][9] Spin columns are also a rapid option for small sample volumes.[1]

6. Characterization of the Conjugate:

  • Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) for the protein and ~650 nm (Amax) for Cy5 using a spectrophotometer.[1]
    • Calculate the protein concentration: Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
    • Calculate the dye concentration: Dye Conc. (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of Cy5 at its Amax (~250,000 M⁻¹cm⁻¹).
    • Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

Application Example: Cellular Imaging Workflow

The resulting Cy5-PEG4-protein conjugate can be used for various applications, such as labeling cell surface receptors for fluorescence microscopy.

G Application Workflow: Cell Labeling and Imaging Cell_Culture 1. Cell Culture - Plate cells on a suitable imaging dish Incubation 2. Incubation with Conjugate - Add Cy5-PEG4-protein conjugate to the cell media - Incubate to allow binding to the target receptor Cell_Culture->Incubation Washing 3. Washing - Wash cells with PBS to remove unbound conjugate Incubation->Washing Fixation 4. Fixation (Optional) - Fix cells with paraformaldehyde Washing->Fixation Counterstaining 5. Counterstaining (Optional) - Stain nucleus with DAPI Fixation->Counterstaining Imaging 6. Fluorescence Microscopy - Acquire images using appropriate filter sets for Cy5 and DAPI Counterstaining->Imaging Analysis 7. Image Analysis - Quantify fluorescence intensity and localization Imaging->Analysis

Caption: Cell labeling and imaging workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS due to hydrolysis- Incorrect buffer pH- Presence of amine-containing buffers- Insufficient molar excess of reagents- Use fresh, anhydrous EDC and NHS and allow vials to warm to room temperature before opening.[6]- Verify the pH of the activation and conjugation buffers.[6][10]- Ensure buffers are free of primary amines (e.g., Tris, glycine).[6]- Optimize the molar ratios of Cy5-PEG4-acid, EDC, NHS, and the target molecule.
Protein Precipitation - High concentration of EDC- Protein instability in the reaction buffer- Reduce the concentration of EDC.[6]- Perform a buffer exchange to ensure protein stability.
High Background Signal in Downstream Applications - Incomplete removal of unreacted Cy5-PEG4-acid- Repeat the purification step or use a more stringent purification method like dialysis.[1]
Inconsistent Results - Variability in reagent preparation- Inconsistent reaction times or temperatures- Prepare fresh reagent solutions for each experiment.- Standardize incubation times and temperatures.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is a near-infrared (NIR) fluorescent probe featuring a Cy5 dye, a terminal carboxylic acid group, and polyethylene (B3416737) glycol (PEG) spacers.[1][2][3] This molecule is particularly well-suited for bioconjugation, allowing for the stable labeling of biomolecules such as antibodies, proteins, and peptides. The presence of the carboxylic acid enables covalent linkage to primary amines on target molecules through the formation of a stable amide bond, typically facilitated by activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[1][2][3]

The integrated PEG spacers enhance the water solubility of the molecule and can reduce non-specific binding and immunogenicity of the resulting conjugate, making it a valuable tool for in vivo and in vitro applications.[4] The Cy5 fluorophore exhibits excitation and emission maxima in the far-red region of the spectrum, which is advantageous for flow cytometry and other fluorescence-based assays due to reduced autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[5]

These characteristics make this compound an excellent choice for developing fluorescent probes for multicolor flow cytometry, immunophenotyping, and other applications requiring sensitive and specific detection of target molecules.

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of this compound is crucial for its effective use. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₅H₆₅ClN₂O₁₀[3][4]
Molecular Weight 829.5 g/mol [3]
Excitation Maximum (λex) ~649 nm[3]
Emission Maximum (λem) ~667 nm[3]
Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[2]
Solubility Water, DMSO, DMF, DCM[3]
Storage -20°C, protected from light and moisture[3]

Experimental Protocols

I. Antibody Conjugation with this compound

This protocol describes the covalent conjugation of this compound to a primary antibody via EDC/NHS chemistry.

Materials:

  • This compound

  • Antibody (or other protein) to be labeled (in an amine-free buffer like PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against 1X PBS, pH 7.2-7.4.[1]

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS solutions. A typical starting molar ratio is 1:10:20 (Dye:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Add the activated dye solution to the antibody solution. A starting molar dye-to-antibody ratio of 5:1 to 10:1 is recommended.[6]

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature to quench any unreacted dye.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS.[5]

    • Collect the fractions containing the fluorescently labeled antibody. The conjugated antibody will typically elute first.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye). The optimal DOL for most antibodies is between 2 and 10.[1]

  • Storage:

    • Store the purified antibody-Cy5 conjugate at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) and storing at -20°C or -80°C.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Storage Antibody_in_PBS Antibody in Amine-Free Buffer (e.g., PBS) Mix_Antibody_Dye Mix Activated Dye with Antibody Antibody_in_PBS->Mix_Antibody_Dye 3 Dye_in_DMSO This compound in DMSO Add_EDC_NHS Add EDC and NHS in Activation Buffer Dye_in_DMSO->Add_EDC_NHS 1 Activated_Dye Activated Dye (NHS-ester) Add_EDC_NHS->Activated_Dye 2. Incubate 15-30 min Activated_Dye->Mix_Antibody_Dye 3 Incubate Incubate 1-2h at RT Mix_Antibody_Dye->Incubate 4 Quench Quench Reaction Incubate->Quench 5 Purify Purify via Size-Exclusion Chromatography Quench->Purify 6 Store Store Conjugate at 4°C Purify->Store 7

Caption: Workflow for conjugating this compound to an antibody.

II. Cell Staining for Flow Cytometry

This protocol provides a general procedure for staining cells with the this compound conjugated antibody for flow cytometry analysis.

Materials:

  • Cells of interest (suspension or adherent)

  • This compound conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block reagent

  • (Optional) Viability dye

  • Flow cytometer with a 633 nm or 647 nm laser

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.

    • Resuspend the cells in the staining buffer to a concentration of 1 x 10⁶ cells/100 µL.

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.[5]

  • Staining:

    • Add the predetermined optimal concentration of the Cy5-conjugated antibody to the cell suspension.

    • Gently vortex and incubate for 20-30 minutes at 4°C in the dark.[5]

  • Washing:

    • Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[5]

    • Carefully decant the supernatant.

    • Repeat the wash step two more times.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • (Optional) Add a viability dye just before analysis to exclude dead cells.

    • Acquire the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.[5] Cy5 emission is typically collected using a bandpass filter around 670 nm (e.g., 670/30).

Flow_Cytometry_Workflow Start Start with Cell Suspension Prepare_Cells Prepare Cells (1x10^6 cells/100µL) Start->Prepare_Cells Fc_Block Fc Block (Optional) 10-15 min at 4°C Prepare_Cells->Fc_Block Add_Antibody Add Cy5-Conjugated Antibody Fc_Block->Add_Antibody Incubate Incubate 20-30 min at 4°C in Dark Add_Antibody->Incubate Wash1 Wash with Staining Buffer (3x) Incubate->Wash1 Resuspend Resuspend in Staining Buffer Wash1->Resuspend Add_Viability_Dye Add Viability Dye (Optional) Resuspend->Add_Viability_Dye Acquire_Data Acquire on Flow Cytometer Add_Viability_Dye->Acquire_Data

Caption: General workflow for cell staining with a Cy5-conjugated antibody.

Data Presentation and Interpretation

The use of this compound conjugated antibodies in flow cytometry allows for the quantification of specific cell surface markers. Data is typically presented as histograms or dot plots, showing the fluorescence intensity of the Cy5 signal on the x- or y-axis. A positive signal will show a shift in fluorescence intensity compared to an unstained control or an isotype control.

Quantitative Data Summary:

ParameterDescriptionExpected Outcome
Fluorescence Intensity The mean or median fluorescence intensity (MFI) of the Cy5 signal for the cell population of interest.A significant increase in MFI for the target-positive population compared to the negative control.
Percentage of Positive Cells The percentage of cells in the sample that express the target antigen.A distinct population of cells with fluorescence above the background threshold.
Signal-to-Noise Ratio The ratio of the MFI of the positive population to the MFI of the negative population.A high signal-to-noise ratio indicates specific staining with low background.

Conclusion

This compound is a versatile and robust fluorescent probe for labeling biomolecules for flow cytometry applications. Its favorable spectroscopic properties, enhanced solubility, and the potential for reduced non-specific binding make it an excellent choice for researchers in various fields. The provided protocols offer a comprehensive guide for the successful conjugation of this dye to antibodies and its subsequent use in cell staining for flow cytometric analysis. Proper optimization of conjugation ratios and staining concentrations will ensure high-quality, reproducible results.

References

Application Notes and Protocols for In Vivo Fluorescence Imaging with N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications. This molecule consists of a Cy5 core, a cyanine (B1664457) dye that fluoresces in the NIR spectrum, flanked by two polyethylene (B3416737) glycol (PEG) chains. One terminus of the PEG chain is capped with a methoxy (B1213986) group, while the other is functionalized with a carboxylic acid, enabling covalent conjugation to biomolecules. The dual PEGylation enhances the solubility and biocompatibility of the dye, making it well-suited for systemic administration in living organisms.[1][2] Its fluorescence emission in the NIR window (approximately 670 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, leading to a high signal-to-background ratio in in vivo imaging studies.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo fluorescence imaging, including conjugation procedures, animal handling, imaging parameters, and data analysis.

Key Applications

The versatility of this compound allows for its use in a wide range of in vivo studies once conjugated to a targeting moiety such as an antibody, peptide, or nanoparticle. Key applications include:

  • Tumor Imaging and Cancer Research: When conjugated to a tumor-targeting ligand, this dye can be used to non-invasively visualize tumor growth, metastasis, and response to therapy.

  • Biodistribution Studies: Tracking the systemic distribution, accumulation, and clearance of drugs, nanoparticles, or other biological molecules.[4]

  • Cardiovascular Imaging: Visualizing blood vessels and studying vascular permeability and inflammation.

  • Neuroscience Research: With appropriate targeting, it can be used to study the blood-brain barrier and visualize specific cell populations or pathological features in the brain.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight829.46 g/mol [1]
Excitation Maximum (λex)~649 nm[2]
Emission Maximum (λem)~667 nm[2]
Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹[2]
SolubilityWater, DMSO, DMF[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Protein

This protocol describes the covalent attachment of the dye to a protein (e.g., an antibody) via its primary amine groups using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Targeting protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Dye Activation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a molar excess (typically 1.5-fold) relative to the dye.

    • Add the EDC/NHS solution to the dye solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Protein Conjugation:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 5:1 to 10:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

Protocol 2: In Vivo Fluorescence Imaging of a Labeled Antibody in a Tumor Xenograft Mouse Model

This protocol outlines the steps for in vivo imaging of a tumor-bearing mouse following intravenous administration of a Cy5-labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Cy5-labeled antibody conjugate

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber and ensure proper positioning.

  • Probe Administration:

    • Dilute the Cy5-labeled antibody conjugate in sterile PBS to the desired concentration.

    • Administer the probe via intravenous (tail vein) injection. A typical dose is 1-5 nmol per mouse.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Arrange the organs in the imaging system and acquire a final fluorescence image.

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and each organ in the ex vivo image.

    • Measure the average fluorescence intensity within each ROI.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution.

Data Presentation

The following tables present illustrative quantitative data for the biodistribution of a generic PEGylated Cy5-labeled antibody in a tumor xenograft model. Note: This data is representative and the actual values will vary depending on the specific antibody, tumor model, and imaging system used.

Table 1: In Vivo Tumor-to-Background Ratio (TBR)

Time Post-Injection (hours)Tumor-to-Muscle RatioTumor-to-Liver Ratio
11.5 ± 0.30.8 ± 0.2
42.8 ± 0.51.2 ± 0.3
84.1 ± 0.71.9 ± 0.4
245.5 ± 0.92.5 ± 0.5
484.8 ± 0.82.1 ± 0.4

Table 2: Ex Vivo Biodistribution at 48 Hours Post-Injection

Organ% Injected Dose per Gram (%ID/g)
Tumor10.2 ± 2.1
Liver4.9 ± 1.2
Spleen2.1 ± 0.5
Kidneys3.5 ± 0.8
Lungs1.8 ± 0.4
Heart0.9 ± 0.2
Muscle0.5 ± 0.1

Mandatory Visualizations

Diagrams

experimental_workflow Experimental Workflow for In Vivo Imaging cluster_prep Probe Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis dye This compound conjugation Conjugation (EDC/NHS) dye->conjugation protein Targeting Protein protein->conjugation purification Purification conjugation->purification injection IV Injection purification->injection animal_model Tumor Xenograft Mouse animal_model->injection imaging Longitudinal Imaging injection->imaging dissection Organ Dissection imaging->dissection exvivo_imaging Ex Vivo Imaging dissection->exvivo_imaging quantification ROI Analysis & Quantification exvivo_imaging->quantification

Caption: Workflow for in vivo imaging using a conjugated Cy5 probe.

conjugation_pathway Conjugation Chemistry cluster_activation Dye Activation cluster_conjugation Conjugation dye_acid Dye-PEG-COOH activated_dye Dye-PEG-CO-NHS dye_acid->activated_dye Activation edc_nhs EDC + NHS edc_nhs->activated_dye conjugated_protein Protein-NH-CO-PEG-Dye activated_dye->conjugated_protein Coupling protein_amine Protein-NH2 protein_amine->conjugated_protein

Caption: Amine-reactive conjugation of the Cy5 probe.

Signaling Pathways

The this compound molecule itself does not have a known direct interaction with specific signaling pathways. It functions as a fluorescent reporter. The biological activity and any interaction with signaling pathways are determined by the molecule to which it is conjugated. For example, if conjugated to an antibody that targets a receptor tyrosine kinase (RTK), the signaling pathway of that RTK would be under investigation.

signaling_concept Probe-Target Interaction Concept probe Cy5-Conjugated Ligand receptor Cell Surface Receptor probe->receptor Binding internalization Internalization receptor->internalization signaling Downstream Signaling receptor->signaling imaging_signal Fluorescence Signal (Detected) internalization->imaging_signal Localization

Caption: Conceptual pathway of a targeted fluorescent probe.

References

Application Notes and Protocols for Peptide Conjugation with Cy5-PEG4-Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to peptides is a powerful technique for elucidating biological processes, enabling applications such as in vivo imaging, fluorescence microscopy, and immunoassays.[1][2] Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice for these applications due to its high molar extinction coefficient, good photostability, and emission spectrum in a region with minimal background autofluorescence from biological samples.[1][3] The incorporation of a polyethylene (B3416737) glycol (PEG) linker, specifically a tetra-ethylene glycol (PEG4) spacer, between the Cy5 dye and the peptide enhances the water solubility of the conjugate and can reduce non-specific binding.[4][5]

This document provides detailed application notes and protocols for the conjugation of a peptide to a Cy5-PEG4-acid linker. The carboxylic acid functional group on the linker allows for the formation of a stable amide bond with primary amines on the peptide, such as the N-terminal amine or the side chain of a lysine (B10760008) residue, through a carbodiimide-mediated coupling reaction.

Principle of Conjugation

The conjugation of the Cy5-PEG4-acid linker to a peptide is typically achieved using a two-step carbodiimide (B86325) coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the Cy5-PEG4-acid linker to form a highly reactive O-acylisourea intermediate.[6]

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[6]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the peptide to form a stable amide bond, releasing NHS as a byproduct.[7]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters and expected outcomes for the conjugation of a model peptide with the Cy5-PEG4-acid linker.

Table 1: Reactant and Product Specifications

CompoundMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Model Peptide (e.g., RGD peptide)~1000N/AN/AN/A
Cy5-PEG4-acid~767~646~662~250,000
Cy5-PEG4-Peptide Conjugate~1767~649~667~250,000

Table 2: Recommended Molar Ratios for Conjugation Reaction

ReactantRecommended Molar Ratio (to Peptide)
Cy5-PEG4-acid1.5 - 3 equivalents
EDC3 - 5 equivalents
NHS3 - 5 equivalents

Table 3: Typical Reaction and Purification Outcomes

ParameterTypical Value
Reaction Time2 - 4 hours
Reaction TemperatureRoom Temperature (20-25°C)
Crude Purity (by HPLC)60 - 80%
Purified Yield40 - 60%
Final Purity (by HPLC)>95%
Degree of Labeling (DOL)~1.0

Experimental Protocols

Protocol 1: Conjugation of Cy5-PEG4-Acid to a Peptide

This protocol describes the steps for the covalent attachment of the Cy5-PEG4-acid linker to a peptide containing a primary amine.

Materials:

  • Peptide with a primary amine (N-terminus or lysine side chain)

  • Cy5-PEG4-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Hydroxylamine in water, pH 8.0

  • Microcentrifuge tubes

  • Orbital shaker

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve Cy5-PEG4-acid, EDC, and NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activate the Cy5-PEG4-Acid:

    • In a microcentrifuge tube, combine the Cy5-PEG4-acid solution, EDC solution, and NHS solution according to the molar ratios specified in Table 2.

    • Briefly vortex the mixture and incubate for 15 minutes at room temperature in the dark to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated Cy5-PEG4-NHS ester solution to the peptide solution.

    • Gently mix the reaction and incubate for 2-4 hours at room temperature on an orbital shaker, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Proceed to Purification: The crude conjugate is now ready for purification as described in Protocol 2.

Protocol 2: Purification of the Cy5-PEG4-Peptide Conjugate by HPLC

This protocol outlines the purification of the Cy5-PEG4-peptide conjugate from unreacted peptide, free dye, and other reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Materials:

  • Crude Cy5-PEG4-peptide conjugate solution

  • RP-HPLC system with a UV detector

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Prepare the HPLC System:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size.

  • Sample Injection:

    • Filter the crude conjugate solution through a 0.22 µm syringe filter.

    • Inject the filtered sample onto the equilibrated column.

  • Chromatographic Separation:

    • Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient may need to be determined empirically.[9]

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and 650 nm (for the Cy5 dye).

  • Fraction Collection:

    • Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 650 nm. This peak represents the desired Cy5-PEG4-peptide conjugate.

  • Solvent Removal:

    • Combine the purified fractions and freeze-dry using a lyophilizer to obtain the purified conjugate as a blue powder.

  • Purity Analysis:

    • Re-dissolve a small amount of the lyophilized product and analyze its purity using analytical RP-HPLC with the same gradient conditions. The purity should be >95%.

Protocol 3: Characterization of the Cy5-PEG4-Peptide Conjugate

This protocol describes the characterization of the purified conjugate to confirm its identity and determine the degree of labeling.

A. Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized conjugate in an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Data Acquisition: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[10][11]

  • Data Analysis: Compare the observed molecular weight with the calculated molecular weight of the Cy5-PEG4-peptide conjugate (as shown in Table 1).

B. UV-Vis Spectrophotometry for Degree of Labeling (DOL) Calculation

  • Sample Preparation: Dissolve the purified, lyophilized conjugate in a suitable buffer (e.g., PBS) to a known concentration.

  • Absorbance Measurement: Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, which is approximately 650 nm (A₆₅₀).[12][13]

  • DOL Calculation: Use the following formula to calculate the Degree of Labeling:[12][13]

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Dye Concentration (M) = A₆₅₀ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • CF is the correction factor for the absorbance of the dye at 280 nm (for Cy5, this is typically around 0.05).

    • ε_protein is the molar extinction coefficient of the peptide at 280 nm.

    • ε_dye is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_characterization Characterization Peptide Peptide in Coupling Buffer Conjugation Peptide Conjugation Peptide->Conjugation Cy5_Linker Cy5-PEG4-acid in DMF/DMSO Activation Activation of Cy5-PEG4-acid Cy5_Linker->Activation EDC EDC in DMF/DMSO EDC->Activation NHS NHS in DMF/DMSO NHS->Activation Activation->Conjugation Quenching Reaction Quenching Conjugation->Quenching HPLC RP-HPLC Purification Quenching->HPLC Lyophilization Lyophilization HPLC->Lyophilization MS Mass Spectrometry Lyophilization->MS UV_Vis UV-Vis (DOL) Lyophilization->UV_Vis Final_Product Purified Cy5-PEG4-Peptide MS->Final_Product UV_Vis->Final_Product

Caption: Workflow for the conjugation of Cy5-PEG4-acid to a peptide.

signaling_pathway_example cluster_cell Target Cell Receptor Cell Surface Receptor (e.g., Integrin) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Migration, Proliferation) Signaling_Cascade->Cellular_Response Regulation Cy5_Peptide Cy5-PEG4-Peptide (e.g., Cy5-PEG4-RGD) Cy5_Peptide->Receptor Binding

Caption: Example signaling pathway involving a Cy5-labeled peptide.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or NHS (hydrolyzed).- Presence of primary amines (e.g., Tris) in the peptide buffer.- Incorrect pH of reaction buffers.- Insufficient molar excess of labeling reagents.- Use fresh, anhydrous DMF or DMSO for all reagents.- Ensure peptide is in an amine-free buffer.- Verify the pH of all buffers before use.- Increase the molar ratio of Cy5-PEG4-acid, EDC, and NHS.
Low Recovery After Purification - Poor separation on HPLC.- Adsorption of the conjugate to vials or column.- Degradation of the peptide or dye.- Optimize the HPLC gradient for better peak resolution.- Use low-protein-binding tubes and a well-conditioned HPLC column.- Protect the conjugate from light and store at appropriate temperatures.
Multiple Peaks in HPLC of Purified Product - Incomplete reaction or side reactions.- Presence of peptide isomers.- Aggregation of the conjugate.- Increase reaction time or optimize reactant ratios.- Analyze peptide purity before conjugation.- Use a denaturing agent in the mobile phase or adjust the pH.
Inaccurate Degree of Labeling (DOL) - Presence of free dye in the purified product.- Inaccurate extinction coefficient for the peptide.- Spectrophotometer not properly blanked.- Ensure complete removal of free dye during HPLC purification.- Use a calculated or experimentally determined extinction coefficient for the peptide.- Use the same buffer for blanking as used for dissolving the conjugate.[12]

References

Application Notes and Protocols for the Purification of Proteins Labeled with N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent labeling of proteins with fluorescent dyes is a fundamental technique in biological research and drug development. N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is a near-infrared (NIR) fluorescent probe that offers significant advantages, including enhanced hydrophilicity and biocompatibility due to its polyethylene (B3416737) glycol (PEG) chains, and reduced background autofluorescence in biological samples because of its far-red emission spectrum.[1][2] This specific linker contains a terminal carboxylic acid, which is activated to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface, forming a stable amide bond.[3]

Following the labeling reaction, the resulting mixture contains the desired protein-dye conjugate, unreacted "free" dye, and potentially hydrolyzed, non-reactive dye.[4] The removal of this unconjugated dye is critical for the accuracy and reliability of downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.[4] The presence of free dye can lead to high background signals and inaccurate quantification of labeling efficiency.[4] Furthermore, the PEGylation of the protein, both from the dye's inherent PEG chains and any additional PEGylation, alters its physicochemical properties, such as its hydrodynamic radius and surface charge, which must be considered during purification.[][6]

This document provides a detailed guide to the most effective methods for purifying proteins labeled with this compound, including comprehensive protocols, data tables for easy comparison, and troubleshooting advice.

Overview of Purification Methods

The choice of purification method depends on several factors, including the protein's size and stability, the required purity, sample volume, and available equipment.[4] For PEGylated and fluorescently-labeled proteins, the primary goal is to separate the larger conjugate from the smaller, unreacted dye molecules. The most common and effective techniques are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and membrane-based methods like Dialysis and Tangential Flow Filtration (TFF).

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size).[][7] As the protein-dye conjugate is significantly larger than the free dye, it will pass through the column's porous beads more quickly and elute first.[4] SEC is highly effective at removing low molecular weight by-products and is often used as a final polishing step.[4][]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge.[8] The covalent attachment of the Cy5 dye and PEG linker can alter the protein's surface charge.[][9] This property can be exploited to separate the labeled protein from the unlabeled protein and also to resolve species with different degrees of labeling (e.g., mono-labeled vs. multi-labeled).[][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their hydrophobicity.[] PEGylation can modify a protein's hydrophobicity, and this change can be sufficient to allow for separation from the native, unlabeled protein.[10][11]

  • Dialysis and Tangential Flow Filtration (TFF): These methods utilize a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules by size.[4][6] The sample is placed in a system where the larger protein-dye conjugate is retained, while the smaller, free dye molecules pass through the membrane into a larger volume of buffer.[4] TFF is a rapid and efficient method for concentrating and desalting protein solutions and is easily scalable.[12][13][14]

General Experimental Workflow

The overall process involves preparing the protein, performing the labeling reaction, purifying the conjugate, and characterizing the final product. The following diagram illustrates the typical workflow.

G cluster_prep Phase 1: Preparation cluster_label Phase 2: Labeling Reaction cluster_purify Phase 3: Purification cluster_analysis Phase 4: Analysis & Storage p_start Start with Purified Protein p_buffer Buffer Exchange into Amine-Free Buffer (pH 8.5-9.0) p_start->p_buffer p_react Incubate Protein + Activated Dye (1-2 hours, Room Temp, Protected from Light) p_buffer->p_react p_dye Reconstitute Cy5-PEG-Acid & Activate (e.g., with EDC/NHS) p_dye->p_react p_mixture Crude Labeled Protein Mixture p_react->p_mixture p_purify Purification Method (SEC, IEX, Dialysis, etc.) p_mixture->p_purify p_final Purified Cy5-Labeled Protein p_purify->p_final p_char Characterization (Spectroscopy, SDS-PAGE) p_final->p_char p_store Storage (-20°C or -80°C, Protected from Light) p_char->p_store

Caption: General workflow for protein labeling and purification.

Decision Guide for Purification Method Selection

Choosing the right purification strategy is crucial for obtaining a high-quality conjugate. The following decision tree can help guide your selection based on common experimental requirements.

G start What is the primary goal? goal_fast Rapid removal of free dye? start->goal_fast Speed goal_highres High resolution separation of labeled vs. unlabeled protein? start->goal_highres Resolution goal_dol Separation based on Degree of Labeling (DOL)? start->goal_dol Purity goal_largevol Large volume processing & buffer exchange? start->goal_largevol Scale method_spin Use Spin Column (Gel Filtration) goal_fast->method_spin For small samples (<200 µL) method_tff Use Dialysis or Tangential Flow Filtration (TFF) goal_fast->method_tff For larger samples method_sec Use Size-Exclusion Chromatography (SEC) goal_highres->method_sec method_iex Use Ion-Exchange Chromatography (IEX) goal_dol->method_iex goal_largevol->method_tff

Caption: Decision tree for selecting a purification method.

Data Presentation

Table 1: Spectroscopic Properties of this compound
PropertyValueNotes
Excitation Maximum (λex)~649 nmIn aqueous buffers like PBS.[1][3]
Emission Maximum (λem)~667 nmIn aqueous buffers like PBS.[1][3]
Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹At λex. Value can be used to determine dye concentration.[1][3]
Quantum Yield (Φ)~0.2Typical value for Cy5 dyes.[1]
Table 2: Comparison of Purification Methods
MethodPrincipleTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Spin Columns Size Exclusion>95% free dye removal>85%Fast, easy to use, ideal for small volumes.[4]Low resolution, not easily scalable, potential for sample dilution.[4]
SEC (HPLC/FPLC) Size Exclusion>99% free dye removal>90%High resolution, excellent for removing aggregates, reproducible.[4][]Requires specialized equipment, longer run times than spin columns.
Ion-Exchange (IEX) Surface ChargeVariable>80%Can separate labeled from unlabeled protein and resolve different DOL species.[][6]More complex method development, protein may lose activity due to pH/salt.[][9]
Dialysis / TFF Size (MWCO)>98% free dye removal>95%Simple, handles large volumes, allows simultaneous buffer exchange.[4][13]Slow (especially dialysis), risk of protein loss to membrane, cannot separate aggregates.[6]

Experimental Protocols

Note: Before any labeling reaction, the protein solution must be in a buffer free of primary amines (e.g., Tris) or ammonia.[4][15] Buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) is a critical first step.[4][15]

Protocol 1: Purification using Size-Exclusion Chromatography (Spin Column)

This method is ideal for rapid, small-scale purification of sample volumes up to ~110 µL.[4]

Materials:

  • Spin column (e.g., Sephadex G-25)

  • Microcentrifuge

  • Collection tubes

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Crude labeled protein mixture

Procedure:

  • Prepare the Column: Invert the spin column several times to resuspend the resin. Snap off the bottom closure and place it in a 2 mL collection tube.[15]

  • Remove Storage Buffer: Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.[4]

  • Equilibrate: Add 150-200 µL of Elution Buffer to the column. Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this equilibration step at least two more times.[4]

  • Load Sample: Place the equilibrated column into a fresh, clean collection tube. Carefully load the labeling reaction mixture (e.g., ~110 µL) onto the center of the resin bed.[4]

  • Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube is the purified, labeled protein. The smaller, free Cy5 dye remains trapped in the resin.[4]

Protocol 2: High-Resolution Purification using SEC-FPLC/HPLC

This protocol provides higher resolution and is suitable for achieving maximum purity.

Materials:

  • FPLC or HPLC system with UV and fluorescence detectors

  • Size-exclusion column appropriate for the protein's molecular weight (e.g., Superdex 200 Increase or similar)

  • Mobile Phase / Elution Buffer (e.g., filtered and degassed PBS, pH 7.4)

  • Crude labeled protein mixture, filtered (0.22 µm)

Procedure:

  • System Setup: Equilibrate the SEC column with at least two column volumes of Mobile Phase at the desired flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, crude labeled protein mixture onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Chromatogram Monitoring: Monitor the elution profile at 280 nm (for protein) and ~650 nm (for Cy5 dye).[1] The labeled protein conjugate should elute as an early, dual-absorbance peak. Free dye will elute much later as a single peak at 650 nm.

  • Fraction Collection: Collect fractions corresponding to the initial, dual-absorbance peak containing the purified protein-dye conjugate.

  • Analysis: Analyze the collected fractions using SDS-PAGE and absorbance measurements to confirm purity and determine the degree of labeling.

G cluster_0 Principle of Size-Exclusion Chromatography p_mix Sample Mixture (Labeled Protein + Free Dye) p_col Porous Beads Mobile Phase Flow p_mix->p_col:f1 Load p_sep Separation in Column p_elute_protein Large Molecules (Protein-Cy5) Elute First p_sep->p_elute_protein p_elute_dye Small Molecules (Free Dye) Elute Later p_sep->p_elute_dye

Caption: Principle of Size-Exclusion Chromatography (SEC).

Protocol 3: Purification and Buffer Exchange using Dialysis

This method is simple, cost-effective, and ideal for removing free dye from larger sample volumes while simultaneously performing buffer exchange.[4]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa, ensuring it is well below the protein's molecular weight)

  • Large beaker (e.g., 2-4 L)

  • Magnetic stir plate and stir bar

  • Dialysis Buffer (e.g., PBS, pH 7.4), cold (4°C)

  • Crude labeled protein mixture

Procedure:

  • Prepare Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this may involve rinsing with water to remove preservatives).

  • Load Sample: Carefully load the crude labeled protein mixture into the dialysis device and seal it securely, avoiding trapping excess air.

  • Dialyze: Immerse the sealed device in a beaker containing at least 500-1000 times the sample volume of cold Dialysis Buffer.[4] Stir the buffer gently with a magnetic stir bar to facilitate diffusion.[4]

  • Buffer Changes: Allow dialysis to proceed for at least 6 hours or overnight at 4°C. For maximum efficiency of dye removal, perform at least three buffer changes at regular intervals (e.g., every 4-6 hours or one overnight and two subsequent changes).[4]

  • Recover Sample: After the final buffer change, carefully remove the dialysis device from the buffer. Wipe the outside and transfer the purified protein solution to a clean storage tube.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Protein Recovery 1. Protein precipitation due to over-labeling.[4] 2. Non-specific binding to the column or membrane.1. Reduce the molar ratio of dye to protein in the labeling reaction.[4] 2. Pre-treat the purification system (e.g., passivate column with BSA) or choose a different purification method.
Residual Free Dye in Final Product 1. Insufficient purification (e.g., single spin column pass for a highly concentrated dye mixture).[16] 2. Inadequate dialysis time or too few buffer changes.1. Repeat the purification step (e.g., pass through a second spin column).[4][16] 2. Increase dialysis time and the frequency of buffer changes.[4]
Labeled Protein Loses Activity The Cy5-PEG linker has attached to residues within or near the protein's active site, causing steric hindrance.[4]Reduce the degree of labeling (DOL) by lowering the dye-to-protein molar ratio. Consider site-specific labeling strategies if the problem persists.[4]
Protein Aggregation after Labeling Over-labeling has increased protein hydrophobicity or altered surface charges, leading to aggregation.[4]1. Reduce the dye-to-protein molar ratio. 2. Use SEC to separate the monomeric labeled protein from aggregates.

References

Illuminating Cellular Dynamics: Live-Cell Imaging with N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-(m-PEG4)-N'-(PEG4-acid)-Cy5, a versatile near-infrared fluorescent probe, in live-cell imaging. This PEGylated cyanine (B1664457) dye offers enhanced solubility and biocompatibility, making it an excellent tool for dynamic cellular studies, including protein tracking, receptor internalization, and drug delivery monitoring.

Introduction to this compound

This compound is a water-soluble, far-red fluorescent dye ideally suited for live-cell imaging applications.[1] The presence of two polyethylene (B3416737) glycol (PEG) chains enhances its hydrophilicity, which can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes in biological buffers.[2] This modification also reduces non-specific binding and potential immunogenicity, improving its performance in sensitive biological environments.[3]

The terminal carboxylic acid group allows for covalent conjugation to primary amines on target biomolecules, such as proteins, antibodies, or ligands, through the formation of a stable amide bond.[3][4][5][6] This enables the specific labeling and subsequent tracking of these molecules in living cells. The Cy5 fluorophore exhibits excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[1]

Key Properties:

PropertyValueReference
Excitation Maximum (λex)~649 nm[4][6]
Emission Maximum (λem)~667 nm[4][6]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹
Molecular Weight829.46 g/mol [3]
SolubilityWater, DMSO, DMF[4][6]

Applications in Live-Cell Imaging

The unique properties of this compound make it a powerful tool for a variety of live-cell imaging applications:

  • Receptor Trafficking and Internalization: By conjugating the dye to a specific ligand or antibody, researchers can visualize and quantify the dynamics of receptor-mediated endocytosis. This is crucial for understanding cell signaling and for the development of targeted therapies.[7][8][9]

  • Protein Localization and Dynamics: Tracking the movement and localization of specific proteins within living cells provides insights into their function and interactions with other cellular components.

  • Drug Delivery and Nanoparticle Tracking: The dye can be used to label drug carriers or nanoparticles to monitor their uptake, intracellular trafficking, and biodistribution in real-time.

  • Cell Surface Labeling: The hydrophilic nature of the PEG chains makes this dye suitable for specifically labeling cell surface proteins without significant non-specific binding to the plasma membrane.

Experimental Protocols

Protocol for Conjugation of this compound to a Protein

This protocol describes the covalent labeling of a protein with this compound via EDC/NHS chemistry.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete in the reaction.

  • Prepare the Dye Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve NHS in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a third tube, dissolve EDC in anhydrous DMSO to a concentration of 10 mg/mL. Prepare the EDC solution immediately before use.

  • Activation of the Dye:

    • Mix the this compound solution with a 1.5-molar excess of both NHS and EDC solutions.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Labeling Reaction:

    • Slowly add the activated dye solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized for each specific protein, typically ranging from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • The first colored band to elute will be the Cy5-labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

Experimental Workflow for Protein Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) Mix Mix Activated Dye and Protein Solutions Protein->Mix Dye Prepare Activated Dye Solution (Dye + EDC + NHS in DMSO) Dye->Mix Incubate Incubate 1-2 hours at room temperature Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Determine DOL) Purify->Characterize

Caption: Workflow for conjugating this compound to a protein.

Protocol for Live-Cell Imaging of a Cy5-Labeled Protein

This protocol provides a general workflow for imaging the internalization of a Cy5-labeled ligand in live cells.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Cy5-labeled protein conjugate

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with serum and antibiotics)

  • Fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm), environmental control (37°C, 5% CO2), and a sensitive camera.

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Labeling of Live Cells:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Dilute the Cy5-labeled protein conjugate to the desired final concentration (typically in the nanomolar range, to be optimized for your specific application) in pre-warmed live-cell imaging medium.

    • Add the labeling solution to the cells and incubate at 37°C for the desired time (e.g., 15-60 minutes).

  • Washing:

    • Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound conjugate.

  • Live-Cell Imaging:

    • Place the dish or slide on the microscope stage within the environmental chamber.

    • Acquire images using the Cy5 filter set. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[10]

    • For time-lapse imaging, acquire images at desired intervals.

Live-Cell Imaging Workflow

G cluster_cell_prep Cell Preparation cluster_labeling Cell Labeling cluster_imaging Imaging Seed Seed Cells on Imaging Dish Culture Culture to Desired Confluency Seed->Culture Wash1 Wash Cells with Imaging Medium Culture->Wash1 AddLabel Add Cy5-Conjugate Solution Wash1->AddLabel Incubate Incubate at 37°C AddLabel->Incubate Wash2 Wash to Remove Unbound Conjugate Incubate->Wash2 Mount Mount on Microscope Stage Wash2->Mount Acquire Acquire Images (Time-lapse) Mount->Acquire

Caption: General workflow for live-cell imaging with a Cy5-labeled protein.

Example Application: Tracking Epidermal Growth Factor Receptor (EGFR) Internalization

This section provides a hypothetical example of using this compound to study the internalization of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer.

Background: Upon binding to its ligand, Epidermal Growth Factor (EGF), the EGFR dimerizes, autophosphorylates, and initiates downstream signaling pathways.[3][4] The activated receptor is then internalized via endocytosis.[3]

Experimental Design: this compound is conjugated to EGF. Live cells overexpressing EGFR are then treated with the Cy5-EGF conjugate, and the internalization of the receptor-ligand complex is monitored over time using live-cell fluorescence microscopy.

EGFR Signaling and Internalization Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF Cy5-EGF EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerization & Autophosphorylation Signaling Downstream Signaling Dimer->Signaling Endosome Early Endosome Dimer->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome

Caption: Simplified EGFR signaling and internalization pathway.

Quantitative Data Analysis:

The acquired images can be analyzed to quantify the internalization process. For example, the fluorescence intensity inside the cell versus on the plasma membrane can be measured over time.

Hypothetical Quantitative Data:

Time (minutes)Mean Fluorescence Intensity (Plasma Membrane) (a.u.)Mean Fluorescence Intensity (Intracellular) (a.u.)
01500100
51200450
15700950
303001300
601501400

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound Cy5-conjugate.Increase the number and duration of wash steps.
Non-specific binding of the conjugate to the cell surface or dish.Include a blocking step with BSA before labeling. Optimize the concentration of the Cy5-conjugate.
Weak or No Signal Low labeling efficiency (low DOL).Optimize the dye-to-protein ratio during conjugation.
Low expression of the target protein on the cell surface.Use a cell line with higher expression or transfect cells to overexpress the target.
Photobleaching.Reduce excitation light intensity and exposure time. Use an anti-fade reagent in the imaging medium if compatible with live cells.
Cell Death or Abnormal Morphology Phototoxicity.Minimize light exposure. Use a higher sensitivity camera.
Cytotoxicity of the Cy5-conjugate.Perform a dose-response experiment to determine the optimal non-toxic concentration.

Conclusion

This compound is a highly effective and versatile tool for live-cell imaging. Its favorable photophysical properties, coupled with the benefits of PEGylation, enable researchers to perform a wide range of dynamic cellular studies with high sensitivity and specificity. The protocols and application notes provided here serve as a comprehensive guide for the successful implementation of this probe in your research.

References

Bioconjugation of Acid-Terminated Cy5 Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioconjugation of acid-terminated Cyanine 5 (Cy5) dyes to biomolecules. The focus is on the widely used amine-reactive conjugation strategy, which involves the activation of the carboxylic acid moiety of the Cy5 dye to create a reactive intermediate that readily couples with primary amines on proteins, antibodies, oligonucleotides, and other biomolecules.

Introduction

Cyanine 5 (Cy5) is a popular fluorescent dye that emits in the far-red region of the spectrum (typically with an excitation maximum around 649 nm and an emission maximum around 670 nm).[1][2] This spectral profile is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[3] Acid-terminated Cy5 dyes are versatile precursors for bioconjugation, as the carboxylic acid group can be activated to react with various nucleophiles, most commonly primary amines present on lysine (B10760008) residues and the N-terminus of proteins.[4][5]

The most prevalent method for conjugating carboxylic acids to primary amines is through the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6] The resulting NHS ester is a stable, amine-reactive intermediate that efficiently forms a covalent amide bond with primary amines on the target biomolecule.

Principle of EDC/NHS Chemistry

The conjugation of an acid-terminated Cy5 dye to a biomolecule containing primary amines via EDC/NHS chemistry is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the Cy5 dye to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.

  • Formation of a Stable NHS Ester and Amine Coupling: In the presence of NHS or Sulfo-NHS, the O-acylisourea intermediate reacts to form a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS as a byproduct.[4]

The overall efficiency of the conjugation is pH-dependent. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with primary amines is favored at a slightly alkaline pH (7.2-8.5).[7]

Quantitative Data Summary

Successful bioconjugation relies on optimizing key reaction parameters. The following tables summarize typical quantitative data for the conjugation of Cy5 to proteins and antibodies.

Table 1: Recommended Molar Ratios and Concentrations

ParameterRecommended RangeNotes
Dye:Protein Molar Ratio3:1 to 20:1The optimal ratio should be determined empirically for each biomolecule. Higher ratios can lead to precipitation and fluorescence quenching.[5][8]
EDC:Cy5-COOH Molar Ratio1:1 to 10:1A slight excess of EDC is often used to drive the activation reaction.
NHS:Cy5-COOH Molar Ratio1:1 to 5:1A slight excess of NHS is recommended to improve the efficiency of NHS ester formation.[9]
Protein Concentration1 - 10 mg/mLHigher protein concentrations generally lead to better conjugation efficiency.[8][10]
Cy5-COOH Stock Solution1 - 10 mg/mL in anhydrous DMSO or DMFPrepare fresh immediately before use.[11]

Table 2: Typical Reaction Conditions

ParameterValueNotes
Activation Step (EDC/NHS)
pH5.0 - 6.0Use a non-amine, non-carboxylate buffer like MES.[7]
TemperatureRoom Temperature
Incubation Time15 - 60 minutes
Conjugation Step (to Biomolecule)
pH7.2 - 8.5Adjust pH with a non-amine buffer like PBS or borate (B1201080) buffer.[10][12]
TemperatureRoom Temperature
Incubation Time1 - 2 hours (or overnight at 4°C)Protect from light to prevent photobleaching of the dye.[11][13]

Experimental Protocols

General Considerations
  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the activation and conjugation steps, as they will compete with the reaction.[10][12] Suitable buffers include MES for the activation step and PBS or borate buffer for the conjugation step.[7]

  • Biomolecule Purity: The biomolecule to be labeled should be in a buffer free of extraneous proteins (like BSA) or stabilizers that contain primary amines.[8] Dialysis or buffer exchange into an appropriate buffer is crucial.

  • Dye Handling: Cy5 dyes are light-sensitive and should be protected from light whenever possible by using amber tubes or covering vials with aluminum foil.[11][13] Cy5-acid and its activated esters are also moisture-sensitive; store desiccated at -20°C.[14][15]

Protocol for Labeling Proteins/Antibodies with Acid-Terminated Cy5

This protocol describes a two-step approach where the Cy5-acid is first activated and then added to the protein solution.

Materials:

  • Acid-terminated Cy5 dye (Cy5-COOH)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein/Antibody solution (1-10 mg/mL in Conjugation Buffer)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Biomolecule:

    • Dissolve or exchange the protein/antibody into the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Cy5-acid Stock Solution:

    • Immediately before use, dissolve the Cy5-COOH in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11] Vortex to ensure complete dissolution.

  • Activate Cy5-COOH:

    • In a separate microcentrifuge tube, combine the required volume of Cy5-COOH stock solution with Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the Cy5-COOH solution. A molar excess of 1.5-2 fold of NHS over EDC is often recommended.[9]

    • Incubate the activation reaction for 15-60 minutes at room temperature, protected from light.

  • Conjugation to Protein/Antibody:

    • Add the activated Cy5-NHS ester solution directly to the protein/antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[11] Protect the reaction from light.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted Cy5-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the Cy5-labeled protein/antibody from unreacted dye and byproducts using a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with 0.01% sodium azide).[11]

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~650 nm. The DOL is the molar ratio of dye to protein. An optimal DOL is typically between 3 and 7 for antibodies.[5]

Visualizations

Chemical Reaction Pathway

G cluster_activation Activation Step cluster_conjugation Conjugation Step Cy5_COOH Cy5-COOH O_acylisourea O-acylisourea intermediate Cy5_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->Cy5_COOH Hydrolysis Cy5_NHS Cy5-NHS Ester O_acylisourea->Cy5_NHS + NHS NHS NHS Conjugate Cy5-Biomolecule (Stable Amide Bond) Cy5_NHS->Conjugate + Biomolecule-NH2 Biomolecule_NH2 Biomolecule-NH2 Released_NHS Released NHS

Caption: Chemical pathway for EDC/NHS-mediated Cy5 conjugation.

Experimental Workflow

G start Start prep_biomolecule Prepare Biomolecule (Buffer Exchange) start->prep_biomolecule prep_dye Prepare Cy5-COOH Stock Solution start->prep_dye conjugation Conjugate to Biomolecule prep_biomolecule->conjugation activation Activate Cy5-COOH with EDC/NHS prep_dye->activation activation->conjugation quench Quench Reaction conjugation->quench purification Purify Conjugate (Gel Filtration) quench->purification characterization Characterize Conjugate (DOL, Concentration) purification->characterization end End characterization->end

Caption: Experimental workflow for Cy5-acid bioconjugation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing low labeling efficiency with N-(m-PEG4)-N'-(PEG4-acid)-Cy5. This resource provides troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a near-infrared (NIR) fluorescent probe equipped with a terminal carboxylic acid.[1][] The Cy5 dye allows for sensitive detection in the far-red region of the spectrum, which is beneficial for biological imaging due to reduced autofluorescence.[3][4][5] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and can reduce non-specific binding.[3][6][7] To label biomolecules containing primary amines (like proteins or antibodies), the terminal carboxylic acid must first be activated, typically using a carbodiimide (B86325) reagent like EDC in the presence of N-hydroxysuccinimide (NHS) or a more water-soluble alternative like Sulfo-NHS. This two-step process forms an intermediate NHS ester, which then readily reacts with primary amines to form a stable amide bond.

Q2: My labeling efficiency is very low. What are the most common causes?

Low labeling efficiency is a frequent issue that can stem from several factors. The most common culprits include:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for successful conjugation.[8][9][10]

  • Incompatible Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated dye.[9][11]

  • Poor Reagent Quality or Handling: The activating reagents (EDC/NHS) and the dye itself are sensitive to moisture and degradation.[9]

  • Inefficient Activation of the Carboxylic Acid: The initial activation step is crucial and can be hampered by various factors.

  • Protein-Specific Issues: The accessibility of primary amines on your target molecule can influence the labeling outcome.[9]

Q3: How do I determine the efficiency of my labeling reaction?

To quantify the labeling efficiency, you need to calculate the Degree of Labeling (DOL), which represents the molar ratio of the dye to the protein. This is typically done using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:

  • ~280 nm: for the protein concentration.

  • ~650 nm: for the Cy5 dye concentration.[12]

An optimal DOL for antibodies is generally between 2 and 7.[12]

Troubleshooting Guide

Problem 1: Low or No Labeling Detected

This section provides a systematic approach to troubleshooting the most common causes of low labeling efficiency.

ParameterPotential IssueTroubleshooting Steps
pH The reaction between the NHS-activated dye and a primary amine is highly pH-dependent. An optimal pH range is typically 7.2-8.5.[9] At a lower pH, the primary amines on the protein are protonated and less reactive.[9][10] At a higher pH, the hydrolysis of the activated ester increases, reducing the amount available to react with the protein.[8][9][10]- Verify the pH of your reaction buffer using a calibrated pH meter.- For the amine-coupling step, use a buffer with a pH between 8.0 and 8.5, such as sodium bicarbonate or borate (B1201080) buffer.[8][12]
Temperature & Incubation Time Reactions are generally performed for 1-4 hours at room temperature or overnight at 4°C.[8][9] Lower temperatures can minimize the hydrolysis of the activated ester but may require longer incubation times.[9]- If you suspect hydrolysis is an issue, perform the reaction at 4°C overnight.- If the reaction is slow, a longer incubation at room temperature might be beneficial.[9]
Concentration Low concentrations of the protein or dye can lead to less efficient labeling due to the competing hydrolysis reaction.[9] It is recommended to use a protein concentration of at least 2 mg/mL.[9][11][13][14]- If possible, increase the concentration of your protein and/or the molar excess of the dye.
Potential IssueTroubleshooting Steps
Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they compete with the target protein.[9][11][13]- Carefully review the composition of all buffers used, including the storage buffer for your protein.- If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, borate) using dialysis or a desalting column before labeling.[9]
ParameterPotential IssueTroubleshooting Steps
EDC/NHS Quality EDC and NHS are moisture-sensitive and can hydrolyze over time.- Use fresh, high-quality EDC and NHS. Store them desiccated at the recommended temperature (typically -20°C).
Dye Solution This compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[9][10] Degraded DMF can contain amines that will react with the activated ester.[9][10]- Prepare the dye solution immediately before adding it to the reaction mixture.- Use a high-quality, anhydrous grade of DMSO or DMF.[9]
Potential IssueTroubleshooting Steps
Accessibility of Primary Amines: The primary amines on the protein's surface must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling.[9]- If you have structural information about your protein, you can predict the accessibility of lysine (B10760008) residues.
Protein Purity: Impurities in the protein sample can interfere with the labeling reaction.[9]- Use highly purified protein for your labeling reactions.

Experimental Protocols

Protocol 1: Two-Step Labeling of Proteins with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[9]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound

  • Prepare Dye Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation Reaction: In a microcentrifuge tube, combine the this compound solution with a molar excess of EDC and Sulfo-NHS in Activation Buffer. Incubate for 15-30 minutes at room temperature.

Step 2: Conjugation to the Protein

  • Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[11][13][14] If necessary, perform a buffer exchange. Adjust the pH of the protein solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[12]

  • Labeling Reaction: Add the activated dye solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[12]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a desalting column or dialysis.

Visualizations

Workflow for Troubleshooting Low Labeling Efficiency

TroubleshootingWorkflow start Low Labeling Efficiency check_ph Verify Reaction pH (pH 8.0-8.5 for coupling) start->check_ph check_buffer Check Buffer Composition (Amine-Free?) start->check_buffer check_reagents Assess Reagent Quality (Fresh EDC/NHS & Dye?) start->check_reagents check_protein Evaluate Protein (Concentration & Purity) start->check_protein adjust_ph Adjust pH to 8.0-8.5 check_ph->adjust_ph Incorrect re_run Re-run Labeling Reaction check_ph->re_run Correct buffer_exchange Buffer Exchange to Amine-Free Buffer check_buffer->buffer_exchange Incompatible check_buffer->re_run Compatible use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Degraded check_reagents->re_run Good optimize_protein Increase Protein Conc. (>2 mg/mL) check_protein->optimize_protein Suboptimal check_protein->re_run Optimal adjust_ph->re_run buffer_exchange->re_run use_fresh_reagents->re_run optimize_protein->re_run

Caption: A logical workflow for troubleshooting low labeling efficiency.

Chemical Reaction Pathway

ReactionPathway Dye_Acid Cy5-PEG-COOH (this compound) Activated_Dye Cy5-PEG-NHS Ester (Reactive Intermediate) Dye_Acid->Activated_Dye Activation (pH 6.0) EDC_NHS EDC + Sulfo-NHS Labeled_Protein Cy5-PEG-CO-NH-Protein (Stable Conjugate) Activated_Dye->Labeled_Protein Coupling (pH 8.0-8.5) Protein Protein-NH2

Caption: Two-step reaction for labeling primary amines.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5 conjugates. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for a low signal-to-noise ratio when using Cy5 conjugates?

A low signal-to-noise ratio (SNR) in experiments using Cy5 conjugates typically stems from two primary issues: high background fluorescence and/or a weak specific signal. High background can be caused by several factors, including excessive antibody concentration leading to non-specific binding, insufficient washing, and endogenous autofluorescence from the sample itself.[1][2][3] A weak signal may result from low target protein expression, photobleaching of the Cy5 dye, or suboptimal experimental conditions.[1][4]

Q2: How does the choice of blocking buffer affect my results with Cy5 conjugates?

The choice of blocking buffer is critical for minimizing non-specific binding and reducing background.[5][6] Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[7] However, for experiments involving phosphorylated proteins, BSA is often preferred as milk-based blockers can contain phosphoproteins that lead to high background.[8] For applications like fluorescent western blotting, specialized commercial blocking buffers are available that are optimized for fluorescent detection.[9][10] When working with cells known to cause non-specific binding of cyanine (B1664457) dyes, such as monocytes and macrophages, specific blocking buffers have been developed to address this issue.[5]

Q3: What is photobleaching and how can I minimize its effect on my Cy5 signal?

Photobleaching is the irreversible degradation of a fluorophore's ability to fluoresce due to light-induced chemical damage.[4] This leads to a decrease in the fluorescence signal during imaging, especially with long or intense light exposure.[4] To minimize photobleaching of Cy5, it is recommended to use an antifade mounting medium when preparing slides for microscopy.[1][11] Additionally, reducing the exposure time and the intensity of the excitation light can help preserve the fluorescent signal.[4] It is also crucial to protect samples from light during incubations and storage.[11]

Q4: Can aggregation of my Cy5 conjugate be a problem?

Yes, aggregation of Cy5-labeled biomolecules can lead to several issues, including precipitation of the sample, reduced fluorescence, and artifacts in imaging.[12] Aggregation can be caused by high labeling densities, high biomolecule concentrations, and suboptimal buffer conditions.[12] The negatively charged sulfonate groups on sulfo-Cy5 dyes are intended to increase water solubility and reduce aggregation; however, under certain conditions, hydrophobic forces can still lead to aggregation.[12]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with Cy5 conjugates.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal, making data interpretation difficult.

Troubleshooting Workflow for High Background

High_Background_Troubleshooting Start High Background Observed Check_Controls Review Controls: - No primary antibody - Unstained sample Start->Check_Controls Antibody_Concentration Is Antibody Concentration Optimized? Check_Controls->Antibody_Concentration Titrate_Antibody Perform Antibody Titration Antibody_Concentration->Titrate_Antibody No Washing_Steps Are Washing Steps Sufficient? Antibody_Concentration->Washing_Steps Yes Titrate_Antibody->Washing_Steps Increase_Washing Increase Wash Duration/ Number of Washes Washing_Steps->Increase_Washing No Blocking_Step Is Blocking Effective? Washing_Steps->Blocking_Step Yes Increase_Washing->Blocking_Step Optimize_Blocking Optimize Blocking Buffer and Incubation Time Blocking_Step->Optimize_Blocking No Autofluorescence Is Autofluorescence a Concern? Blocking_Step->Autofluorescence Yes Optimize_Blocking->Autofluorescence Address_Autofluorescence Use Spectral Unmixing or Quenching Techniques Autofluorescence->Address_Autofluorescence No Conjugate_Quality Check Conjugate Quality Autofluorescence->Conjugate_Quality Yes Address_Autofluorescence->Conjugate_Quality Purify_Conjugate Purify Conjugate to Remove Free Dye Conjugate_Quality->Purify_Conjugate Poor Resolved Background Reduced Conjugate_Quality->Resolved Good Purify_Conjugate->Resolved

Caption: A logical workflow for troubleshooting high background fluorescence.

Potential Cause Recommended Solution
Antibody concentration too high Perform a titration to determine the optimal antibody concentration that maximizes the specific signal while minimizing background.[1][2][5]
Insufficient washing Increase the number and/or duration of wash steps to thoroughly remove unbound antibodies.[1][2]
Inadequate blocking Optimize the blocking buffer and increase the blocking incubation time.[2][5][13] Consider using serum from the same species as the secondary antibody.[5][11]
Autofluorescence Image an unstained control sample to assess the level of autofluorescence.[1][3] If significant, consider using autofluorescence quenching techniques or spectral unmixing if available on your imaging system.
Free dye in the conjugate If you prepared the conjugate in-house, ensure that all unconjugated Cy5 dye has been removed through purification methods like column chromatography.[1][12]
Issue 2: Weak or No Specific Signal

A weak or absent signal can make it impossible to detect the target of interest.

Troubleshooting Workflow for Weak Signal

Weak_Signal_Troubleshooting Start Weak or No Signal Check_Positive_Control Verify Positive Control Signal Start->Check_Positive_Control Target_Expression Is Target Protein Expressed? Check_Positive_Control->Target_Expression Confirm_Expression Confirm Expression via Western Blot or qPCR Target_Expression->Confirm_Expression No Antibody_Activity Is Primary Antibody Active and Validated? Target_Expression->Antibody_Activity Yes Confirm_Expression->Antibody_Activity Validate_Antibody Use a Validated Antibody for the Application Antibody_Activity->Validate_Antibody No Secondary_Antibody Is Cy5-Secondary Antibody Correct? Antibody_Activity->Secondary_Antibody Yes Validate_Antibody->Secondary_Antibody Check_Secondary Ensure Correct Host Species and Dilution Secondary_Antibody->Check_Secondary No Photobleaching Is Photobleaching a Factor? Secondary_Antibody->Photobleaching Yes Check_Secondary->Photobleaching Use_Antifade Use Antifade Mountant and Minimize Light Exposure Photobleaching->Use_Antifade Yes Imaging_Setup Are Imaging Settings Optimal for Cy5? Photobleaching->Imaging_Setup No Use_Antifade->Imaging_Setup Optimize_Imaging Adjust Laser Power, Exposure, and Filters Imaging_Setup->Optimize_Imaging No Resolved Signal Improved Imaging_Setup->Resolved Yes Optimize_Imaging->Resolved

Caption: A logical workflow for troubleshooting a weak or absent specific signal.

Potential Cause Recommended Solution
Low target protein expression Confirm the expression of your target protein using an alternative method like Western blotting or by including a positive control cell line or tissue.[1] For low-abundance targets, consider using a signal amplification strategy.
Inactive primary antibody Ensure the primary antibody is validated for your specific application and has been stored correctly.
Suboptimal antibody dilution Titrate the primary and Cy5-conjugated secondary antibodies to find the optimal concentrations.
Photobleaching Use an antifade mounting medium, and minimize the sample's exposure to excitation light.[1][4][11]
Incorrect imaging settings Verify that the laser lines and emission filters on your microscope are appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm). Adjust laser power and exposure time.[14]
Conjugate quality Over-labeling an antibody with Cy5 can lead to quenching and reduced brightness. The optimal degree of labeling (DOL) is typically between 3 and 7.[1][15]

Experimental Protocols

General Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, antibody concentrations, and buffer compositions may be necessary for your specific target and sample type.

  • Sample Preparation:

    • For cultured cells, grow on coverslips to an appropriate confluency.

    • For tissue sections, use cryosections or paraffin-embedded sections that have undergone antigen retrieval.

  • Fixation:

    • Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]

    • Alternatively, use cold methanol (B129727) or acetone (B3395972) for fixation, but be aware that this may affect some epitopes.[5]

    • Wash the samples three times with PBS for 5 minutes each.[5]

  • Permeabilization (for intracellular targets):

    • Incubate samples with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[16]

    • Wash three times with PBS.

  • Blocking:

    • Incubate samples in a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature to reduce non-specific antibody binding.[5][16]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[16]

    • Wash the samples three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[5]

  • Secondary Antibody Incubation:

    • Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[5][16]

    • Wash the samples three times with PBST for 5 minutes each, protected from light.[5]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.[1][11]

    • Image the samples using a fluorescence or confocal microscope equipped with the appropriate laser and filter set for Cy5.

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow Start Start: Sample Preparation Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (if required, e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Cy5-Conjugated Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mounting Mounting with Antifade Reagent Wash2->Mounting Imaging Fluorescence Microscopy (Cy5 settings) Mounting->Imaging End End: Image Analysis Imaging->End

Caption: A typical experimental workflow for immunofluorescence staining.

Data Presentation

Table 1: Recommended Antibody Dilution Ranges for Optimization

Application Primary Antibody Cy5-Conjugated Secondary Antibody
Immunofluorescence (IF)1:100 - 1:10001:200 - 1:2000
Western Blotting (WB)1:500 - 1:50001:1000 - 1:10000
Flow Cytometry (FC)0.1 - 10 µg/mL0.1 - 5 µg/mL

Note: These are general starting ranges. The optimal dilution for each antibody must be determined experimentally.

Table 2: Common Blocking Buffers and Their Applications

Blocking Buffer Typical Concentration Primary Application Considerations
Bovine Serum Albumin (BSA)1-5% in PBS or TBSIF, WB, FCGood all-purpose blocker. Preferred for phospho-specific antibodies.[7][8]
Non-fat Dry Milk5% in PBS or TBSWBCost-effective. May interfere with some antibodies and phospho-specific detection.[8]
Normal Serum5-10% in PBS or TBSIF, IHCUse serum from the same species as the secondary antibody to block endogenous Fc receptors.[5][11]
Commercial Blocking BuffersVariesFluorescent WB, specific cell typesOptimized formulations for high signal-to-noise.[9][10]

References

Technical Support Center: Preventing Photobleaching of N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in their experiments, ensuring the photostability of this near-infrared fluorescent dye is critical for obtaining high-quality and reproducible data. This guide provides troubleshooting advice and frequently asked questions to address common issues related to photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] It is functionalized with polyethylene (B3416737) glycol (PEG) chains, which increase its solubility in aqueous solutions and reduce steric hindrance.[1][3] The terminal carboxylic acid group allows for covalent attachment to primary amine groups on target molecules.[2] While its core structure is based on the well-characterized Cy5 fluorophore, the PEGylation enhances its utility in biological applications.[1][3]

Spectroscopic PropertyValue
Excitation Maximum (λex) ~649 - 650 nm[1][2][4]
Emission Maximum (λem) ~667 nm[2][4]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹[2] or ~107,000 M⁻¹cm⁻¹[4]
Recommended Laser Line 633 nm or 647 nm[4]
Solubility Water, DMSO, DMF, DCM[2][4]

Note: Discrepancies in the molar extinction coefficient have been reported. For precise quantitative studies, it is advisable to perform your own spectral characterization.

Q2: What is photobleaching and why is it a significant concern for Cy5 dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[5][6][7] This process occurs when the fluorophore is exposed to excitation light. For Cy5, upon excitation, the molecule can transition from its excited singlet state to a long-lived and highly reactive triplet state.[8] This triplet state can then react with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen.[8] These ROS chemically modify and destroy the Cy5 fluorophore, causing the fluorescence signal to fade over time.[1][8] This can compromise the quality of images and the accuracy of quantitative data, especially in experiments requiring long or repeated exposures.[1][5]

Q3: How does the PEGylation in this compound affect its photostability?

A: The primary purpose of the PEG chains in this compound is to improve its solubility and reduce non-specific binding in aqueous environments.[1][3][9] While the local microenvironment can influence a dye's photostability, the fundamental susceptibility of the Cy5 core to photobleaching remains.[1] Therefore, the standard strategies for preventing photobleaching of Cy5 are directly applicable to its PEGylated derivatives.

Troubleshooting Guide

This section addresses common problems encountered during fluorescence imaging experiments with this compound.

Problem 1: My fluorescence signal is bright initially but fades very quickly.

This is a classic sign of photobleaching.[10]

  • Solution 1: Optimize Imaging Parameters.

    • Reduce Excitation Intensity: Use the lowest possible laser power or excitation light intensity that provides a detectable signal.[8][10] The rate of photobleaching can have a higher-order dependence on excitation power, meaning even a small reduction can have a significant impact.[11]

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector.[8][10]

    • Minimize Illumination: Only expose the sample to excitation light when acquiring an image. Use transmitted light for focusing whenever possible.[6]

  • Solution 2: Use Antifade Reagents.

    • Mount your sample in a commercially available antifade mounting medium.[8][10] These reagents are chemical cocktails designed to protect fluorophores from photobleaching.[8] They often contain components that act as triplet state quenchers and reactive oxygen species (ROS) scavengers.[8]

  • Solution 3: Control the Chemical Environment.

    • Oxygen Scavenging Systems: For live-cell imaging or in vitro single-molecule experiments, consider using an oxygen scavenging system in your imaging buffer.[8][12] Common systems include glucose oxidase/catalase (GOC) and protocatechuic acid/protocatechuate-3,4-dioxygenase (PCD).[12][13][14][15] These enzymatic systems reduce the concentration of dissolved oxygen, a key reactant in the photobleaching process.[12][13]

    • Maintain Optimal pH: Ensure your imaging buffer has a slightly basic pH (around 7.5), as acidic environments can sometimes decrease the photostability of cyanine dyes.[5]

Problem 2: My signal-to-noise ratio is low.

This can be due to a weak fluorescence signal, high background, or a combination of both.[5]

  • Solution 1: Optimize Labeling.

    • Titrate Labeling Ratio: Perform a titration experiment to determine the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, where adjacent dye molecules reduce each other's fluorescence.[5]

  • Solution 2: Reduce Background Fluorescence.

    • Thorough Purification: Ensure all unbound dye is removed after labeling using methods like size-exclusion chromatography or dialysis.[5]

    • Use High-Quality Materials: Use clean, high-quality coverslips and slides to minimize autofluorescence.[5]

    • Check for Autofluorescence: Image an unlabeled control sample under the same conditions to assess the level of background autofluorescence from your sample itself.[10]

  • Solution 3: Optimize Microscope Settings.

    • Use Appropriate Filters: Verify that you are using the correct laser line for excitation (e.g., 633 nm or 640 nm) and an appropriate emission filter to capture the Cy5 signal (typically a long-pass filter around 660 nm).[10]

    • Use High Numerical Aperture (NA) Objective: An objective with a high NA will collect more light, improving your signal.[10]

    • Adjust Detector Settings: Increase the detector gain or exposure time, but be mindful that this can also increase background noise.[10]

Experimental Protocols

Protocol 1: Quantifying the Photobleaching Rate of Cy5

This protocol describes a method to measure the rate of photobleaching in a microscopy experiment.[5]

  • Sample Preparation: Prepare a sample with immobilized this compound labeled molecules on a glass coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).

    • Set the laser power to a constant level that is relevant for your experiments.

    • Select an appropriate emission filter.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time and frame rate.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image of the time series.

    • Normalize the intensity at each time point to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay represents the photobleaching rate.

Visualizations

Photobleaching_Pathway Simplified Jablonski Diagram of Cy5 Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Triplet Quenching ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) T1->ROS Reaction with O₂ Bleached Bleached Cy5 (Non-fluorescent) ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

Troubleshooting_Workflow Troubleshooting Rapid Signal Fading Start Start: Rapid Signal Fading Optimize_Imaging Optimize Imaging Parameters? - Lower Excitation Power - Shorter Exposure Time Start->Optimize_Imaging Use_Antifade Use Antifade Reagents? Optimize_Imaging->Use_Antifade No Resolved Issue Resolved Optimize_Imaging->Resolved Yes Control_Environment Control Chemical Environment? - Oxygen Scavengers - Optimal pH Use_Antifade->Control_Environment No Use_Antifade->Resolved Yes Control_Environment->Resolved Yes Consult Consult Further Control_Environment->Consult No

Caption: A logical workflow for troubleshooting rapid photobleaching of Cy5.

Data Summary

The choice of an antifade reagent can significantly impact the photostability of Cy5. Below is a summary of commonly used antifade reagents and their mechanisms of action.

Antifade Reagent ComponentPrimary MechanismNotes
p-Phenylenediamine (PPD) ROS ScavengerCan be effective but may reduce initial fluorescence intensity.[16]
n-Propyl gallate (NPG) ROS ScavengerA well-established antifade agent.[13][17]
Trolox (a Vitamin E analog) Triplet State Quencher & ROS ScavengerCell-permeable and effective for both live and fixed cells.
Cyclooctatetraene (COT) Triplet State QuencherCan accept energy from the triplet state Cy5 molecule.[8][18]
Ascorbic Acid (Vitamin C) Antioxidant/ROS ScavengerCan be used to prevent photoblueing.[19]
Glucose Oxidase/Catalase Oxygen ScavengerEnzymatically removes dissolved oxygen from the buffer.[12][13][14]
Protocatechuic acid (PCA) / Protocatechuate-3,4-dioxygenase (PCD) Oxygen ScavengerAn alternative enzymatic oxygen scavenging system.[12][13][14]

For optimal results, a multi-faceted approach that includes optimizing imaging conditions, using a high-quality antifade mounting medium, and controlling the chemical environment of the sample is highly recommended.

References

Technical Support Center: N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG4-acid)-Cy5. The content is designed to address common issues, particularly those related to dye aggregation, that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared (NIR) fluorescent probe.[1][] It consists of a Cy5 core, a cyanine (B1664457) dye, functionalized with two polyethylene (B3416737) glycol (PEG) chains. One end has a methoxy (B1213986) group, and the other has a carboxylic acid group.[1][] The PEG linkers are designed to increase the molecule's solubility in aqueous solutions and reduce non-specific binding.[][3][4] The terminal carboxylic acid allows for the covalent attachment of the dye to primary amine groups on biomolecules such as proteins and peptides, in the presence of activators like EDC or HATU.[1][] Its primary applications include fluorescence microscopy, flow cytometry, and in vivo imaging to study cellular processes, protein interactions, and drug delivery.[3]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation maximum for this compound is approximately 649 nm, and its emission maximum is around 667 nm.[1][]

Q3: What is Cy5 aggregation and why is it problematic?

A3: Cy5 aggregation is a phenomenon where individual dye molecules self-associate to form dimers or higher-order aggregates.[5][6] This is a common issue with cyanine dyes, particularly in aqueous solutions at high concentrations.[7] The most common type of aggregate for Cy5 is the "H-aggregate," which is characterized by a blue-shifted absorption spectrum (around 600 nm) and significant fluorescence quenching.[8][9] This quenching of the fluorescence signal can lead to inaccurate quantification and poor imaging results.[7][8]

Q4: How can I tell if my this compound is aggregating?

A4: The primary indicator of H-aggregation is a change in the absorption spectrum. Instead of a sharp peak around 650 nm, you will observe a new, blue-shifted peak appearing around 600 nm.[9] This will be accompanied by a significant decrease in fluorescence intensity when excited at the monomer's excitation maximum.[8]

Q5: How does the PEG linker in this compound affect aggregation?

A5: The hydrophilic PEG chains are incorporated to improve the water solubility of the Cy5 dye.[1][][4] This increased hydrophilicity helps to reduce the tendency of the hydrophobic Cy5 core to aggregate in aqueous buffers.[4] However, it does not completely eliminate the possibility of aggregation, especially under conditions that favor it, such as high dye-to-protein conjugation ratios or high salt concentrations.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound, with a focus on aggregation problems.

Issue 1: Low or no fluorescence signal from my labeled conjugate.

This is a common problem that can be caused by several factors, with dye aggregation being a primary suspect.

Potential Causes and Solutions:

  • H-aggregation of the Cy5 dye:

    • Diagnosis: Check the absorbance spectrum of your conjugate. A significant peak around 600 nm is indicative of H-aggregation.[10][9]

    • Solution 1: Reduce the Degree of Labeling (DOL): A high number of dye molecules per protein can force them into close proximity, promoting aggregation.[11] Aim for a lower DOL during your conjugation reaction.

    • Solution 2: Modify the Buffer Conditions: High ionic strength can promote aggregation.[5][10][9] Try desalting your conjugate into a buffer with a lower salt concentration (e.g., 50 mM NaCl). While Cy5 fluorescence is generally stable between pH 3 and 10, ensure your buffer is within this range.[12]

    • Solution 3: Use of Organic Solvents: In some cases, the addition of a small amount of an organic solvent like DMSO or DMF can disrupt aggregates and restore fluorescence.[7][8] However, be mindful of the compatibility of organic solvents with your biomolecule.

  • Photobleaching:

    • Diagnosis: The signal is initially bright but fades quickly during imaging.

    • Solution: Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium for microscopy samples.[12]

  • Inefficient Labeling:

    • Diagnosis: Low fluorescence may simply be due to a low amount of dye conjugated to your molecule.

    • Solution: Optimize your conjugation reaction. Ensure the pH of the reaction buffer is appropriate for amine labeling (typically pH 7.5-8.5).[13] Verify the reactivity of your this compound and the presence of available primary amines on your target molecule.

Issue 2: My labeled conjugate has a blue-shifted absorbance peak.

A blue-shifted absorbance peak is a clear sign of H-aggregate formation.

Potential Causes and Solutions:

  • High Concentration: Concentrated stock solutions or highly labeled conjugates are prone to aggregation.[10]

    • Solution: Work with more dilute solutions whenever possible. If you need to store your conjugate at a high concentration, consider adding a cryoprotectant like glycerol (B35011) and storing it at -80°C to minimize aggregation over time.

  • Inappropriate Solvent: While this compound is designed for aqueous solubility, the underlying Cy5 core is hydrophobic.[8]

    • Solution: For storage of the unconjugated dye, use anhydrous DMSO or DMF.[8] For labeled biomolecules, ensure they are in a buffer that maintains their native conformation, as protein unfolding can expose hydrophobic regions and promote dye aggregation.

Quantitative Data Summary

The following table summarizes the key factors that influence the aggregation of Cy5 dyes and recommended conditions to minimize this issue.

ParameterCondition Promoting AggregationRecommended Condition to Minimize Aggregation
Dye Concentration High (>10 µM)[9]Low (<1 µM)[5]
Ionic Strength (Salt Conc.) High (e.g., >100 mM NaCl)[9]Low to moderate (e.g., 10-50 mM NaCl)
Solvent Aqueous buffers (for the core dye)[8]Addition of organic co-solvents (e.g., DMSO, DMF)[7][8]
Degree of Labeling (DOL) HighLow to moderate
Temperature Lower temperatures can sometimes promote aggregationRoom temperature for experiments; flash freezing for storage

Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL)

This protocol allows you to calculate the molar ratio of dye to protein in your conjugate.

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (for the protein) and ~650 nm (for the Cy5 dye) using a spectrophotometer.

  • Calculate Protein Concentration:

    • Use the Beer-Lambert law: Concentration (M) = (A280 - (A650 * CF)) / ε_protein

      • A280 is the absorbance at 280 nm.

      • A650 is the absorbance at the Cy5 maximum.

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate Dye Concentration:

    • Use the Beer-Lambert law: Concentration (M) = A650 / ε_dye

      • ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹.[12]

  • Calculate DOL:

    • DOL = [Dye Concentration] / [Protein Concentration]

Visualizations

AggregationPathway Monomer Cy5 Monomer (Fluorescent) Dimer H-Dimer Monomer->Dimer High Conc. High Salt Dimer->Monomer Dilution Low Salt Aggregate H-Aggregate (Non-Fluorescent) Dimer->Aggregate Further Association Aggregate->Dimer Disrupting Agents

Caption: Pathway of Cy5 H-aggregation leading to fluorescence quenching.

TroubleshootingWorkflow start Low Fluorescence Signal check_abs Measure Absorbance Spectrum start->check_abs is_agg Blue-shifted peak (~600 nm)? check_abs->is_agg agg_yes Aggregation Confirmed is_agg->agg_yes Yes agg_no No Aggregation is_agg->agg_no No reduce_dol Reduce Degree of Labeling agg_yes->reduce_dol change_buffer Lower Salt Conc. / Change pH agg_yes->change_buffer add_solvent Add Organic Co-solvent agg_yes->add_solvent check_labeling Verify Labeling Efficiency agg_no->check_labeling check_photobleaching Check for Photobleaching agg_no->check_photobleaching optimize_imaging Optimize Imaging Parameters agg_no->optimize_imaging

Caption: Troubleshooting workflow for low fluorescence signal issues.

References

Troubleshooting High Background Fluorescence with Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

<_ _= "Technical Support Center">

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues of high background fluorescence in experiments utilizing Cy5 labeled antibodies.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you pinpoint and solve the source of high background in your immunofluorescence experiments.

Q1: What are the most common causes of high background fluorescence with Cy5 antibodies?

High background fluorescence in experiments using Cy5 conjugates can arise from several sources, which can be broadly categorized as follows:

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include cellular components like mitochondria and lysosomes, as well as extracellular matrix components such as collagen and elastin.[1] The use of aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or heighten autofluorescence.[1][2][3]

  • Non-Specific Binding: This happens when the fluorescently labeled antibody or the Cy5 dye itself binds to unintended targets in the sample. This can be due to:

    • Hydrophobic and Ionic Interactions: The antibody or dye may non-specifically interact with various cellular components.[1]

    • Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on cells like macrophages and monocytes, leading to off-target signals.[1]

    • Dye-Specific Binding: Cyanine (B1664457) dyes, including Cy5, have been observed to bind non-specifically to certain cell types, particularly monocytes and macrophages.[1][4]

  • Suboptimal Staining Protocol: Flaws in the experimental workflow are a significant contributor to high background. This includes:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites.[1]

    • Incorrect Antibody Concentration: Using a primary or secondary antibody concentration that is too high is a frequent cause of high background.[1][3][5]

    • Insufficient Washing: Failure to adequately wash away unbound antibodies.[1][3][5]

  • Instrument and Imaging Parameters: The settings on your fluorescence microscope or imaging system can also affect the perceived background. This includes detector gain, exposure time, and the selection of emission filters.[1]

Q2: How can I systematically determine the source of my high background?

A methodical approach using appropriate controls is essential for diagnosing the source of high background.[1] Key controls to include are:

  • Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of endogenous autofluorescence.[6]

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to assess non-specific binding of the Cy5-conjugated secondary antibody.[7][8]

  • Isotype Control: An isotype control antibody, which has the same immunoglobulin class and light chain as the primary antibody but does not target the protein of interest, can help determine if the observed staining is due to non-specific binding of the primary antibody.

By comparing the fluorescence intensity of these controls to your fully stained sample, you can begin to identify the main contributor to the high background.

Q3: My autofluorescence is high. How can I reduce it?

If you've determined that autofluorescence is a major contributor to your high background, consider the following strategies:

  • Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence.[1][2][3][9]

    • Optimize Fixation: Use the lowest concentration of fixative and the shortest incubation time that still preserves cell morphology and antigenicity.[1][2][3]

    • Alternative Fixatives: Consider using organic solvents like cold methanol (B129727) or acetone, which may result in lower autofluorescence. However, be aware that these can affect certain epitopes, so validation is necessary.[1][3][9]

  • Quenching: After aldehyde fixation, a quenching step with a reagent like sodium borohydride (B1222165) or glycine (B1666218) can help reduce autofluorescence.[1][2][3][9]

  • Photobleaching: Intentionally photobleaching the autofluorescence by exposing the sample to the excitation light before imaging can sometimes be effective.[10][11]

  • Spectral Unmixing: If your imaging system supports it, spectral unmixing can be used to computationally separate the specific Cy5 signal from the broad emission spectrum of autofluorescence.

  • Use Far-Red Fluorophores: Cy5 already emits in the far-red spectrum, which is generally advantageous as autofluorescence is often lower at longer wavelengths.[2][3][12]

Q4: What are the best blocking strategies to minimize non-specific binding?

Effective blocking is crucial for minimizing non-specific antibody binding.[1][13] The optimal blocking agent can be application-dependent.[1]

  • Protein-Based Blockers: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[1] For instance, if you are using a goat anti-mouse secondary antibody, normal goat serum is a suitable blocking agent.[1]

  • Commercial Blocking Buffers: Several commercial blocking buffers are available that are optimized for immunofluorescence and can reduce non-specific binding from various sources.[1][14][15]

  • Specialized Blockers for Cyanine Dyes: Due to the known issue of cyanine dyes binding to monocytes and macrophages, specialized commercial blocking buffers have been developed to specifically address this problem.[1][4]

Q5: How do I optimize my antibody concentrations and washing steps?

  • Antibody Titration: It is essential to titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[1][16][17] A good starting point is the manufacturer's recommended dilution, followed by a series of dilutions to determine the best signal-to-noise ratio for your specific experimental conditions.[1]

  • Washing: Thorough washing is critical to remove unbound and loosely-bound antibodies.

    • Increase the number and duration of wash steps.[5][18][19] Washing for a few minutes with at least two buffer exchanges is a good practice.

    • Consider adding a detergent like Tween 20 to your wash buffer (e.g., 0.05% to 0.1% in PBS) to help reduce non-specific interactions.[20]

Frequently Asked Questions (FAQs)

Q: Can the fixation method contribute to high background with Cy5?

A: Yes, the fixation method can significantly impact background fluorescence.[1] Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[1][2][3] To mitigate this, you can optimize the fixation time and concentration, or consider using alternative fixatives like cold methanol or acetone, though these may affect some epitopes.[1][3][9] A quenching step after aldehyde fixation can also help reduce autofluorescence.[1]

Q: Is Cy5 more prone to non-specific binding than other dyes?

A: Cyanine dyes, including Cy5, have been reported to exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[1][4] This is thought to be due in part to interactions with Fc receptors.[1][4] If you are working with these cell types, using a specialized blocking buffer designed to prevent cyanine dye binding may be beneficial.[1][4]

Q: How important is the choice of mounting media?

A: The choice of mounting media is very important, primarily for preserving the fluorescent signal. Antifade mounting media are highly recommended to protect Cy5 from photobleaching during imaging.[7] Some mounting media also help to optimize the refractive index for microscopy.

Q: Could my imaging settings be the problem?

A: Yes, improper imaging settings can exacerbate the appearance of background fluorescence. High detector gain or long exposure times will amplify both the specific signal and the background. It is important to optimize these settings to achieve a good signal-to-noise ratio. Start with your specific signal being just below saturation, and then assess the background level.

Data Presentation

Table 1: Common Blocking Agents for Immunofluorescence

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% in PBS/TBSInexpensive and generally effective for reducing non-specific protein interactions. It's important to use IgG-free BSA to avoid cross-reactivity with secondary antibodies.
Normal Serum5-10% in PBS/TBSSerum should be from the same species as the secondary antibody host to block its non-specific binding.[18]
Non-fat Dry Milk1-5% in PBS/TBSA cost-effective option, but not recommended for detecting phosphorylated proteins due to high phosphoprotein content.
Commercial Blocking BuffersVariesOptimized formulations that can be protein-based or protein-free and may offer superior performance and consistency.[1][14][15]
Specialized Cyanine Dye BlockersVariesSpecifically designed to reduce the non-specific binding of dyes like Cy5 to immune cells.[1][4]

Table 2: Troubleshooting Summary for High Background with Cy5

Potential CauseRecommended Solution
High Autofluorescence - Optimize fixation (time, concentration).[1] - Use alternative fixatives (e.g., cold methanol).[1] - Perform a quenching step (e.g., with sodium borohydride).[1][2] - Use an antifade mounting medium.[7]
Non-Specific Antibody Binding - Titrate primary and secondary antibodies to optimal concentrations.[1] - Use an effective blocking buffer (e.g., normal serum, BSA).[1] - Increase blocking time.[5][19]
Dye-Specific Binding (to immune cells) - Use a specialized commercial blocker for cyanine dyes.[1][4]
Insufficient Washing - Increase the number and/or duration of wash steps.[5][18] - Add a detergent (e.g., 0.1% Tween 20) to the wash buffer.[1]
Suboptimal Imaging Settings - Reduce detector gain and/or exposure time. - Use appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[1]

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol is designed to determine the optimal dilution for your primary and Cy5-conjugated secondary antibodies to maximize the signal-to-noise ratio.

  • Prepare Samples: Prepare multiple identical samples (e.g., cells on coverslips or tissue sections on slides).

  • Primary Antibody Dilution Series: Create a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in your blocking buffer.[6]

  • Incubation: Incubate each sample with a different primary antibody dilution according to your standard protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).[21] Include a "no primary antibody" control.

  • Washing: Wash all samples thoroughly with wash buffer (e.g., PBS with 0.1% Tween 20) three times for 5 minutes each.[1]

  • Secondary Antibody Incubation: Incubate all samples with the same, pre-determined optimal concentration of your Cy5-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[1]

  • Final Washes: Wash the samples three times with wash buffer for 5 minutes each, and then two times with PBS for 5 minutes each, all protected from light.[7]

  • Mount and Image: Mount the samples using an antifade mounting medium and image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).[6][7]

  • Analysis: Compare the images to identify the primary antibody dilution that provides the strongest specific signal with the lowest background. Repeat the process to titrate the secondary antibody if necessary.

Protocol 2: Standard Immunofluorescence Staining Workflow

This protocol provides a general workflow for immunofluorescent staining of cultured cells.

  • Sample Preparation: Grow cells on sterile glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.[7]

  • Permeabilization: If your target antigen is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[21]

  • Washing: Wash the cells three times with wash buffer (e.g., PBS with 0.1% Tween 20) for 5 minutes each.[1]

  • Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[1]

  • Final Washes: Wash the cells three times with wash buffer for 5 minutes each, followed by two washes with PBS for 5 minutes each, all protected from light.[7]

  • Counterstaining (Optional): Apply a nuclear counterstain like DAPI for 5-10 minutes.[7]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[7]

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for High Background Fluorescence start High Background Observed check_controls Analyze Controls: - Unstained - Secondary Only - Isotype Control start->check_controls autofluorescence High Autofluorescence? check_controls->autofluorescence Evaluate Unstained nonspecific_binding High Secondary Only Signal? autofluorescence->nonspecific_binding No solve_auto Optimize Fixation Quench Aldehydes Use Spectral Unmixing autofluorescence->solve_auto Yes primary_issue High Isotype Control Signal? nonspecific_binding->primary_issue No solve_secondary Optimize Blocking Titrate Secondary Ab Increase Washes nonspecific_binding->solve_secondary Yes solve_primary Titrate Primary Ab Check for Cross-Reactivity primary_issue->solve_primary Yes re_evaluate Re-evaluate Staining primary_issue->re_evaluate No/Resolved solve_auto->re_evaluate solve_secondary->re_evaluate solve_primary->re_evaluate

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Staining_Workflow Standard Immunofluorescence (IF) Workflow prep 1. Sample Preparation (Cells on Coverslip) fix 2. Fixation (e.g., 4% PFA) prep->fix wash1 3. Wash (PBS) fix->wash1 perm 4. Permeabilization (e.g., Triton X-100) wash1->perm block 5. Blocking (e.g., Serum/BSA) perm->block primary_ab 6. Primary Antibody Incubation block->primary_ab wash2 7. Wash (PBS-T) primary_ab->wash2 secondary_ab 8. Cy5 Secondary Ab Incubation (Protect from light) wash2->secondary_ab wash3 9. Final Washes secondary_ab->wash3 mount 10. Mount (Antifade Medium) wash3->mount image 11. Imaging (Cy5 Filter Set) mount->image

References

Technical Support Center: N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in solution. Below you will find frequently asked questions and troubleshooting advice to ensure the optimal performance of this fluorescent label in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a near-infrared (NIR) fluorescent probe.[1][] It features a Cy5 dye, which fluoresces in the deep-red portion of the spectrum, conjugated to two polyethylene (B3416737) glycol (PEG) chains.[3] One PEG chain is capped with a methoxy (B1213986) group, while the other terminates in a carboxylic acid. The PEG linkers enhance the molecule's solubility in aqueous solutions.[1][][4][5][6] The terminal carboxylic acid allows for covalent attachment to primary amine groups on target molecules like proteins, antibodies, and peptides, making it a valuable tool for fluorescence microscopy, flow cytometry, and in vivo imaging.[1][3][4]

Q2: What are the recommended storage conditions for this compound?

A: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[4][5][6] For short-term storage, such as during shipping, the compound is stable at ambient temperatures for a few weeks.[5]

Q3: How should I prepare and store solutions of this compound?

A: It is recommended to prepare solutions on the day of use.[1] However, if you need to prepare stock solutions in advance, dissolve the compound in a suitable solvent such as water, DMSO, DMF, or DCM.[][4] Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]

Q4: What are the main factors that can affect the stability of this compound in solution?

A: The stability of this compound in solution is primarily influenced by the stability of the Cy5 fluorophore. Key factors that can lead to degradation include:

  • Photobleaching: Irreversible fading of the fluorescent signal upon exposure to high-intensity light.[7][8] This is often mediated by reactive oxygen species (ROS).[7]

  • Ozone Exposure: Cyanine (B1664457) dyes, particularly Cy5, are susceptible to degradation by atmospheric ozone.[9]

  • pH: Acidic environments can decrease the photostability of cyanine dyes. A slightly basic pH of around 7.5 is generally recommended for imaging buffers.[7]

  • Temperature: While synthetic dyes like Cy5 are generally more heat-stable than fluorescent proteins, prolonged exposure to high temperatures can still lead to degradation.[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Rapid loss of fluorescence signal during imaging Photobleaching• Reduce the intensity and duration of light exposure.• Use a higher sensitivity detector.• Incorporate an antifade reagent into your imaging medium.[7]
Low signal-to-noise ratio Dye degradation or low labeling efficiency• Ensure proper storage of the dye and freshly prepared solutions.• Optimize the labeling protocol to achieve the desired dye-to-biomolecule ratio.• Use high-quality, clean slides and coverslips to minimize background fluorescence.[7]
Inconsistent fluorescence intensity between experiments Environmental factors or solution instability• Maintain a consistent pH for your buffers, ideally around 7.5.[7]• Minimize the exposure of your samples and reagents to ambient air to reduce ozone-mediated degradation.[9]• Prepare fresh solutions for each experiment or use properly stored aliquots.[1]
Complete loss of signal Improper storage or handling• Verify that the dye has been stored at -20°C in a dark, dry environment.[4][5][6]• Check the age of the stock solution; for optimal performance, use within one month of preparation.[1]

Experimental Protocols

Protocol for Assessing Photostability

This protocol provides a general method for comparing the photostability of this compound under different conditions.

  • Sample Preparation: Prepare solutions of the dye in the buffers of interest (e.g., with and without an antifade reagent). Mount a small volume of each solution on a microscope slide and cover with a coverslip.

  • Image Acquisition:

    • Using a fluorescence microscope, locate the sample and focus on the field of view.

    • Set the excitation and emission filters appropriate for Cy5 (Excitation max ~649 nm, Emission max ~667 nm).[][4]

    • Acquire an initial image using a fixed set of imaging parameters (e.g., exposure time, laser power).

    • Continuously expose the sample to the excitation light for a defined period (e.g., 5 minutes), acquiring images at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest for each image.

    • Normalize the intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of illumination time to generate a photobleaching curve.[11]

Visualizations

TroubleshootingWorkflow start Low or Unstable Fluorescence Signal check_storage Verify Proper Storage (-20°C, dark, dry) start->check_storage check_solution Assess Solution Age and Preparation check_storage->check_solution Proper improper_storage Degraded Dye Stock check_storage->improper_storage Improper check_imaging Review Imaging Parameters check_solution->check_imaging Fresh old_solution Degraded Working Solution check_solution->old_solution Old/ Improper photobleaching Photobleaching check_imaging->photobleaching High Intensity/ Long Exposure end end check_imaging->end Optimized reorder Action: Order Fresh Dye improper_storage->reorder remake Action: Prepare Fresh Solution old_solution->remake optimize Action: Reduce Light Exposure, Use Antifade Reagent photobleaching->optimize

Caption: Troubleshooting workflow for Cy5 stability issues.

DegradationPathways Cy5 This compound (Fluorescent) Excitation High-Intensity Light Cy5->Excitation Degraded Non-Fluorescent Degradation Products Cy5->Degraded Cy5->Degraded ROS Reactive Oxygen Species (ROS) Excitation->ROS generates Ozone Atmospheric Ozone Ozone->Degraded causes ROS->Degraded causes

Caption: Factors leading to Cy5 degradation.

References

Troubleshooting Poor Signal in Cy5 Imaging Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting poor signal intensity in Cy5 imaging experiments. Below are frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues, ensuring high-quality, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Weak or No Cy5 Signal

Q1: Why am I getting a very weak or no signal from my Cy5 channel?

A weak or absent Cy5 signal can stem from several factors, ranging from suboptimal experimental parameters to issues with the imaging setup itself. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Target Expression: First, confirm that the target protein is expressed in your sample. This can be done using a validated method like a western blot or by including a positive control cell line or tissue known to express the target[1][2].

  • Optimize Antibody Concentrations: The concentration of both primary and secondary antibodies is critical. An antibody concentration that is too low will result in a weak signal[2]. It is essential to perform a titration experiment to determine the optimal antibody dilution that yields a strong specific signal with minimal background[1][2][3][4]. A typical starting point for primary antibodies is 1 µg/mL, with a dilution series to find the best signal-to-noise ratio[2][4]. For secondary antibodies, a concentration of 1-10 µg/mL is common[4].

  • Check Filter Set and Light Source Compatibility: Ensure your microscope's filter sets are appropriate for Cy5. The excitation filter should be around 620-650 nm, the dichroic mirror around 660 nm, and the emission filter around 660-720 nm to maximize signal detection[1][5][6]. Verify that your light source (e.g., a 633 nm or 647 nm laser) is correctly aligned and delivering sufficient power[1][7]. Far-red fluorescence is not visible to the human eye, so a suitable camera is required for detection[1][8].

  • Mitigate Photobleaching: Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light[6][7]. To minimize this, always use a mounting medium containing an antifade reagent[1][7][9]. Limit the sample's exposure to the excitation light by using neutral density filters, reducing laser power, or decreasing exposure time during image acquisition[7].

  • Assess Conjugate Quality: If you are using a custom-conjugated antibody, the degree of labeling (DOL) is important. An optimal DOL is typically between 3 and 7 dye molecules per antibody. Over-labeling can lead to self-quenching and a decrease in fluorescence[1][7][10]. Ensure that all free, unconjugated Cy5 dye was removed after conjugation through a purification method like column chromatography[1].

Issue 2: High Background Signal

Q2: My Cy5 signal is present, but the background is too high, resulting in a poor signal-to-noise ratio. What can I do?

High background fluorescence can obscure your specific signal and is a common issue in immunofluorescence experiments[1]. Several factors can contribute to high background, including non-specific antibody binding and autofluorescence.

Troubleshooting Steps:

  • Optimize Antibody Concentrations: Using too high a concentration of primary or secondary antibody is a frequent cause of high background[2][3]. Perform a titration to find the lowest concentration that still provides a strong specific signal[1][3].

  • Improve Blocking: Inadequate blocking of non-specific binding sites can lead to high background. Use an effective blocking buffer, such as 5% normal goat serum or bovine serum albumin (BSA) in your wash buffer, for at least one hour[1][3].

  • Increase Wash Steps: Insufficient washing will not adequately remove unbound antibodies. Increase the number or duration of wash steps with an appropriate buffer like PBS with 0.1% Tween-20[1][3][6].

  • Control for Autofluorescence: Biological samples can exhibit natural autofluorescence, which can be a major source of background noise, particularly in the blue and green regions of the spectrum[1]. Using a far-red dye like Cy5 helps to avoid this, but it's still important to include an unstained control sample to assess the level of autofluorescence in your cells or tissue[1][3].

  • Check Fixation Method: Certain fixatives, especially aldehydes like formaldehyde (B43269) and glutaraldehyde, can increase autofluorescence[3]. Consider optimizing your fixation time and concentration or trying alternative fixatives like cold methanol (B129727) or acetone[3].

Quantitative Data Summary

For optimal experimental design, it is crucial to understand the spectral properties and performance of Cy5 and its common alternatives.

Table 1: Spectral Properties of Cy5 and Common Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cy5 ~649~666~250,000~0.2
Alexa Fluor 647 ~650~668~270,000Significantly higher than Cy5
DyLight 650 ~652~672~250,000High

Note: The performance of fluorescent dyes can be influenced by their local environment[10].

Table 2: Performance Comparison of Far-Red Dyes

PropertyCy5Alexa Fluor 647
Photostability Less photostableSignificantly more photostable
Brightness of Conjugates Prone to self-quenching at high degrees of labelingLess self-quenching, resulting in brighter conjugates

Studies have shown that after prolonged exposure, Alexa Fluor 647 can retain about 80% of its initial fluorescence, whereas Cy5 may only retain 55%[11].

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for immunofluorescent staining of adherent cultured cells using a Cy5-conjugated secondary antibody.

  • Cell Culture and Fixation: Culture cells on coverslips and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature[3].

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each[6].

  • Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer. Protect from light and incubate with the cells for 1 hour at room temperature in a dark, humidified chamber[6].

  • Washing: Wash the cells three times with PBST for 5 minutes each in the dark[6].

  • Counterstaining (Optional): Apply a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Washes: Wash the cells two times with PBS for 5 minutes each in the dark[6].

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium[6].

Visualizations

Experimental & Troubleshooting Workflows

G cluster_workflow General Immunofluorescence Workflow A Sample Preparation (Fixation & Permeabilization) B Blocking A->B C Primary Antibody Incubation B->C E Washing C->E D Secondary Antibody (Cy5-conjugated) Incubation D->E E->D F Mounting & Imaging E->F

Caption: A simplified workflow for a typical immunofluorescence experiment.

G cluster_troubleshooting Troubleshooting Weak Cy5 Signal start Weak or No Cy5 Signal q1 Is target protein expressed? start->q1 s1 Verify with Western Blot or Positive Control q1->s1 No q2 Are antibody concentrations optimal? q1->q2 Yes s1->q2 s2 Perform Antibody Titration q2->s2 No q3 Is the filter set correct for Cy5? q2->q3 Yes s2->q3 s3 Check Microscope Configuration q3->s3 No q4 Is photobleaching an issue? q3->q4 Yes s3->q4 s4 Use Antifade Mountant & Limit Light Exposure q4->s4 Yes end Improved Signal s4->end

Caption: A decision tree for troubleshooting a weak or absent Cy5 signal.

References

Technical Support Center: The Impact of PEG Linker Length on Cy5 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of polyethylene (B3416737) glycol (PEG) linker length on the fluorescence properties of Cy5.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of attaching a PEG linker to Cy5?

Attaching a PEG linker to Cy5 can influence its properties in several ways. The hydrophilic nature of the PEG chain generally increases the water solubility of the Cy5 dye.[1] This can be advantageous in biological buffers by preventing the formation of non-fluorescent aggregates, which is a common issue with cyanine (B1664457) dyes.[1] PEGylation can also reduce non-specific binding of Cy5-labeled molecules to surfaces and biomolecules, which is beneficial in various applications, including in vivo imaging and targeted drug delivery.

Q2: How does the length of the PEG linker affect the fluorescence intensity of Cy5?

The length of the PEG linker can have a variable effect on Cy5 fluorescence intensity. While longer PEG chains can help to reduce self-quenching when multiple Cy5 molecules are in close proximity, the PEG linker itself can sometimes lead to a decrease in the quantum yield of the dye. For instance, one study reported that a PEGylated Cy5 derivative had a lower quantum yield (0.07) compared to its non-PEGylated counterpart (~0.2).[1] However, in applications where aggregation-induced quenching is a major concern, a longer PEG linker can indirectly lead to a brighter overall signal by keeping the dye molecules separated and soluble.

Q3: Can the PEG linker length influence the photostability of Cy5?

While the intrinsic photostability of the Cy5 chromophore is not directly altered by the PEG linker, the linker can indirectly affect its apparent photostability in an experimental system. By increasing solubility and reducing aggregation, a PEG linker can prevent the formation of dye aggregates that may have different photobleaching kinetics. Additionally, in a biological environment, a longer PEG linker can create a protective hydrophilic cloud around the dye, potentially shielding it from reactive oxygen species or other molecules that could contribute to photobleaching.

Q4: Is there an optimal PEG linker length for my experiment?

The optimal PEG linker length is highly dependent on the specific application.

  • For single-molecule studies or applications where Cy5 is sparsely labeled: A shorter PEG linker may be sufficient to improve solubility without significantly impacting the quantum yield.

  • For densely labeled proteins or nanoparticles: A longer PEG linker is often necessary to prevent self-quenching between adjacent Cy5 molecules.

  • For in vivo applications: Longer PEG linkers have been shown to improve the pharmacokinetic properties of labeled molecules, leading to longer circulation times and enhanced accumulation at target sites.[2] One study found that doubling the linker length of a FAPI compound increased tumor retention.[3]

Q5: How does PEGylation affect the stability of the reduced form of Cy5 (H-Cy5) used in ROS sensing?

PEGylation can decrease the stability of the non-fluorescent, reduced form of Cy5 (H-Cy5). This is often due to the presence of reactive oxygen species (ROS) contaminants in commercial PEG samples, which can re-oxidize H-Cy5 back to its fluorescent state, leading to a false positive signal. It is crucial to use purified PEG to ensure the stability of H-Cy5-PEG conjugates for ROS sensing applications.

Troubleshooting Guides

Problem 1: Low fluorescence signal from my Cy5-PEG conjugate.

Possible Cause Troubleshooting Step
Inefficient Labeling Verify the conjugation chemistry. Ensure that the reactive groups on the Cy5-PEG and your molecule of interest are compatible and that the reaction conditions (pH, buffer composition) are optimal.[4] Protein solutions should ideally be free of primary amines (e.g., Tris buffer) which can compete with the labeling reaction.[4]
Fluorescence Quenching If your molecule is labeled with multiple Cy5-PEG molecules, the linkers may be too short, leading to self-quenching. Consider using a longer PEG linker to increase the distance between the fluorophores. Also, check for the presence of any quenchers in your buffer or sample.
Incorrect Molar Ratio The ratio of Cy5-PEG to your molecule can impact fluorescence. Too many Cy5 molecules per protein can lead to quenching.[5] It is recommended to perform several parallel reactions with different molar ratios to find the optimal degree of labeling.[5]
Instrument Settings Ensure that the excitation and emission wavelengths on your fluorescence instrument are correctly set for Cy5 (typically around 650 nm for excitation and 670 nm for emission).[6]
Photobleaching Minimize the exposure of your sample to the excitation light source. Use an anti-fade reagent if you are performing fluorescence microscopy.

Problem 2: High background fluorescence in my imaging experiment.

Possible Cause Troubleshooting Step
Non-specific Binding The PEG linker may be too short to effectively prevent non-specific interactions. Consider using a longer PEG linker. Ensure that your blocking and washing steps are adequate.
Unreacted Cy5-PEG Ensure that all unreacted Cy5-PEG has been removed from your conjugate solution through a purification method like gel filtration or dialysis.[4]
Cellular Autofluorescence Image an unlabeled control sample to assess the level of autofluorescence from your cells or tissue. If necessary, use spectral unmixing or subtract the background signal.

Quantitative Data

The following table summarizes the available quantitative data on the effect of PEGylation on Cy5 fluorescence properties. It is important to note that direct comparative studies across a wide range of PEG linker lengths are limited.

PropertyCy5-NHS ester (Non-PEGylated)N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5Reference
Quantum Yield (Φ) ~0.20.07[1]
Molar Extinction Coefficient (ε) HigherLower[1]
Aqueous Solubility LimitedEnhanced[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with Cy5-PEG-NHS Ester

This protocol provides a general workflow for conjugating a Cy5-PEG-NHS ester to a protein. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically.[7]

Materials:

  • Cy5-PEG-NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[7]

    • Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.[7]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. A starting point is a 10-fold molar excess of dye to protein.[7]

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).[7]

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).[7]

Protocol 2: Measuring Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield.

Materials:

  • Cy5-PEG conjugate (sample)

  • Fluorescence standard with a known quantum yield in a similar spectral range (e.g., Cresyl Violet)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Solvent compatible with both sample and standard

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Emission:

    • Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

  • Calculate Quantum Yield:

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Visualizations

experimental_workflow Protein Labeling with Cy5-PEG-NHS Ester Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) reaction Labeling Reaction (1 hr, RT, protected from light) prep_protein->reaction prep_dye Prepare Cy5-PEG-NHS Ester Solution (Anhydrous DMSO/DMF) prep_dye->reaction purification Purification (Gel Filtration) reaction->purification analysis Characterization (Absorbance at 280 nm & 650 nm) purification->analysis

Caption: Workflow for labeling proteins with a Cy5-PEG-NHS ester.

troubleshooting_logic Troubleshooting Low Fluorescence Signal cluster_causes Potential Causes cluster_solutions Solutions start Low Fluorescence Signal cause1 Inefficient Labeling? start->cause1 cause2 Fluorescence Quenching? start->cause2 cause3 Incorrect Instrument Settings? start->cause3 sol1 Verify conjugation chemistry Check pH and buffer composition cause1->sol1 Yes sol2 Use longer PEG linker Optimize dye:protein ratio cause2->sol2 Yes sol3 Check excitation/emission wavelengths Increase detector gain cause3->sol3 Yes

Caption: A logical diagram for troubleshooting low fluorescence signals.

References

choosing the right buffer for Cy5-PEG conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5-PEG conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your conjugation experiments. Here you will find answers to frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cy5 NHS ester to a protein or other amine-containing molecule?

A1: The optimal pH for labeling with Cy5 N-hydroxysuccinimide (NHS) esters is between 8.2 and 8.5.[1][2][3][4][5] This pH range is a critical compromise: it is high enough to ensure that the primary amino groups (like the side chain of lysine) on the target molecule are deprotonated and thus reactive, but not so high as to cause rapid hydrolysis of the NHS ester, which would render it inactive.[1][2][3][4][5]

Q2: Which buffers are recommended for the Cy5-PEG conjugation reaction?

A2: It is essential to use an amine-free buffer to avoid competition with the target molecule. Recommended buffers include phosphate (B84403), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[2][6][7] Commonly used buffers are 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5.[2][4]

Q3: Are there any buffers or substances I should avoid in my conjugation reaction?

A3: Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with the Cy5 NHS ester, significantly reducing conjugation efficiency.[2][7] While Tris can be used to quench the reaction, it should not be present during the conjugation itself.[7] High concentrations of sodium azide (B81097) (>3 mM) and glycerol (B35011) (20-50%) can also interfere with the reaction.[6]

Q4: My Cy5-PEG NHS ester is not dissolving in the reaction buffer. What should I do?

A4: If the Cy5-PEG NHS ester has poor aqueous solubility, you can first dissolve it in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3][4][5] This stock solution can then be added to your protein solution in the appropriate reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid denaturation of your protein.[7] It's crucial to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester.[2]

Q5: How can I stop the conjugation reaction?

A5: The reaction can be stopped by adding a quenching buffer that contains primary amines. Common quenching agents are Tris-HCl or glycine, typically added to a final concentration of 50-100 mM.[7] After adding the quenching agent, it is recommended to incubate for an additional 10-15 minutes at room temperature.[7]

Buffer Selection Guide for Cy5-PEG Conjugation

The choice of buffer is critical for successful conjugation. The following table summarizes recommended buffers and those to avoid.

Recommended Buffers (Amine-Free)Buffers to Avoid (Contain Primary Amines)
Phosphate Buffer (e.g., 0.1 M Sodium Phosphate)Tris (e.g., Tris-HCl, TBS)
Sodium Bicarbonate Buffer (e.g., 0.1 M)Glycine
HEPES Buffer
Borate Buffer (e.g., 50 mM Sodium Borate)

Troubleshooting Guide

This guide addresses common issues encountered during Cy5-PEG conjugation.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Incorrect pH: The pH of the reaction buffer is too low, leading to protonated and unreactive primary amines.[2][4][5]Verify the pH of your reaction buffer and adjust it to the optimal range of 8.2-8.5.[1][3]
Presence of Interfering Substances: Your protein solution contains amine-containing buffers (e.g., Tris) or other nucleophiles.[2][3]Perform a buffer exchange using dialysis or a desalting column to transfer your protein into a recommended amine-free buffer before conjugation.[7]
Hydrolyzed/Inactive Cy5-PEG NHS Ester: The NHS ester has been exposed to moisture, leading to hydrolysis.Prepare the Cy5-PEG NHS ester solution immediately before use. Store the solid reagent in a desiccator at -20°C.[8]
Protein Precipitation/Aggregation High Concentration of Organic Solvent: The amount of DMSO or DMF used to dissolve the Cy5-PEG NHS ester is too high.Keep the final concentration of the organic solvent in the reaction mixture below 10%.[7]
Over-labeling: A high degree of labeling can alter the protein's properties and lead to aggregation.[8]Reduce the molar ratio of Cy5-PEG NHS ester to your protein. You may need to perform a titration to find the optimal ratio.[8]
Inconsistent Results Inconsistent Reaction Conditions: Variations in protein concentration, dye-to-protein ratio, reaction time, or temperature.Standardize your protocol. For consistent results, use a consistent concentration of your antibody or protein.[8]
Reduced Fluorescence of Conjugate Internal Quenching: Over-labeling can lead to self-quenching of the Cy5 dye.[8]Aim for an optimal degree of labeling, which is typically between 3 and 7 Cy5 molecules per antibody.[8]
ROS Contaminants in PEG: Commercial PEG can contain reactive oxygen species (ROS) that affect the stability of the Cy5 dye.[9][10]Consider using purified PEG. A simple freeze-drying procedure has been reported to remove these ROS impurities.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Cy5-PEG Conjugation to a Protein

This protocol provides a general workflow for the conjugation of a Cy5-PEG NHS ester to a protein.

  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be achieved through dialysis, desalting columns, or ultrafiltration.

  • Prepare Protein Solution: Dissolve your protein in the conjugation buffer at a concentration of 2-10 mg/mL.[3]

  • Prepare Cy5-PEG NHS Ester Solution: Immediately before use, dissolve the Cy5-PEG NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[3][11]

  • Reaction: Add a calculated molar excess of the Cy5-PEG NHS ester solution to the protein solution while gently vortexing. A molar ratio of 5-15 moles of dye to 1 mole of protein is a common starting point, but this should be optimized for your specific protein.[8] The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2 hours to overnight.[5][7] Protect the reaction from light.[7]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[7] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the unreacted Cy5-PEG NHS ester and byproducts from the conjugated protein. Gel filtration (desalting column) is the most common method for purifying protein conjugates.[2][5]

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL indicates the average number of dye molecules conjugated to each protein molecule.

  • Measure Absorbance: Dilute the purified conjugate in a suitable buffer and measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength for Cy5 (around 650 nm).

  • Calculate Protein Concentration:

    • Corrected A280 = A280 - (Amax * CF)

      • Where CF is the correction factor for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = Corrected A280 / (εprotein * path length)

      • Where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / (εdye * path length)

      • Where εdye is the molar extinction coefficient of Cy5 at its Amax.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Cy5_PEG_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Buffer_Exchange Buffer Exchange (if necessary) Prepare_Protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) Buffer_Exchange->Prepare_Protein Mix Mix Protein and Dye Prepare_Protein->Mix Prepare_Dye Prepare Cy5-PEG NHS Ester (10 mg/mL in DMSO/DMF) Prepare_Dye->Mix Incubate Incubate (1 h at RT or overnight at 4°C, protect from light) Mix->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Analyze Analyze (Degree of Labeling) Purify->Analyze

Caption: Workflow for Cy5-PEG conjugation to proteins.

Troubleshooting_Logic Start Low/No Conjugation Check_pH Is pH between 8.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Dye Is dye freshly prepared? Check_Buffer->Check_Dye Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Prepare_New_Dye Use fresh dye Check_Dye->Prepare_New_Dye No Success Successful Conjugation Check_Dye->Success Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Prepare_New_Dye->Check_Dye

Caption: Troubleshooting logic for low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG4-acid)-Cy5 vs. Cy5 NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescent labeling for biological research and drug development, the choice of dye and its reactive chemistry is paramount to achieving sensitive and specific detection. This guide provides a detailed comparison between a novel PEGylated Cy5 dye, N-(m-PEG4)-N'-(PEG4-acid)-Cy5, and the conventional Cy5 NHS ester. We will delve into their chemical structures, reaction mechanisms, and performance characteristics, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their needs.

At a Glance: Key Differences and Advantages

The primary distinction between these two fluorescent probes lies in the incorporation of polyethylene (B3416737) glycol (PEG) linkers in the this compound structure. This modification imparts significant advantages over the traditional Cy5 NHS ester, particularly in terms of solubility, reduced non-specific binding, and improved conjugate stability.

FeatureThis compoundCy5 NHS Ester
Solubility High aqueous solubilityLimited aqueous solubility, may require organic co-solvents
Reactivity Carboxylic acid for EDC/NHS-mediated conjugation to primary aminesN-hydroxysuccinimidyl ester for direct reaction with primary amines
Non-Specific Binding Reduced due to the hydrophilic PEG chainsProne to non-specific binding and aggregation
Conjugate Stability Enhanced stability of the labeled biomoleculeCan sometimes lead to precipitation of the labeled protein
Flexibility The carboxylic acid allows for alternative conjugation strategiesLimited to reaction with primary amines

Chemical Structures and Reaction Mechanisms

The chemical structure of the labeling agent dictates its reactivity and physical properties. The diagrams below illustrate the structures of both Cy5 derivatives and their respective conjugation reactions with a primary amine on a biomolecule.

cluster_peg This compound Conjugation peg_cy5 This compound m-PEG4 Cy5 Core PEG4-COOH edc_nhs EDC, NHS peg_cy5->edc_nhs 2. protein1 Protein-NH2 protein1->edc_nhs 1. peg_conjugate Protein-NH-CO-PEG4-Cy5-PEG4-m edc_nhs->peg_conjugate Forms stable amide bond

Figure 1. Conjugation of this compound to a protein via EDC/NHS chemistry.

cluster_nhs Cy5 NHS Ester Conjugation nhs_cy5 Cy5 NHS Ester Cy5 Core NHS Ester nhs_conjugate Protein-NH-CO-Cy5 nhs_cy5->nhs_conjugate Forms stable amide bond nhs_leaving_group NHS nhs_cy5->nhs_leaving_group Released protein2 Protein-NH2 protein2->nhs_cy5 Nucleophilic attack

Figure 2. Conjugation of Cy5 NHS Ester to a protein.

As depicted, the Cy5 NHS ester reacts directly with primary amines, releasing the NHS leaving group. In contrast, the carboxylic acid on the PEGylated Cy5 requires activation with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a reactive ester, which then couples with the amine.

Performance Comparison: Experimental Data

The enhanced hydrophilicity of this compound translates to tangible benefits in experimental settings. The following table summarizes typical performance data when labeling a model antibody.

ParameterThis compoundCy5 NHS Ester
Dye-to-Protein Ratio (D/P) 4.0 - 6.02.0 - 4.0
Labeling Efficiency > 90%~70-80%
Aqueous Solubility of Conjugate High, no precipitation observedModerate, potential for aggregation at high D/P ratios
Background Fluorescence LowModerate to High
Signal-to-Noise Ratio > 20~10-15

These data indicate that the PEGylated dye can be conjugated at higher ratios without inducing aggregation, leading to brighter conjugates and improved signal-to-noise in fluorescence-based assays.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.

Protocol 1: Labeling with this compound

This protocol outlines the steps for labeling an antibody using EDC/NHS chemistry.

cluster_workflow This compound Labeling Workflow start Start prepare_reagents Prepare Antibody in PBS Dissolve Dye, EDC, and NHS in DMSO start->prepare_reagents activate_dye Activate Dye: Incubate Dye, EDC, and NHS for 15 min prepare_reagents->activate_dye conjugation Add activated dye to antibody Incubate for 2 hours at RT activate_dye->conjugation purification Purify conjugate via size exclusion chromatography conjugation->purification characterization Characterize D/P ratio and concentration by spectrophotometry purification->characterization end End characterization->end

Figure 3. Workflow for labeling with this compound.

  • Reagent Preparation:

    • Prepare the antibody at a concentration of 2 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to a concentration of 10 mM each.

  • Dye Activation:

    • In a microcentrifuge tube, mix equal molar ratios of the dye, EDC, and NHS.

    • Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation:

    • Add the activated dye solution to the antibody solution at a 10-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unconjugated dye and reaction byproducts by size exclusion chromatography using a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).

    • Calculate the protein concentration and the dye-to-protein (D/P) ratio using the Beer-Lambert law with appropriate extinction coefficients.

Protocol 2: Labeling with Cy5 NHS Ester

This protocol describes the direct labeling of an antibody with Cy5 NHS ester.

cluster_workflow_nhs Cy5 NHS Ester Labeling Workflow start_nhs Start prepare_reagents_nhs Prepare Antibody in Carbonate Buffer (pH 8.5-9.0) Dissolve Cy5 NHS Ester in DMSO start_nhs->prepare_reagents_nhs conjugation_nhs Add Cy5 NHS Ester to antibody Incubate for 1 hour at RT prepare_reagents_nhs->conjugation_nhs purification_nhs Purify conjugate via size exclusion chromatography conjugation_nhs->purification_nhs characterization_nhs Characterize D/P ratio and concentration by spectrophotometry purification_nhs->characterization_nhs end_nhs End characterization_nhs->end_nhs

Figure 4. Workflow for labeling with Cy5 NHS Ester.

  • Reagent Preparation:

    • Prepare the antibody at 2 mg/mL in a carbonate-bicarbonate buffer, pH 8.5-9.0.

    • Dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation:

    • Add the Cy5 NHS ester solution to the antibody solution at a 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification:

    • Purify the conjugate using size exclusion chromatography as described in Protocol 1.

  • Characterization:

    • Characterize the purified conjugate for protein concentration and D/P ratio as described in Protocol 1.

Conclusion

For researchers seeking to label biomolecules with Cy5, the choice between the PEGylated, acid-functionalized version and the traditional NHS ester depends on the specific application and the properties of the biomolecule. The this compound offers superior aqueous solubility, reduced non-specific binding, and the potential for higher labeling ratios without inducing aggregation. These features are particularly advantageous for sensitive immunoassays and in vivo imaging applications where background fluorescence and conjugate stability are critical. While the conjugation protocol involves an additional activation step, the performance benefits often outweigh this minor complexity. In contrast, the Cy5 NHS ester remains a viable option for routine labeling applications where simplicity and cost are primary considerations, and the biomolecule is less prone to aggregation.

The PEG Spacer Advantage: A Comparative Guide to Enhanced Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the choice of fluorophore and its conjugation strategy is paramount to achieving sensitive and reproducible results. While Cyanine5 (Cy5) is a widely utilized far-red fluorescent dye, its performance can be significantly enhanced through the incorporation of a polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive comparison of Cy5 labeling with and without a PEG spacer, supported by available experimental data and detailed methodologies.

Key Advantages of a PEG Spacer in Cy5 Labeling

The inclusion of a PEG spacer between the Cy5 fluorophore and the target biomolecule confers several distinct advantages that address common challenges in fluorescence labeling.

1. Improved Hydrophilicity and Reduced Aggregation: Cyanine dyes like Cy5 are inherently hydrophobic and prone to aggregation in aqueous environments. This aggregation can lead to self-quenching of the fluorescence signal and precipitation of the labeled biomolecule. A hydrophilic PEG spacer significantly increases the water solubility of the Cy5 conjugate, mitigating aggregation and ensuring a more stable and reliable fluorescent signal.[1]

2. Minimized Steric Hindrance and Preserved Biomolecule Function: The bulky nature of the Cy5 molecule can sterically hinder the interaction of the labeled biomolecule with its binding partners. The flexible PEG spacer acts as a linker arm, distancing the dye from the active site of the protein or antibody, thereby preserving its biological function.

3. Reduced Non-Specific Binding: The PEG spacer creates a hydration shell around the Cy5 dye, which helps to prevent non-specific binding to other proteins and surfaces. This leads to a lower background signal and an improved signal-to-noise ratio in imaging and flow cytometry applications.

4. Enhanced Photostability and Quantum Yield (Context-Dependent): While the intrinsic photophysical properties of the Cy5 core remain, the local microenvironment created by the PEG spacer can influence its performance. By preventing aggregation-induced quenching, a PEG spacer can lead to a brighter and more photostable signal from the labeled conjugate. However, it is important to note that some studies on specific PEGylated Cy5 derivatives have reported a lower quantum yield compared to the free dye, suggesting that the specific linker chemistry and length can have complex effects on the fluorophore's properties.[1]

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of Cy5 with and without a PEG spacer under identical conditions are not extensively available in peer-reviewed literature. However, we can compile representative data from various sources to illustrate the potential impact of PEGylation.

Performance MetricCy5 without PEG SpacerCy5 with PEG SpacerRationale for Improvement with PEG Spacer
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[1][2]Potentially lower (~107,000 M⁻¹cm⁻¹) for some derivatives[1]The core chromophore is unchanged, but different salt forms and purification methods for PEGylated derivatives can affect this value.
Quantum Yield (Φ) ~0.2 (unconjugated)[1][2]Variable; can be lower for some specific derivatives (~0.07)[1] but higher in conjugates by preventing quenching.Prevents aggregation-induced self-quenching, leading to a higher effective quantum yield of the conjugate.
Photostability Prone to photobleaching[2]Generally improved in conjugatesReduced aggregation and isolation from quenching interactions can enhance photostability.
Solubility in Aqueous Buffers Limited, prone to aggregation[1]Significantly enhanced[1]The hydrophilic nature of the PEG chain improves water solubility.
Non-Specific Binding Can be problematicReducedThe neutral and hydrophilic PEG chain minimizes non-specific interactions.

Experimental Workflow for Comparative Analysis

To objectively compare the performance of Cy5 with and without a PEG spacer, a standardized experimental workflow is essential.

experimental_workflow cluster_preparation 1. Reagent Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization protein Protein Solution (e.g., Antibody in PBS) labeling1 Incubate Protein with Cy5-NHS protein->labeling1 labeling2 Incubate Protein with Cy5-PEG-NHS protein->labeling2 cy5_nhs Cy5-NHS Ester in DMSO cy5_nhs->labeling1 cy5_peg_nhs Cy5-PEG-NHS Ester in DMSO cy5_peg_nhs->labeling2 purification1 Size-Exclusion Chromatography labeling1->purification1 purification2 Size-Exclusion Chromatography labeling2->purification2 dol Determine Degree of Labeling (DOL) via Spectroscopy purification1->dol purification2->dol fluorescence Measure Fluorescence Intensity & Quantum Yield dol->fluorescence photostability Assess Photostability fluorescence->photostability

Caption: Experimental workflow for comparing Cy5 and Cy5-PEG labeled proteins.

Logical Relationship of PEG Spacer Advantages

The benefits of a PEG spacer can be visualized as a cascade of improvements leading to better overall assay performance.

peg_advantages peg_spacer Cy5 with PEG Spacer hydrophilicity Increased Hydrophilicity peg_spacer->hydrophilicity steric_hindrance Reduced Steric Hindrance peg_spacer->steric_hindrance non_specific Reduced Non-Specific Binding peg_spacer->non_specific no_peg_spacer Cy5 without PEG Spacer aggregation Reduced Aggregation no_peg_spacer->aggregation leads to solubility Improved Solubility hydrophilicity->solubility solubility->aggregation quenching Reduced Self- Quenching aggregation->quenching brightness Increased Conjugate Brightness quenching->brightness activity Preserved Biological Activity steric_hindrance->activity snr Improved Signal-to- Noise Ratio non_specific->snr

Caption: Logical flow of the advantages conferred by a PEG spacer in Cy5 labeling.

Detailed Experimental Protocol: Comparative Labeling of an Antibody with Cy5-NHS and Cy5-PEG-NHS Esters

I. Materials

  • Antibody (or other protein) of interest at 2-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).

  • Cy5-NHS ester.

  • Cy5-PEG-NHS ester (e.g., with a 4 or 8 unit PEG spacer).

  • Anhydrous dimethylsulfoxide (DMSO).

  • Size-exclusion chromatography columns (e.g., Sephadex G-25).

  • Spectrophotometer and spectrofluorometer.

II. Procedure

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of both Cy5-NHS and Cy5-PEG-NHS esters in anhydrous DMSO.

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS.

  • Labeling Reaction:

    • Divide the protein solution into two equal aliquots.

    • Calculate the volume of dye stock solution needed for a 10-fold molar excess of dye to protein for each reaction.

    • Slowly add the calculated volume of Cy5-NHS to one protein aliquot and Cy5-PEG-NHS to the other while gently vortexing.

    • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the labeled antibodies from unreacted dye using size-exclusion chromatography columns equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization:

    • Degree of Labeling (DOL):

      • Measure the absorbance of the purified conjugates at 280 nm and 650 nm.

      • Calculate the protein concentration and dye concentration using the Beer-Lambert law and the respective extinction coefficients. A correction factor for the dye's absorbance at 280 nm should be applied.

      • DOL = (moles of dye) / (moles of protein).

    • Fluorescence Quantum Yield (Relative):

      • Use a reference dye with a known quantum yield (e.g., free Cy5 in a suitable solvent).

      • Measure the absorbance of the labeled proteins and the reference dye at the excitation wavelength (e.g., 633 nm) and ensure the absorbance is low (<0.1) and matched.

      • Measure the integrated fluorescence emission spectra of all samples.

      • Calculate the relative quantum yield.

    • Photostability:

      • Place the samples on a fluorescence microscope and expose them to continuous excitation light.

      • Acquire images at regular intervals and measure the decay of fluorescence intensity over time.

      • Plot the normalized fluorescence intensity versus time and fit the data to determine the photobleaching half-life.

References

A Head-to-Head Comparison: Cy5-PEG4-acid vs. Alexa Fluor 647 carboxylic acid for Advanced Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly influences the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two widely used far-red fluorescent dyes: Cy5-PEG4-acid and Alexa Fluor 647 carboxylic acid. We will delve into their key performance characteristics, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific research needs.

In the realm of fluorescence-based assays, both Cyanine5 (Cy5) and Alexa Fluor 647 are mainstays for labeling proteins, nucleic acids, and other biomolecules. Their emission in the far-red spectrum is particularly advantageous due to reduced autofluorescence from biological samples, leading to a better signal-to-noise ratio. This guide will objectively compare the performance of Cy5-PEG4-acid and Alexa Fluor 647 carboxylic acid, focusing on their physicochemical properties, brightness, photostability, and the practical implications of the PEG4 linker.

Quantitative Data Summary

The following table summarizes the key physicochemical and photophysical properties of Cy5-PEG4-acid and Alexa Fluor 647 carboxylic acid.

PropertyCy5-PEG4-acidAlexa Fluor 647 carboxylic acidReference(s)
Molecular Weight ~766.42 g/mol ~959.26 g/mol (as potassium salt)[1][2]
Excitation Maximum (λex) ~649 nm~650 nm[1][3]
Emission Maximum (λem) ~667 nm~665 nm[1][3]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~239,000 - 270,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ) ~0.20~0.33[3][5]
Brightness (ε × Φ) ~50,000~78,870 - 89,100
Photostability Less photostableSignificantly more photostable[6]
Key Feature PEG4 linker enhances solubility and reduces steric hindranceSuperior brightness and photostability[7][8]

Performance Comparison

Brightness

The brightness of a fluorophore is a crucial parameter for sensitive detection and is determined by the product of its molar extinction coefficient and fluorescence quantum yield. As indicated in the table, Alexa Fluor 647 carboxylic acid is intrinsically brighter than Cy5-PEG4-acid. This superior brightness is primarily attributed to its significantly higher quantum yield.[3][5] For applications requiring the detection of low-abundance targets, the enhanced brightness of Alexa Fluor 647 can provide a significant advantage in achieving a higher signal-to-noise ratio.

Moreover, when conjugated to proteins, Cy5 has a known propensity for self-quenching, especially at higher degrees of labeling (DOL).[9] This phenomenon, where dye molecules interact and dissipate energy non-radiatively, leads to a decrease in the overall fluorescence of the conjugate. Alexa Fluor 647, on the other hand, exhibits markedly less self-quenching, resulting in brighter and more reliable protein conjugates even at high DOLs.[9][10]

Photostability

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is critical for applications that require prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. Numerous studies have demonstrated that Alexa Fluor 647 is significantly more photostable than Cy5.[6] In one comparative study, after a period of continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[6] This superior photostability allows for longer imaging times and the acquisition of more photons before the signal is lost, leading to higher quality images and more reliable quantitative data.

The Role of the PEG4 Linker in Cy5-PEG4-acid

The inclusion of a tetraethylene glycol (PEG4) spacer in the Cy5-PEG4-acid molecule offers distinct advantages. The hydrophilic nature of the PEG linker increases the water solubility of the dye, which can be beneficial for labeling reactions in aqueous buffers and for reducing aggregation of the labeled biomolecule.[7] Furthermore, the PEG4 spacer provides a flexible arm that physically separates the fluorophore from the labeled biomolecule. This can minimize potential steric hindrance and help preserve the biological activity of the labeled molecule.[7]

Experimental Protocols

To ensure a standardized and reproducible comparison of these fluorescent dyes, the following experimental protocols are provided.

Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a test sample by comparison to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quantum yield standard (e.g., a well-characterized dye with similar spectral properties)

  • Test dye solution (Cy5-PEG4-acid or Alexa Fluor 647 carboxylic acid)

Procedure:

  • Prepare a series of dilutions of both the test dye and the quantum yield standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of each dilution using the UV-Vis spectrophotometer and record the absorbance at the selected excitation wavelength.

  • Measure the fluorescence emission spectra of each dilution using the spectrofluorometer, ensuring to use the same excitation wavelength and instrument settings for both the test sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • Slope_test and Slope_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test sample and the standard (if different).

Protocol 2: Comparison of Photostability

This protocol outlines a method for comparing the photostability of fluorescent dyes using fluorescence microscopy.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Microscope slides and coverslips

  • Solutions of Cy5-PEG4-acid and Alexa Fluor 647 carboxylic acid at the same concentration (e.g., 1 µM in PBS)

  • Image analysis software

Procedure:

  • Prepare microscope slides with a thin layer of the dye solution and cover with a coverslip. To minimize movement, the dyes can be immobilized on the slide surface.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest (ROI) for imaging.

  • Set the microscope parameters (excitation intensity, exposure time, etc.) and keep them constant for all experiments.

  • Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

  • Repeat the imaging process for the other dye under identical conditions.

  • Analyze the images by measuring the mean fluorescence intensity within the ROI for each time point.

  • Normalize the fluorescence intensity for each time point by dividing by the initial fluorescence intensity (at time t=0).

  • Plot the normalized fluorescence intensity as a function of time for both dyes. The dye with the slower decay in fluorescence intensity is the more photostable. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated to quantify the difference in photostability.

Mandatory Visualizations

G General Workflow for Amine-Reactive Dye Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis dissolve_dye Dissolve Amine-Reactive Dye (in anhydrous DMSO or DMF) mix Mix Dye and Protein Solutions dissolve_dye->mix prepare_protein Prepare Protein Solution (in amine-free buffer, pH 8.3-9.0) prepare_protein->mix incubate Incubate (1 hour, room temperature, protected from light) mix->incubate purify Purify Labeled Protein (e.g., size exclusion chromatography) incubate->purify analyze Characterize Conjugate (determine Degree of Labeling - DOL) purify->analyze

Caption: General workflow for labeling proteins with amine-reactive dyes.

G Comparative Photostability Experimental Workflow cluster_setup Sample Preparation & Setup cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prep_cy5 Prepare Cy5-PEG4-acid Sample image_cy5 Image Cy5 Sample (time-lapse) prep_cy5->image_cy5 prep_af647 Prepare Alexa Fluor 647 Sample image_af647 Image Alexa Fluor 647 Sample (time-lapse) prep_af647->image_af647 microscope_setup Configure Microscope (constant settings) microscope_setup->image_cy5 microscope_setup->image_af647 measure_intensity Measure Fluorescence Intensity (for each time point) image_cy5->measure_intensity image_af647->measure_intensity normalize Normalize Intensity Data measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot compare Compare Photobleaching Curves plot->compare

Caption: Workflow for comparing the photostability of fluorescent dyes.

Conclusion

The choice between Cy5-PEG4-acid and Alexa Fluor 647 carboxylic acid will ultimately depend on the specific requirements of the experiment.

  • Choose Alexa Fluor 647 carboxylic acid for:

    • Applications demanding the highest sensitivity and brightness.

    • Experiments requiring high photostability, such as long-term live-cell imaging or super-resolution microscopy.

    • Quantitative studies where a stable fluorescence signal is paramount.

  • Choose Cy5-PEG4-acid for:

    • Applications where enhanced water solubility and reduced steric hindrance are primary concerns.

    • Standard fluorescence applications where the exceptional photostability of Alexa Fluor 647 may not be a critical requirement.

    • When a well-established and often more cost-effective option is preferred.

By carefully considering the trade-offs between brightness, photostability, and the benefits of the PEG linker, researchers can select the optimal far-red fluorescent dye to achieve high-quality, reproducible results in their demanding research applications.

References

Comparative Performance Analysis of N-(m-PEG4)-N'-(PEG4-acid)-Cy5 Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cellular Imaging and Drug Development

This guide provides a comprehensive validation of the N-(m-PEG4)-N'-(PEG4-acid)-Cy5 conjugate, a fluorescent probe designed for enhanced performance in biological applications. We present a detailed comparison of its spectroscopic properties, purity, and functional activity against common alternatives, supported by established experimental protocols. The inclusion of bilateral polyethylene (B3416737) glycol (PEG) chains is designed to improve aqueous solubility and minimize non-specific binding, critical factors for achieving high signal-to-noise ratios in sensitive assays.[1][2][3][4]

Core Spectroscopic and Physicochemical Properties

The foundational characteristics of a fluorescent probe determine its suitability for specific applications. The this compound conjugate is a far-red dye, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues in this spectral region.[1][5] Key performance indicators are summarized below.

Table 1: Spectroscopic Properties Comparison
PropertyThis compoundStandard Cy5-NHS EsterAlexa Fluor™ 647 NHS Ester
Excitation Maximum (λex) 649 nm[6]~646 - 649 nm[7]650 nm
Emission Maximum (λem) 667 nm[6]~662 - 671 nm[7]668 nm
Molar Extinction Coeff. (ε) ~170,000 cm⁻¹M⁻¹[1][6]~250,000 M⁻¹cm⁻¹[7]270,000 cm⁻¹M⁻¹
Reported Purity ≥98%[6]Typically ≥90%Typically ≥90%
Solubility High in aqueous buffers, DMSO, DMF[2][6]Moderate in aqueous buffers; prone to aggregation[7]High in aqueous buffers
Key Feature Bifunctional PEG4 linker enhances hydrophilicity and provides a reactive carboxyl group for conjugation.[4][6]Standard amine-reactive fluorescent label.[7]High photostability and brightness; often considered a superior alternative to Cy5.[5]

Note: Values are compiled from manufacturer data and literature; they may vary slightly based on solvent and experimental conditions.

The primary distinction of the this compound conjugate is its enhanced water solubility due to the PEG linker, which can prevent the formation of non-fluorescent aggregates—a common issue with standard cyanine (B1664457) dyes.[3][7] While its extinction coefficient is lower than that of the non-PEGylated Cy5 or Alexa Fluor™ 647, its improved biocompatibility may lead to superior performance in complex biological media by reducing background signal.[7]

Validation Workflows and Methodologies

Validating the activity of the conjugate involves a multi-step process to confirm its identity, purity, and functional performance in a representative application, such as antibody labeling.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Conjugation & Functional Validation A Spectroscopic Analysis (Absorbance/Emission) B Purity & Identity Verification (HPLC & Mass Spectrometry) A->B Confirm spectral properties C Activation of Carboxylic Acid B->C Proceed if pure D Conjugation to Target Protein (e.g., Antibody) C->D Amine-reactive intermediate E Purification of Conjugate D->E Remove unconjugated dye F Functional Assay (e.g., Cellular Imaging, Flow Cytometry) E->F Validate biological activity

Fig 1. General workflow for validating the this compound conjugate.

Detailed Experimental Protocols

Protocol for Purity and Identity Verification

Purity is paramount for reproducible results. High-Performance Liquid Chromatography (HPLC) is used to separate the conjugate from any synthetic precursors or degradation products, while Mass Spectrometry (MS) confirms its molecular weight.[8][9][10][11]

Materials:

  • This compound conjugate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade with 0.1% Formic Acid (FA)

  • Reversed-phase C18 HPLC column

  • HPLC system with a PDA or fluorescence detector

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Sample Preparation: Dissolve a small amount of the conjugate in a 50:50 ACN/Water solution to a final concentration of ~1 mg/mL.

  • HPLC Separation:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: Monitor absorbance at ~649 nm and fluorescence emission at ~667 nm.

  • Mass Spectrometry Analysis:

    • Divert the HPLC eluent directly to the MS source.

    • Acquire mass spectra in positive ion mode.

    • Look for the molecular ion peak corresponding to the expected mass of the conjugate (C₄₅H₆₅ClN₂O₁₀, MW: 829.46 g/mol ).[6]

  • Data Analysis:

    • The HPLC chromatogram should show a single major peak. Calculate purity by integrating the area of the main peak relative to the total peak area.

    • Confirm that the mass spectrum shows a primary ion corresponding to [M+H]⁺.

Protocol for Protein Conjugation and Characterization

This protocol describes the labeling of a primary antibody with the conjugate. The terminal carboxylic acid on the PEG linker must first be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester.[6][12][13]

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) and EDC hydrochloride

  • Anhydrous DMSO

  • Antibody (e.g., IgG, >2 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[12]

Procedure:

  • NHS Ester Activation: In a microcentrifuge tube, dissolve the Cy5 conjugate, EDC, and NHS in anhydrous DMSO. Allow the reaction to proceed for 15-30 minutes at room temperature to form the Cy5-PEG-NHS ester.

  • Antibody Preparation: Adjust the pH of the antibody solution to 8.3 by adding the reaction buffer.

  • Conjugation Reaction: Add the activated Cy5-PEG-NHS ester solution to the antibody solution. A typical starting molar ratio of dye to protein is 10:1 to 15:1. Incubate for 1 hour at room temperature, protected from light.[14]

  • Purification: Separate the labeled antibody from unconjugated dye using a desalting or size-exclusion column equilibrated with PBS.[12] The first colored fraction to elute will be the antibody conjugate.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5).

    • Calculate the protein concentration and DOL using the Beer-Lambert law and provided correction factors. The optimal DOL for most antibodies is between 2 and 10.[12]

Troubleshooting Common Issues

Effective troubleshooting is key to successful fluorescent labeling and imaging experiments.

G A Problem B Low Signal / No Staining A->B C High Background A->C D Cause: Low DOL B->D E Cause: Antibody Inactive B->E F Cause: Photobleaching B->F G Cause: High DOL (Quenching) B->G H Cause: Unconjugated Dye C->H I Cause: Non-specific Binding C->I J Cause: Antibody Concentration Too High C->J S1 Solution: Increase dye:protein ratio in conjugation. D->S1 S2 Solution: Validate antibody with positive control. E->S2 S3 Solution: Use antifade mounting medium. F->S3 S4 Solution: Decrease dye:protein ratio. G->S4 S5 Solution: Improve purification post-conjugation. H->S5 S6 Solution: Increase blocking step duration/concentration. Leverage PEG linker's properties. I->S6 S7 Solution: Titrate antibody concentration. J->S7

Fig 2. A troubleshooting guide for common issues in fluorescence applications.

Application in a Signaling Pathway Context

Fluorescently labeled antibodies are instrumental in visualizing cellular components and pathways. For example, an antibody targeting a phosphorylated kinase (e.g., p-ERK) can be used to track the activation of the MAPK/ERK signaling pathway, which is crucial in cell proliferation and differentiation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Gene Gene Expression (Proliferation, Differentiation) TF->Gene ann Target for Cy5-labeled Antibody ann->ERK

Fig 3. Simplified MAPK/ERK signaling pathway showing a potential target for a Cy5-conjugate.

In an immunofluorescence experiment, cells would be stimulated to activate this pathway, then fixed, permeabilized, and stained with the Cy5-labeled anti-p-ERK antibody. The resulting fluorescence, observed via microscopy, would reveal the subcellular localization and relative abundance of the activated kinase, providing a direct measure of pathway activity. The superior properties of the PEGylated Cy5 conjugate can enhance the clarity and reliability of such visualizations.[4][15]

References

Navigating the Far-Red Spectrum: A Guide to PEGylated Cy5 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts experimental outcomes. In the far-red spectrum, PEGylated Cyanine5 (Cy5) has been a workhorse for applications ranging from immunofluorescence to in vivo imaging. However, a newer generation of fluorescent dyes now offers significant improvements in key performance metrics such as brightness, photostability, and quantum yield. This guide provides an objective, data-driven comparison of prominent alternatives to PEGylated Cy5, empowering you to select the optimal dye for your research needs.

Key Performance Characteristics: A Comparative Overview

The ideal fluorescent dye should exhibit high brightness, exceptional photostability, and a high quantum yield to ensure sensitive and robust detection. Brightness is a product of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability is the dye's resistance to photobleaching, a crucial factor for experiments requiring long or intense light exposure.

Several alternatives to PEGylated Cy5 have emerged, each with unique strengths. These include Alexa Fluor 647, DyLight 650, iFluor 647, and IRDye 680RD. Below is a summary of their key photophysical properties compared to the traditional Cy5 dye.

PropertyCy5Alexa Fluor 647DyLight 650iFluor 647IRDye 680RD
Excitation Max (nm) ~649[1][2]~650[1]~652[1][3]~654[4]~680[5]
Emission Max (nm) ~666[1][2]~668[1]~672[1][3]~670[4]~694[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[1][2]~270,000[1]~250,000[1][6]~250,000[4]Not specified
Quantum Yield ~0.2[1][2]Significantly higher than Cy5 conjugates[1]High[1]~0.25[4]Not specified
Photostability Less photostable[1][7]Significantly more photostable than Cy5[1][7]High[1][6]High[8]High
Brightness of Conjugates Prone to self-quenching at high degrees of labeling[1][7]Less self-quenching, resulting in brighter conjugates[1][7]Designed for high dye-to-protein ratios[1]Significantly higher total fluorescence than Cy5 conjugates[9]Excellent brightness[10]

In-Depth Performance Comparison

Alexa Fluor 647: This dye is consistently reported to be a superior alternative to Cy5 for most protein labeling applications.[11] Its key advantages are significantly increased brightness and enhanced photostability.[7][11] Protein conjugates of Alexa Fluor 647 are more fluorescent than those of Cy5, especially at high degrees of labeling, due to reduced self-quenching.[7] This makes it particularly well-suited for demanding applications like single-molecule studies and quantitative imaging.[11]

DyLight 650: Generally marketed as having superior photostability and brightness compared to traditional cyanine (B1664457) dyes.[6] While having an identical molar extinction coefficient to Cy5, a potentially higher quantum yield would result in greater brightness.[6] For applications requiring long exposure times or high-intensity illumination, such as confocal microscopy, the enhanced photostability of DyLight 650 is a significant advantage.[6] Furthermore, some studies suggest that DyLight dyes may exhibit less sequence-dependent fluorescence variation when labeling nucleic acids, leading to more accurate quantification.[6][12]

iFluor 647: This dye family is presented as an excellent replacement for Cy5, Alexa Fluor 647, and DyLight 650.[9] Side-by-side comparisons of antibody conjugates show that the total fluorescence of iFluor 647 labeled antibodies is significantly higher than that of Cy5 conjugates.[9] A key feature of iFluor 647 dyes is their minimal change in absorption or fluorescence spectra upon conjugation to most proteins and nucleic acids, contributing to greater total fluorescence.[9] They also boast high photostability and their fluorescence is pH-independent from pH 3 to 11.[8]

IRDye 680RD and 800CW: These near-infrared (NIR) dyes are particularly advantageous for in vivo imaging.[13] The longer wavelength of IRDye 800CW, for example, leads to reduced tissue autofluorescence and deeper tissue penetration.[13] In a direct comparison for in vivo tumor imaging, an IRDye 800CW conjugate showed a significant reduction in background and an enhanced tumor-to-background ratio compared to a Cy5.5 conjugate.[13][14]

Experimental Workflows and Protocols

To ensure reproducible and comparable data when evaluating fluorescent dyes, standardized experimental protocols are essential. Below are generalized protocols for key experiments.

General Workflow for Protein Labeling with Amine-Reactive Dyes

This workflow outlines the basic steps for conjugating an amine-reactive fluorescent dye to a protein, such as an antibody.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (e.g., in PBS) mix Add Dye to Protein Solution prep_protein->mix dissolve_dye Dissolve Amine-Reactive Dye (e.g., in DMSO) dissolve_dye->mix incubate Incubate at Room Temperature (e.g., 1 hour with stirring) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

Caption: General workflow for protein labeling with amine-reactive dyes.

Detailed Protocol: Protein Labeling

  • Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye (e.g., NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling (DOL).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).

  • Characterization: Determine the concentration of the protein and the dye. The DOL can be calculated from the absorbance of the protein and the dye.

Workflow for Comparing Dye Photostability in Immunofluorescence

This diagram illustrates a typical workflow for assessing and comparing the photostability of different fluorescent dyes in a cell imaging experiment.

G cluster_staining Cell Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells on Coverslips (Fix, Permeabilize, Block) primary_ab Incubate with Primary Antibody prep_cells->primary_ab secondary_ab Incubate with Dye-Conjugated Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount acquire_initial Acquire Initial Image (Identical settings for all dyes) mount->acquire_initial time_lapse Acquire Time-Lapse Series (Continuous laser illumination) acquire_initial->time_lapse measure_intensity Measure Mean Fluorescence Intensity Over Time time_lapse->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay compare Compare Photobleaching Rates plot_decay->compare

Caption: Workflow for comparing fluorescent dye photostability.

Detailed Protocol: Assessment of Photostability [1][6]

  • Sample Preparation: Prepare cells stained via immunofluorescence using antibodies conjugated with the different dyes to be compared. Ensure similar initial fluorescence intensity between samples.

  • Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector. Use the same objective and microscope settings (laser power, exposure time, gain) for all samples.

  • Image Acquisition:

    • Select a region of interest (ROI) for each sample.

    • Acquire an initial image (t=0).

    • Continuously expose the ROI to the excitation light and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds for 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Normalize the intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity against time for each dye. The rate of fluorescence decay is indicative of the dye's photostability.

Conclusion

The landscape of far-red fluorescent dyes has evolved significantly, offering researchers a range of high-performance alternatives to the traditional PEGylated Cy5. For most protein labeling applications requiring high brightness and photostability, Alexa Fluor 647 stands out as a superior choice.[11] DyLight 650 and iFluor 647 also offer compelling advantages in photostability and brightness. For in vivo imaging, near-infrared dyes like IRDye 800CW provide a distinct advantage due to reduced tissue autofluorescence. While Cy5 remains a cost-effective and suitable option for certain standard applications, the performance benefits of these newer dyes, particularly in demanding quantitative and in vivo experiments, justify their consideration for achieving high-quality, reproducible results. The choice of the optimal dye will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the nature of the biological sample, and the need for photostability and brightness.

References

A Comparative Analysis of the Quantum Yield of PEGylated Cy5 vs. Unconjugated Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Cyanine dyes, particularly Cy5 and its derivatives, are mainstays in fluorescence-based applications due to their high extinction coefficients and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[1] This guide provides a detailed comparison of a PEGylated Cy5 derivative, N-(m-PEG4)-N'-(PEG4-acid)-Cy5, and the traditional unconjugated Cy5, with a focus on their quantum yield and other key photophysical properties.

The primary structural difference between these two dyes is the incorporation of polyethylene (B3416737) glycol (PEG) linkers in the PEGylated version.[2][3][4] This modification is primarily introduced to enhance hydrophilicity and biocompatibility, which can lead to improved performance in biological applications by reducing non-specific binding and aggregation.[3][4] However, this alteration can also influence the spectroscopic properties of the fluorophore.[2]

Quantitative Data Summary

Spectroscopic PropertyThis compound & Similar PEGylated DerivativesUnconjugated Cy5
Excitation Maximum (λex) ~649 - 650 nm[2][4][5]~646 - 651 nm[1][2][4]
Emission Maximum (λem) ~667 - 691 nm[2][4][5]~662 - 671 nm[2][4][6]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹[2][4][5]~250,000 M⁻¹cm⁻¹[1][2][4][7]
Quantum Yield (Φ) 0.07 (for a similar PEGylated derivative)[2]~0.2 - 0.28[1][2][4][6][8]
Solubility Enhanced aqueous solubility[2][9]Soluble in organic solvents (DMSO, DMF); limited water solubility[2][4]

Key Observations:

  • Quantum Yield: Available data on a similar PEGylated Cy5 derivative shows a quantum yield of 0.07, which is notably lower than the quantum yield of unconjugated Cy5, typically reported in the range of 0.2 to 0.28.[1][2][4][6][8] A lower quantum yield signifies that a smaller fraction of absorbed photons are emitted as fluorescence.

  • Molar Extinction Coefficient: The PEGylated Cy5 derivative exhibits a significantly lower molar extinction coefficient compared to the unconjugated form.[2][4] This suggests a reduced efficiency in absorbing light at its excitation maximum.

  • Solubility: The addition of PEG linkers substantially improves the water solubility of the Cy5 dye.[2][9]

Experimental Protocols

Accurate determination of the quantum yield is crucial for comparing fluorescent dyes. The relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is commonly employed.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a Cy5 derivative relative to a standard.

Materials:

  • This compound or unconjugated Cy5

  • Reference standard with a known quantum yield in the same solvent (e.g., Rhodamine 101 in ethanol)

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilutions for both the sample dye and the reference standard in the same solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different).[1]

Diagrams

G cluster_unconjugated Unconjugated Cy5 cluster_pegylated This compound unconjugated_cy5 Cy5 Core unconjugated_qy Quantum Yield: ~0.2 - 0.28 unconjugated_cy5->unconjugated_qy unconjugated_epsilon Molar Extinction Coefficient: ~250,000 M⁻¹cm⁻¹ unconjugated_cy5->unconjugated_epsilon unconjugated_solubility Solubility: Limited in Water unconjugated_cy5->unconjugated_solubility comparison Comparison pegylated_cy5 Cy5 Core + PEG Linkers pegylated_qy Quantum Yield: ~0.07 (similar derivative) pegylated_cy5->pegylated_qy pegylated_epsilon Molar Extinction Coefficient: ~107,000 - 170,000 M⁻¹cm⁻¹ pegylated_cy5->pegylated_epsilon pegylated_solubility Solubility: Enhanced in Water pegylated_cy5->pegylated_solubility

Caption: Comparison of Unconjugated Cy5 and PEGylated Cy5 Properties.

G start Start prepare_solutions Prepare Sample and Standard Dilutions start->prepare_solutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prepare_solutions->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) measure_abs->measure_fluor integrate_intensity Integrate Fluorescence Intensity measure_fluor->integrate_intensity plot_data Plot Integrated Intensity vs. Absorbance integrate_intensity->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy end End calculate_qy->end

Caption: Experimental workflow for determining relative quantum yield.

References

A Researcher's Guide to Assessing Non-Specific Binding of Cy5-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to the cyanine (B1664457) dye Cy5 is a widely adopted strategy to enhance the aqueous solubility and pharmacokinetic profile of the fluorophore, aiming to reduce non-specific binding in biological systems.[1][2] While PEGylation is generally effective, the degree of non-specific binding can vary depending on the specific application, the nature of the conjugated molecule (e.g., antibody, peptide, nanoparticle), and the local microenvironment.

This guide provides a framework for objectively assessing the non-specific binding of your Cy5-PEG conjugate. It offers standardized experimental protocols for in vitro and in vivo evaluation and presents a comparative look at common alternatives.

Understanding Non-Specific Binding of Cy5-PEG

Non-specific binding arises from unintended interactions of the fluorescent conjugate with biological components other than the intended target. For Cy5-PEG conjugates, this can be influenced by several factors:

  • Residual Hydrophobicity: The cyanine dye itself has a degree of hydrophobicity that can lead to interactions with proteins and lipids.[3]

  • Charge Interactions: The overall charge of the conjugate can lead to electrostatic interactions with cellular membranes or extracellular matrix components.

  • PEG Chain Length and Conformation: While PEG is hydrophilic and creates a hydration shell to repel proteins, the length and density of the PEG chains can impact its effectiveness.[4] Shorter PEG chains may not provide sufficient shielding of the Cy5 dye or the conjugated biomolecule.

  • Dye Aggregation: Cy5 has a known tendency to form aggregates, especially at high degrees of labeling on a protein.[5][6] These aggregates can be "sticky" and contribute to non-specific interactions.

An ideal fluorescent conjugate minimizes these non-specific interactions to ensure that the detected signal accurately reflects the engagement with the specific target, thereby maximizing the signal-to-noise ratio.

Comparative Analysis: Cy5-PEG vs. Alternatives

While Cy5 is a cost-effective and widely used fluorophore, other dyes have been developed to address some of its limitations, such as photostability and propensity for aggregation.[7][8] Alexa Fluor 647, for instance, is often cited as a superior alternative in terms of brightness and resistance to self-quenching when conjugated to proteins.[5][9]

The choice of fluorophore and linker can significantly impact the degree of non-specific binding. Below is a summary of how Cy5-PEG compares to a common alternative, Alexa Fluor 647, and the impact of PEGylation.

Parameter Cy5-PEG Conjugate Alexa Fluor 647 Conjugate (Non-PEGylated) Key Considerations
Fluorophore Properties Good brightness, but susceptible to photobleaching and self-quenching at high labeling densities.[5][6]Higher photostability and brightness; less prone to self-quenching.[7][9]For quantitative or long-term imaging, Alexa Fluor 647 often provides a more robust signal.
Non-Specific Binding (Dye) The Cy5 dye itself can contribute to non-specific binding, particularly to macrophages and monocytes.[10][11]Generally considered to have lower intrinsic non-specific binding compared to Cy5.[5]The inherent properties of the dye are a critical factor in background signal.
Role of PEG Linker PEGylation significantly reduces non-specific binding by creating a hydrophilic shield.[2][12]Lacks the PEG shield, making it more prone to non-specific interactions based on the properties of the conjugated biomolecule.PEGylation is a powerful strategy to improve the in vivo performance of any conjugate.[1][13]
In Vivo Biodistribution PEG extends circulation time and can reduce uptake by the liver and spleen, though this is dependent on PEG size and conjugate properties.[14]Without PEG, rapid clearance by the reticuloendothelial system (liver and spleen) is common.[15][16]The desired pharmacokinetic profile will dictate the necessity of PEGylation.
Signal-to-Noise Ratio Can be high if PEGylation effectively masks non-specific interactions.May be lower due to higher background from non-specific binding, despite the dye's brightness.The final signal-to-noise is a combination of dye brightness and background levels.

Experimental Protocols for Assessing Non-Specific Binding

To quantitatively assess the non-specific binding of your Cy5-PEG conjugate, we provide detailed protocols for both in vitro and in vivo models. These protocols are designed to be adaptable to your specific conjugate and research question.

Protocol 1: In Vitro Assessment using Flow Cytometry

This protocol quantifies non-specific binding to a "target-negative" cell line.

Objective: To measure the mean fluorescence intensity (MFI) of cells that do not express the target of interest after incubation with the Cy5-PEG conjugate.

Methodology:

  • Cell Culture: Culture a cell line known to be negative for your target of interest. For general assessment, cell lines like HEK293T or a cell line from a different species can be used.

  • Conjugate Preparation: Prepare a series of dilutions of your Cy5-PEG conjugate in a suitable buffer (e.g., PBS with 1% BSA). A typical concentration range to test would be from 0.1 µM to 10 µM.

  • Incubation: Resuspend the target-negative cells at a concentration of 1x10^6 cells/mL. Add 100 µL of the cell suspension to each tube and then add 100 µL of the diluted conjugate. Incubate for 1 hour at 4°C to minimize active uptake.

  • Washing: After incubation, wash the cells three times with 1 mL of cold PBS to remove any unbound conjugate. Centrifuge at 300 x g for 5 minutes for each wash.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze on a flow cytometer equipped with a 633 nm or similar laser for Cy5 excitation.

  • Data Analysis: Gate on the live, single-cell population and measure the Mean Fluorescence Intensity (MFI) in the Cy5 channel. Compare the MFI of stained cells to unstained control cells.

Protocol 2: In Vivo Biodistribution and Non-Specific Organ Accumulation

This protocol assesses the accumulation of the Cy5-PEG conjugate in non-target organs in a murine model.

Objective: To quantify the biodistribution of the conjugate and determine the percentage of injected dose per gram (%ID/g) in major organs, particularly those of the reticuloendothelial system (liver and spleen).

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6) to assess baseline biodistribution.

  • Conjugate Administration: Administer a defined dose of the Cy5-PEG conjugate (e.g., 10 nmol) to a cohort of mice (n=3-5 per time point) via intravenous (tail vein) injection.[3]

  • In Vivo Imaging (Optional): At various time points (e.g., 1, 4, 24 hours), the biodistribution can be visualized non-invasively using an in vivo imaging system (IVIS) or similar fluorescence imaging system.[15]

  • Ex Vivo Organ Harvest: At the terminal time point (e.g., 24 hours), euthanize the mice and carefully dissect major organs (liver, spleen, kidneys, lungs, heart, muscle, and blood).[3]

  • Ex Vivo Fluorescence Imaging: Image the harvested organs using an IVIS to visualize the relative accumulation of the conjugate.

  • Quantitative Analysis: Homogenize a weighed portion of each organ and measure the fluorescence using a plate reader. Create a standard curve from the injected conjugate to calculate the amount of conjugate per gram of tissue. Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Assessment Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagrams, generated using Graphviz, outline the key steps in the in vitro and in vivo assessment protocols.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Target-Negative Cells incubation Incubate Cells with Conjugate (1h at 4°C) cell_culture->incubation conjugate_prep Prepare Cy5-PEG Conjugate Dilutions conjugate_prep->incubation washing Wash Cells 3x with Cold PBS incubation->washing flow_cytometry Analyze by Flow Cytometry washing->flow_cytometry data_analysis Calculate Mean Fluorescence Intensity (MFI) flow_cytometry->data_analysis

Caption: Workflow for in vitro assessment of non-specific binding.

in_vivo_workflow cluster_admin Administration cluster_imaging Imaging & Harvest cluster_quant Quantification injection IV Injection of Cy5-PEG Conjugate into Mice live_imaging Optional: In Vivo Fluorescence Imaging (IVIS) injection->live_imaging euthanasia Euthanize Mice at Terminal Time Point injection->euthanasia live_imaging->euthanasia organ_harvest Harvest Major Organs euthanasia->organ_harvest ex_vivo_imaging Ex Vivo Imaging of Harvested Organs organ_harvest->ex_vivo_imaging homogenize Homogenize and Measure Fluorescence ex_vivo_imaging->homogenize calculate_idg Calculate % Injected Dose per Gram (%ID/g) homogenize->calculate_idg

Caption: Workflow for in vivo biodistribution analysis.

By following these standardized protocols and considering the properties of alternative fluorophores, researchers can generate robust and comparable data to validate the specificity of their Cy5-PEG conjugates for their intended applications.

References

A Researcher's Guide to the Photostability of Cy5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging, particularly for sensitive applications such as single-molecule studies, super-resolution microscopy, and long-term live-cell imaging, the choice of a robust fluorophore is paramount. Cyanine5 (Cy5), a widely utilized far-red fluorescent dye, and its derivatives are often selected for their brightness and spectral properties. However, their performance is critically dictated by their photostability—the ability to withstand prolonged exposure to excitation light without irreversible loss of fluorescence, a phenomenon known as photobleaching. This guide provides an objective comparison of the photostability of various Cy5 derivatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific needs.

Quantitative Comparison of Cy5 Derivatives' Photostability

The photostability of a fluorophore is a key performance metric. The following table summarizes the relative photostability of common Cy5 derivatives and a popular alternative, Alexa Fluor 647. The data, compiled from various studies, highlights the differences in their resilience to photobleaching under continuous illumination.

Fluorescent DyeRelative Photostability (% Initial Fluorescence Retained)Key Characteristics
Cy5 55%Prone to photobleaching and self-quenching, especially at high degrees of labeling.[1] Can form blue-shifted derivatives upon intense light exposure.
Sulfonated Cy5 Good to HighIncreased water solubility reduces aggregation-induced quenching. Monosulfonated versions may exhibit slightly higher photostability compared to disulfonated counterparts.[2]
Cy5B HighA rigidified analog of Cy5, which inhibits photoisomerization, a major non-radiative decay pathway, leading to increased quantum yield and photostability.
Cy5-COT Significantly EnhancedCovalent conjugation with cyclooctatetraene (B1213319) (COT), a triplet-state quencher, dramatically increases photostability by reducing the formation of reactive oxygen species.[1][3][4]
Alexa Fluor 647 80%A spectrally similar alternative to Cy5, it is well-regarded for its superior brightness and significantly higher photostability.[1]

Experimental Protocols for Assessing Photostability

To ensure reproducible and comparable photostability data, a standardized experimental approach is crucial. The following protocol outlines a common methodology for quantifying the photobleaching rates of fluorescent dyes using Total Internal Reflection Fluorescence (TIRF) microscopy.

Objective:

To quantify and compare the photostability of different Cy5 derivatives by measuring the decay of their fluorescence intensity under continuous illumination.

Materials:
  • Cy5 derivatives and other fluorescent dyes for comparison (e.g., conjugated to antibodies or oligonucleotides).

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • Microscope slides and coverslips (high-quality, cleaned).

  • Antifade mounting medium (optional, for fixed samples).

  • TIRF microscope equipped with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters.

  • High numerical aperture objective (e.g., 60x or 100x oil immersion).

  • Sensitive camera (e.g., EMCCD or sCMOS).

  • Image analysis software.

Methodology:
  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled biomolecule at a concentration suitable for single-molecule imaging (e.g., 10-100 pM).

    • Immobilize the labeled molecules on the surface of a cleaned glass coverslip. This can be achieved through various methods, such as biotin-streptavidin interactions or non-specific adsorption.

    • Mount the coverslip on a microscope slide with a small volume of imaging buffer.

  • Microscope Setup and Image Acquisition:

    • Set up the TIRF microscope to achieve total internal reflection, creating an evanescent field that selectively excites fluorophores near the coverslip surface.

    • Focus on the immobilized molecules.

    • Use a laser power density that is consistent across all experiments (e.g., 10 W/cm²).

    • Acquire a time-lapse series of images under continuous laser illumination. The frame rate should be chosen to adequately sample the photobleaching decay (e.g., 10 frames per second).

    • Continue imaging until most of the fluorescent spots have photobleached.

  • Data Analysis:

    • Identify and track the fluorescence intensity of individual molecules over time using appropriate image analysis software.

    • For each molecule, generate a fluorescence intensity decay curve.

    • Fit the decay curve to a single exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

    • Alternatively, the half-life (t₁/₂) can be calculated as the time it takes for the fluorescence intensity to decrease by 50%.

    • Average the photobleaching lifetimes or half-lives from a large population of molecules for each dye to obtain a statistically significant measure of its photostability.

    • The percentage of initial fluorescence retained at a specific time point can also be calculated to compare the relative photostability of different dyes.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating fluorophore photostability, the following diagram illustrates the key steps involved.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Fluorophore Solution prep2 Immobilize on Coverslip prep1->prep2 prep3 Mount Sample prep2->prep3 acq1 TIRF Microscope Setup prep3->acq1 Load Sample acq2 Continuous Laser Illumination acq1->acq2 acq3 Time-Lapse Imaging acq2->acq3 an1 Identify Single Molecules acq3->an1 Image Series an2 Track Intensity Over Time an1->an2 an3 Fit Decay Curves an2->an3 an4 Calculate Photobleaching Lifetime/Half-life an3->an4 end end an4->end Compare Photostability

Caption: Workflow for assessing fluorophore photostability.

Signaling Pathways and Logical Relationships

The process of photobleaching in cyanine (B1664457) dyes is complex and involves multiple pathways. A simplified representation of the key states and transitions of a fluorophore leading to either fluorescence or photobleaching is depicted below.

G Simplified Jablonski Diagram of Photobleaching Pathways S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Reaction with O₂ (Photobleaching)

References

Dual PEG Linkers Enhance Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical factor influencing their therapeutic efficacy and safety.[1] The linker connecting the antibody to the payload plays a pivotal role in this stability.[1] This guide provides a comparative analysis of how dual-arm (branched or pendant) polyethylene (B3416737) glycol (PEG) linkers impact conjugate stability compared to traditional linear PEG linkers, supported by experimental data and detailed protocols.

The conjugation of hydrophobic drug payloads to antibodies can often lead to aggregation, reduced solubility, and compromised pharmacokinetic profiles.[1][2] PEGylation, the process of attaching PEG chains, is a widely adopted strategy to mitigate these issues.[3] It enhances hydrophilicity, creates a protective hydration shell, and provides steric hindrance to prevent intermolecular interactions that cause aggregation.[1][4] Dual PEG linkers represent an architectural evolution from simple linear chains, offering enhanced shielding and stability.[5][6]

Data Presentation: Quantitative Comparison of Linker Architectures

The choice of linker architecture—linear versus branched (dual PEG)—has a demonstrable impact on the stability and in vivo performance of ADCs. Branched linkers can lead to improved pharmacokinetics and allow for higher drug-to-antibody ratios (DARs) without compromising stability.[4][5]

Table 1: Impact of Linker Architecture on ADC Aggregation

ADC ConstructLinker TypeDARStress Condition% Monomer Remaining% High Molecular Weight (HMW) Aggregates
Trastuzumab-ADC-1Linear PEG24~8Thermal Stress (40°C, 7 days)85%15%
Trastuzumab-ADC-2Pendant (Dual) 2x PEG12~8Thermal Stress (40°C, 7 days)95%5%
Data is illustrative, based on trends reported in literature where pendant (dual) PEG configurations showed superior physical stability over linear PEG configurations in highly-loaded ADCs.[6]

Table 2: Comparative Pharmacokinetics of ADCs with Different Linker Configurations

ADC ConstructLinker ConfigurationClearance (mL/day/kg)Half-life (t½, hours)
Trastuzumab-DM1-ADC (High DAR)Linear PEG15.885
Trastuzumab-DM1-ADC (High DAR)Pendant (Dual) PEG10.2120
Pharmacokinetic parameters in mice highlight that a pendant (branched) PEG configuration can lead to slower clearance rates and a longer half-life compared to a linear PEG linker, suggesting enhanced in vivo stability.[5][6]

Mandatory Visualizations

Diagram 1: Linker Architecture Comparison

G cluster_0 Linear PEG Linker cluster_1 Dual PEG Linker (Pendant) Ab1 Antibody L1 Linear PEG Chain Ab1->L1 P1 Payload L1->P1 Ab2 Antibody Core Ab2->Core L2a PEG Arm 1 Core->L2a L2b PEG Arm 2 Core->L2b P2 Payload L2a->P2 L2b->P2

Caption: Structural comparison of a linear versus a dual (pendant) PEG linker on a conjugate.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_methods Analytical Methods start Prepare ADC Conjugates (Linear vs. Dual PEG) incubate Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->incubate sample Collect Aliquots at Multiple Time Points (0, 24, 48, 96, 144h) incubate->sample sec SEC-HPLC (Quantify Aggregates) sample->sec Physical Stability lcms LC-MS (Measure DAR Loss & Free Payload) sample->lcms Chemical Stability analyze Data Analysis: - % Monomer vs. Time - Avg. DAR vs. Time - Free Payload Conc. sec->analyze lcms->analyze compare Compare Stability Profiles of Linear vs. Dual PEG ADCs analyze->compare

Caption: Generalized workflow for in vitro plasma stability assessment of ADC candidates.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of conjugate stability. Below are representative protocols for key experiments.

Protocol for In Vitro Plasma Stability Assay

This protocol is designed to assess both the physical (aggregation) and chemical (drug deconjugation) stability of an ADC in plasma.[7][8][9]

Objective: To quantify the change in aggregation and average drug-to-antibody ratio (DAR) of an ADC over time when incubated in plasma.

Materials:

  • ADC samples (with linear and dual PEG linkers) at a stock concentration of 1-5 mg/mL in a formulation buffer (e.g., PBS, pH 7.4).

  • Cryopreserved plasma (e.g., human, mouse, rat) from certified vendors.

  • 384-well microplates or microcentrifuge tubes.[7]

  • Incubator set to 37°C.

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., TSKgel G3000SWxl).

  • LC-MS system for DAR analysis and free payload quantification.[9][10]

  • Immunoaffinity capture beads (e.g., Protein A/G) for ADC isolation.[9]

Procedure:

  • Thawing Plasma: Thaw plasma in a 37°C water bath and centrifuge to remove cryoprecipitates.

  • Sample Preparation: Dilute the ADC stock solution into the plasma to a final concentration of 0.1-0.5 mg/mL. Prepare a parallel control by diluting the ADC in the formulation buffer.[9]

  • Incubation: Incubate the plasma-ADC and buffer-ADC mixtures at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), withdraw aliquots from the incubation mixtures and immediately freeze them at -80°C to quench any reaction.[7]

  • Analysis of Aggregation (SEC-HPLC):

    • Thaw the samples for analysis.

    • If necessary, dilute samples in a mobile phase to an appropriate concentration for SEC analysis.

    • Inject the sample onto the SEC column.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer, high molecular weight (HMW) species (aggregates), and low molecular weight (LMW) species (fragments).[11]

    • Calculate the percentage of each species at every time point.

  • Analysis of Drug Deconjugation (LC-MS):

    • ADC Isolation: Isolate the ADC from plasma proteins using immunoaffinity capture beads.[9]

    • DAR Analysis: Elute the captured ADC and analyze via LC-MS under denaturing conditions to determine the average DAR.[10]

    • Free Payload Quantification: Process the plasma supernatant (after ADC capture) by protein precipitation (e.g., with acetonitrile). Analyze the resulting solution by LC-MS/MS to quantify the concentration of released payload.[12]

Protocol for Aggregation Detection by Dynamic Light Scattering (DLS)

DLS is a rapid, non-invasive method to detect the presence of aggregates by measuring the size distribution of particles in a solution.[11][13]

Objective: To assess the propensity of different ADC constructs to form aggregates in solution.

Materials:

  • ADC samples (with linear and dual PEG linkers) at ~1 mg/mL.

  • DLS instrument with cuvette or plate-based reading capabilities.

  • Low-volume cuvettes or a clear-bottom 96/384-well plate.

  • Filtration device (0.22 µm syringe filter).

Procedure:

  • Sample Preparation: Centrifuge the ADC samples at ~14,000 x g for 10 minutes to remove any pre-existing large aggregates or dust. If necessary, filter the supernatant through a 0.22 µm filter.

  • Instrument Setup: Set the DLS instrument parameters (e.g., temperature, laser wavelength, scattering angle). Equilibrate the sample chamber to the desired temperature (e.g., 25°C).

  • Measurement:

    • Load the prepared ADC sample into the cuvette or plate well.

    • Allow the sample to equilibrate thermally for 2-5 minutes inside the instrument.

    • Perform the DLS measurement, collecting data over a set duration. The instrument measures fluctuations in scattered light intensity.

  • Data Analysis:

    • The instrument's software generates an autocorrelation function from the intensity fluctuations.

    • This function is used to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A significant increase in the average Rh or the appearance of a second, larger population of particles indicates aggregation. A low PDI (<0.2) suggests a monodisperse sample, while a high PDI indicates a heterogeneous or aggregated sample.[13]

References

A Comparative Guide to N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in FRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-(m-PEG4)-N'-(PEG4-acid)-Cy5 in Förster Resonance Energy Transfer (FRET) assays. We will delve into its performance characteristics, compare it with viable alternatives, and provide detailed experimental protocols to assist researchers in making informed decisions for their experimental designs.

Introduction to this compound

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5. It is functionalized with two polyethylene (B3416737) glycol (PEG) chains, a modification that significantly enhances its hydrophilicity. This increased water solubility is a key advantage in biological FRET applications as it helps to prevent aggregation and non-specific binding to biomolecules, issues that can otherwise lead to unreliable FRET signals. The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules like proteins and oligonucleotides in the presence of activators such as EDC or HATU.[1]

Performance in FRET Assays

As a FRET acceptor, the performance of this compound is intrinsically linked to the photophysical properties of the core Cy5 fluorophore. Cy5 is a widely used acceptor in FRET pairs, commonly paired with a donor fluorophore like Cy3. The Förster distance (R₀) for the Cy3-Cy5 pair, the distance at which FRET efficiency is 50%, is typically in the range of 5-6 nm, making it well-suited for studying molecular interactions on the scale of biological macromolecules.[2]

Comparison with Alternatives

The selection of a FRET acceptor is critical for the success of an experiment. Below is a comparison of this compound with other commonly used FRET acceptors.

FeatureThis compoundCy5 (non-PEGylated)Alexa Fluor 647ATTO 647N
Excitation Max (nm) ~650~649~650~647
Emission Max (nm) ~670~670~668~669
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~250,000~270,000~150,000
Quantum Yield ~0.1 (in water for similar dyes)~0.27 (in ethanol)~0.33~0.65
Förster Radius (R₀) with Cy3 (nm) Expected to be similar to Cy5>5.0~5.1~6.5
Key Advantages High water solubility, reduced aggregation and non-specific binding.Well-established, widely used.High photostability and quantum yield.High photostability and quantum yield, less prone to photo-blinking.
Potential Disadvantages Potentially lower quantum yield in some contexts compared to non-PEGylated versions in organic solvents.Can be prone to aggregation in aqueous buffers.Higher cost.Higher cost.

Note: The quantum yield and Förster radius for this compound are estimations based on data for similar PEGylated cyanine dyes and the parent Cy5 molecule. Experimental validation is recommended for specific applications.

Experimental Protocols

This section provides a detailed protocol for a typical FRET assay using oligonucleotide labeling as an example. This can be adapted for protein labeling or other applications.

Labeling of Oligonucleotides
  • Oligonucleotide Modification: Synthesize or purchase an oligonucleotide with a 5' or 3' amine modification.

  • Dye Activation: Activate the carboxylic acid group of this compound.

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMSO.

    • Add the EDC/NHS solution to the dye solution and incubate for 1 hour at room temperature in the dark to form the NHS-ester.

  • Conjugation:

    • Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add the activated dye solution to the oligonucleotide solution at a molar ratio of approximately 10:1 (dye:oligo).

    • Incubate for 4-6 hours at room temperature in the dark, or overnight at 4°C.

  • Purification:

    • Purify the labeled oligonucleotide from the unconjugated dye using methods such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., a G-25 spin column), or HPLC.

  • Quantification:

    • Determine the concentration and labeling efficiency of the purified, labeled oligonucleotide using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye).

FRET Measurement
  • Sample Preparation:

    • Prepare a solution containing the donor-labeled biomolecule (e.g., Cy3-labeled oligonucleotide) and the acceptor-labeled biomolecule (this compound-labeled oligonucleotide) in a suitable FRET buffer (e.g., Tris-HCl buffer with MgCl₂).

    • Prepare control samples containing only the donor-labeled molecule and only the acceptor-labeled molecule.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to the maximum of the donor fluorophore (e.g., ~550 nm for Cy3).

    • Set the emission scan range to cover the emission spectra of both the donor and acceptor (e.g., 560 nm to 750 nm).

  • Data Acquisition:

    • Measure the fluorescence emission spectrum of the donor-only sample.

    • Measure the fluorescence emission spectrum of the acceptor-only sample (to check for direct excitation of the acceptor at the donor's excitation wavelength).

    • Measure the fluorescence emission spectrum of the FRET sample (containing both donor and acceptor).

  • Data Analysis:

    • Correct for background fluorescence by subtracting the spectrum of a buffer-only sample.

    • Correct for any direct excitation of the acceptor by subtracting the normalized acceptor-only spectrum from the FRET sample spectrum.

    • Calculate the FRET efficiency (E) using the following formula:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the peak fluorescence intensity of the donor in the presence of the acceptor, and F_D is the peak fluorescence intensity of the donor in the absence of the acceptor.

Visualizations

FRET Mechanism

FRET_Mechanism cluster_donor Donor Fluorophore (e.g., Cy3) cluster_acceptor Acceptor Fluorophore (this compound) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation D_excited->D_ground Donor Emission (Fluorescence) A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_ground->A_excited Energy Transfer A_excited->A_ground Acceptor Emission (Fluorescence)

Caption: The Förster Resonance Energy Transfer (FRET) mechanism.

Experimental Workflow for FRET Assay

FRET_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Label_Donor Label Biomolecule 1 with Donor (e.g., Cy3) Purify Purify Labeled Biomolecules Label_Donor->Purify Label_Acceptor Label Biomolecule 2 with This compound Label_Acceptor->Purify Mix Mix Donor and Acceptor -labeled Biomolecules Purify->Mix Excite Excite Donor Fluorophore Mix->Excite Measure Measure Emission Spectrum Excite->Measure Correct Correct for Background & Crosstalk Measure->Correct Calculate Calculate FRET Efficiency Correct->Calculate

Caption: A typical experimental workflow for a FRET assay.

References

A Researcher's Guide to Cy5-PEG Linkers for Bioconjugation: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates. The properties of the linker can significantly influence the stability, efficacy, and overall performance of the final product. This guide provides an objective, side-by-side comparison of common Cy5-PEG linkers used for bioconjugation, supported by available data and detailed experimental protocols.

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[1] When coupled with the far-red fluorescent dye Cyanine5 (Cy5), these linkers enable the sensitive detection and tracking of the conjugated molecule in various biological applications. Cy5 is favored for its high molar extinction coefficient and its emission in a spectral region where background autofluorescence from biological samples is minimal.[2] The choice of the reactive group at the terminus of the Cy5-PEG linker determines the conjugation strategy and the stability of the resulting bond. This guide focuses on the three most common types of Cy5-PEG linkers: NHS-esters, maleimides, and azides for click chemistry.

Comparison of Key Characteristics

The selection of a Cy5-PEG linker is dictated by the available functional groups on the biomolecule of interest and the desired properties of the final conjugate. The following table summarizes the key characteristics of the most common Cy5-PEG linkers.

FeatureCy5-PEG-NHS EsterCy5-PEG-MaleimideCy5-PEG-Azide (for Click Chemistry)
Target Functional Group Primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus of proteins.[3]Sulfhydryl/thiol groups (-SH) on cysteine residues.[4]Alkyne or cyclooctyne (B158145) groups introduced into the biomolecule.[5]
Reaction pH 7.0 - 9.0 (optimal ~8.5).[3]6.5 - 7.5.[4]Wide range (4-11), typically near neutral.[6]
Reaction Time 30 minutes to a few hours at room temperature or 4°C.[3]2-4 hours at room temperature or overnight at 4°C.30-60 minutes at room temperature.
Bond Formed Amide bond.[3]Thioether bond.[4]Triazole ring.[6]
Bond Stability Highly stable under physiological conditions.[7]Generally stable, but can undergo retro-Michael reaction leading to deconjugation. Self-hydrolyzing maleimides can improve stability.Highly stable to hydrolysis, oxidation, and enzymatic degradation.[6][8]
Selectivity Reacts with multiple accessible primary amines, leading to a heterogeneous product.Site-specific conjugation to cysteine residues, resulting in a more homogeneous product.[9]Highly specific and bioorthogonal, enabling precise labeling.[10]
Effect on Cy5 Fluorescence Over-labeling can lead to fluorescence quenching.[11]Less prone to quenching compared to NHS-ester labeling due to site-specificity.Minimal effect on fluorescence properties.

In-Depth Look at Cy5-PEG Linker Chemistries

Cy5-PEG-NHS Ester

N-hydroxysuccinimide (NHS) esters are one of the most common reactive groups used for labeling proteins. They react with primary amines on lysine residues and the N-terminus to form stable amide bonds.[12] This chemistry is robust and efficient, but because proteins typically have multiple lysine residues, it can result in a heterogeneous population of conjugates with varying degrees of labeling (DOL).[2] Over-labeling can potentially affect the biological activity of the protein and lead to fluorescence quenching.[11]

Cy5-PEG-Maleimide

Maleimide-functionalized linkers are highly specific for sulfhydryl groups found in cysteine residues.[4] This allows for site-specific conjugation, leading to a more homogeneous product, which is often desirable for therapeutic and diagnostic applications.[9] The resulting thioether bond is generally stable, although it can be susceptible to a retro-Michael reaction, which can lead to deconjugation.[13] Newer generations of maleimides have been developed to be self-hydrolyzing, which converts the thiosuccinimide ring to a more stable derivative, preventing this reversal.[13]

Cy5-PEG-Azide for Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[6] This reaction forms a highly stable triazole linkage between an azide-functionalized linker and an alkyne-modified biomolecule.[8] Since neither azide (B81097) nor alkyne groups are naturally present in biomolecules, this reaction is bioorthogonal, meaning it does not interfere with native biological processes.[10] This allows for precise and controlled labeling of biomolecules.

Visualization of Bioconjugation Workflows

To visually represent the different conjugation strategies, the following diagrams illustrate the chemical structures of the linkers and the experimental workflows.

G Chemical Structures of Cy5-PEG Linkers cluster_NHS Cy5-PEG-NHS Ester cluster_Maleimide Cy5-PEG-Maleimide cluster_Azide Cy5-PEG-Azide (Click Chemistry) Cy5_NHS Cy5-PEG-O-C(=O)-NHS Product_Amide Protein-NH-C(=O)-PEG-Cy5 (Amide Bond) Cy5_NHS->Product_Amide pH 7.0-9.0 Target_Amine Protein-NH₂ Target_Amine->Product_Amide Cy5_Mal Cy5-PEG-Maleimide Product_Thioether Protein-S-Maleimide-PEG-Cy5 (Thioether Bond) Cy5_Mal->Product_Thioether pH 6.5-7.5 Target_Thiol Protein-SH Target_Thiol->Product_Thioether Cy5_Azide Cy5-PEG-N₃ Product_Triazole Protein-Triazole-PEG-Cy5 (Triazole Ring) Cy5_Azide->Product_Triazole Cu(I) catalyst Target_Alkyne Protein-Alkyne Target_Alkyne->Product_Triazole

Figure 1. Chemical structures and reaction schemes for common Cy5-PEG linkers.

G Bioconjugation Experimental Workflow Start Start: Biomolecule Solution Prepare_Linker Prepare Cy5-PEG Linker (dissolve in DMSO/DMF) Reaction Conjugation Reaction (specific pH, temp, time) Start->Reaction Prepare_Linker->Reaction Purification Purification (e.g., SEC, dialysis) Reaction->Purification Characterization Characterization (e.g., UV-Vis, SDS-PAGE) Purification->Characterization End End: Purified Cy5-Bioconjugate Characterization->End

Figure 2. A generalized experimental workflow for bioconjugation with Cy5-PEG linkers.

G Relative Stability of Bioconjugation Linkages Stability Stability under Physiological Conditions Triazole Triazole (Click Chemistry) Amide Amide (NHS Ester) Thioether Thioether (Maleimide) Triazole->Amide Very High > High Amide->Thioether High > Moderate

Figure 3. A diagram illustrating the relative stability of common bioconjugation linkages.

Experimental Protocols

The following are generalized protocols for the bioconjugation of proteins with different Cy5-PEG linkers. It is important to optimize the reaction conditions for each specific biomolecule.

Protocol 1: Protein Labeling with Cy5-PEG-NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.[2] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.[14]

  • Linker Preparation: Immediately before use, dissolve the Cy5-PEG-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Cy5-PEG-NHS ester solution to the protein solution.[2] Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[16] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[14]

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[17]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[18] A correction factor is needed to account for the absorbance of Cy5 at 280 nm.[18]

Protocol 2: Protein Labeling with Cy5-PEG-Maleimide
  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryl groups using a reducing agent like DTT or TCEP. Remove the reducing agent by dialysis or a desalting column. Dissolve the protein in a thiol-free buffer at pH 6.5-7.5.[4]

  • Linker Preparation: Dissolve the Cy5-PEG-Maleimide in DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Cy5-PEG-Maleimide solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.[19]

  • Characterization: Determine the DOL as described in the NHS-ester protocol.

Protocol 3: Protein Labeling with Cy5-PEG-Azide via CuAAC (Click Chemistry)

This protocol requires the protein to be pre-functionalized with an alkyne group.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer.

    • Prepare a 10 mM stock solution of Cy5-PEG-Azide in DMSO or water.[15]

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared).[15]

    • Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.[15]

    • Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.[15]

  • Conjugation Reaction:

    • In a microfuge tube, combine the alkyne-modified protein, an excess of the Cy5-PEG-Azide solution (typically 4-50 equivalents), and the THPTA ligand.[15]

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[15]

  • Purification: Purify the labeled protein via size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.[15]

  • Characterization: Determine the DOL as described in the previous protocols.

Conclusion

The choice of a Cy5-PEG linker for bioconjugation is a critical decision that depends on the specific application, the nature of the biomolecule, and the desired characteristics of the final conjugate.

  • Cy5-PEG-NHS esters are a reliable choice for labeling proteins with accessible primary amines, offering high reactivity and forming stable amide bonds. However, this method can lead to heterogeneous products.

  • Cy5-PEG-Maleimides provide a means for site-specific conjugation to cysteine residues, resulting in more homogeneous conjugates. While the thioether bond is generally stable, the potential for retro-Michael reaction should be considered, and the use of stabilized maleimides may be advantageous.

  • Cy5-PEG-Azides for click chemistry offer the highest degree of specificity and control, forming a highly stable triazole linkage. This bioorthogonal approach is ideal for applications requiring precise labeling and minimal perturbation of the biomolecule.

By carefully considering the properties of each linker type and optimizing the reaction conditions, researchers can successfully synthesize well-defined Cy5-PEG bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for laboratory safety and experimental integrity. This guide provides immediate, essential safety and logistical information for the handling of N-(m-PEG4)-N'-(PEG4-acid)-Cy5, a fluorescent cyanine (B1664457) dye conjugate. Adherence to these procedural steps will help ensure a safe laboratory environment and compliance with regulatory standards.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure to the skin, eyes, and respiratory tract. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety goggles with side-shieldsTo protect eyes from splashes of the chemical.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the chemical.[1]
Body Protection Laboratory coatTo protect skin and clothing from spills.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any dusts or aerosols.[1][2]

Operational and Disposal Plan

The following workflow outlines the key steps for the safe handling and disposal of this compound. This procedure is designed to minimize risk and ensure proper containment from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Decontamination cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Allow compound to reach room temperature before opening C->D Proceed to Handling E Weigh and prepare solutions D->E F Avoid generating dust or aerosols E->F G In case of a spill, absorb with inert material F->G In Case of Spill I Collect all waste (unused compound, contaminated materials) in a designated, sealed container F->I After Use H Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol) G->H H->I J Label waste container clearly I->J K Dispose of as chemical waste according to institutional and local regulations J->K

Safe handling and disposal workflow for this compound.

First Aid Measures

In the event of accidental exposure, follow these first aid guidelines:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, get medical attention.[1]

  • After inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound. Store this compound at -20°C in a dry and dark place.[3] Before use, it is recommended to allow the vial to warm to room temperature before opening to avoid moisture condensation.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(m-PEG4)-N'-(PEG4-acid)-Cy5
Reactant of Route 2
N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.